molecular formula C8H14O4 B1148310 Rengynic acid CAS No. 517883-38-4

Rengynic acid

Cat. No.: B1148310
CAS No.: 517883-38-4
M. Wt: 174.196
InChI Key: LHDVONJKFJRQTI-UHFFFAOYSA-N
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Description

2-(1,4-Dihydroxycyclohexyl)acetic Acid is a high-purity chemical compound offered for research and development purposes. This molecule features both a carboxylic acid and two hydroxyl groups on a cyclohexane ring, making it a versatile chiral building block or intermediate in organic synthesis . Compounds with similar diol and acid functionalities are of significant interest in medicinal chemistry for the synthesis of complex target molecules and in material science . The presence of multiple functional groups allows researchers to explore selective reactions and derivatization. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-dihydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVONJKFJRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rengynic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rengynic acid is a novel natural product first identified in 2002. Isolated from the seeds of the traditional Chinese medicinal plant Forsythia suspensa (Thunb.) Vahl, it has demonstrated notable antiviral properties, particularly against the human Respiratory Syncytial Virus (RSV). This document provides a detailed overview of the discovery, origin, and currently understood biological activities of this compound. It includes a summary of its physicochemical properties, a generalized experimental protocol for its isolation and antiviral evaluation based on available literature for similar compounds, and a proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

**2.0 Discovery and Origin

This compound was first discovered and named by Guo-Gang Zhang and colleagues in 2002.[1] It was isolated from the seeds of Forsythia suspensa, a plant widely used in traditional Chinese medicine for its anti-inflammatory and antimicrobial properties. The structure of this compound was elucidated as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid through spectroscopic analysis, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR).[1]

Physicochemical Properties
PropertyValueSource
Chemical Name 2-(1,4-dihydroxycyclohexyl)acetic acid[2]
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.2 g/mol [3]
CAS Number 517883-38-4
Natural Source Seeds of Forsythia suspensa (Thunb.) Vahl
Reported Purity ≥98% (Commercially available)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Desiccate at -20°C

Biological Activity: Antiviral Effects Against RSV

The initial discovery of this compound highlighted its potent antiviral effect against the Respiratory Syncytial Virus (RSV) in vitro. This was determined using cell morphology methods to assess the inhibition of the virus-induced cytopathic effect (CPE). While the original publication does not provide quantitative data such as IC50 values, the observed potent activity suggests that this compound is a promising candidate for further antiviral drug development.

Experimental Protocols

Detailed experimental protocols for the isolation and specific antiviral assays of this compound are not extensively detailed in the publicly available literature. However, based on general methods for isolating natural products from Forsythia suspensa and standard antiviral assays, the following generalized protocols are provided for reference.

Generalized Isolation and Purification Protocol

This protocol is a composite of standard methods for extracting and isolating compounds from Forsythia suspensa.

  • Extraction:

    • Air-dried and powdered seeds of Forsythia suspensa are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

    • The extraction is typically repeated multiple times to ensure a comprehensive yield.

    • The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The antiviral activity of each fraction is tested to identify the fraction containing the active compound(s).

  • Chromatographic Purification:

    • The active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol.

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

    • Fractions showing similar TLC profiles are combined.

  • Final Purification:

    • Further purification of the active fractions is achieved through repeated column chromatography, including Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.

Antiviral Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This is a generalized protocol for assessing the in vitro antiviral activity of a compound against RSV.

  • Cell Culture:

    • Human epithelial type-2 (HEp-2) cells or another suitable cell line are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • The cells are incubated at 37°C in a humidified atmosphere with 5% CO₂ until a confluent monolayer is formed.

  • Virus Propagation:

    • RSV is propagated in a suitable cell line, and the viral titer is determined, typically as the 50% tissue culture infectious dose (TCID₅₀).

  • CPE Inhibition Assay:

    • The cell culture medium is removed from the 96-well plates containing the confluent cell monolayers.

    • Serial dilutions of this compound are added to the wells.

    • A suspension of RSV at a predetermined multiplicity of infection (MOI) is then added to the wells.

    • Control wells include cells with no virus (cell control), cells with virus but no compound (virus control), and cells with a known antiviral drug (positive control).

    • The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).

  • Data Analysis:

    • The cytopathic effect is observed and scored microscopically.

    • Alternatively, cell viability can be quantified using methods such as the MTT assay or Neutral Red uptake assay.

    • The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the cytopathic effect by 50% compared to the virus control.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's anti-RSV activity has not been elucidated. However, studies on other antiviral compounds isolated from Forsythia suspensa suggest that they can interfere with viral replication and modulate host immune responses. For instance, some constituents of Forsythia suspensa have been shown to inhibit the PI3K/AKT signaling pathway, which is known to be involved in RSV replication.

Based on this, a hypothetical mechanism for this compound could involve the modulation of host cell signaling pathways that are crucial for RSV replication.

Hypothetical Signaling Pathway

G RSV RSV HostCell Host Cell Receptor RSV->HostCell Attachment & Entry PI3K PI3K HostCell->PI3K Activation AKT AKT PI3K->AKT Phosphorylation ViralReplication Viral Replication AKT->ViralReplication Promotion RengynicAcid This compound RengynicAcid->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Experimental Workflow for Mechanism of Action Studies

G cluster_0 In Vitro Studies cluster_1 Data Analysis InfectedCells RSV-infected cells + this compound WesternBlot Western Blot for p-PI3K, p-AKT InfectedCells->WesternBlot qPCR RT-qPCR for Viral Gene Expression InfectedCells->qPCR PathwayAnalysis Pathway Modulation Analysis WesternBlot->PathwayAnalysis ViralLoad Quantification of Viral Load Reduction qPCR->ViralLoad

Caption: Workflow for investigating the mechanism of action of this compound.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel antiviral therapies against RSV. Its natural origin and potent in vitro activity warrant further investigation. Future research should focus on:

  • Quantitative Antiviral Assays: Determining the IC₅₀ and CC₅₀ (50% cytotoxic concentration) values to establish a selectivity index.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in animal models of RSV infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its antiviral activity and pharmacokinetic properties.

References

Whitepaper: Isolation of Rengyonic Acid and Other Acidic Compounds from Forsythia suspensa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, is a rich source of diverse bioactive compounds. This technical guide addresses the isolation of rengyonic acid from Forsythia suspensa. Currently, there is a notable lack of specific scientific literature detailing the isolation and biological activity of a compound explicitly named "rengyonic acid" from this plant. However, various other organic acids and related compounds have been successfully isolated and characterized. This whitepaper provides a comprehensive overview of the methodologies applicable to the extraction, isolation, and purification of acidic constituents from Forsythia suspensa, which could be adapted for the investigation of novel or lesser-known compounds like rengyonic acid. The document details established experimental protocols, presents quantitative data for analogous compounds, and illustrates relevant workflows and potential signaling pathways.

Introduction to Rengyonic Acid and Forsythia suspensa

Forsythia suspensa is a well-documented source of various chemical constituents, including phenylethanoid glycosides, lignans, flavonoids, and triterpenoids. While the user's query specifically concerns "rengyonic acid," extensive literature searches have not yielded specific protocols for its isolation from Forsythia suspensa. A compound with the CAS number 517883-38-4 is listed by some chemical suppliers as rengynic acid, with a molecular formula of C8H14O4 and a molecular weight of 174.2. This molecular formula corresponds to that of suberic acid (octanedioic acid), a dicarboxylic acid found in some plants. However, no peer-reviewed studies detailing the isolation of a compound named rengyonic acid from Forsythia suspensa were identified. One study did mention the presence of "rengyosides A, B, and C" in the plant.[1] It is plausible that "rengyonic acid" could be a derivative of these rengyosides, a rare metabolite, or a compound known by another name.

Given the absence of direct data, this guide will focus on the general principles and established methods for the isolation of acidic compounds from Forsythia suspensa, providing a framework for researchers to develop a protocol for novel or uncharacterized acids.

General Methodology for Isolation of Acidic Compounds from Forsythia suspensa

The isolation of acidic compounds from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a generalized workflow that can be adapted for the isolation of organic acids from Forsythia suspensa.

Extraction

The initial step involves extracting the desired compounds from the plant material. Methanol is a common solvent for the extraction of a broad range of compounds from Forsythia suspensa.[2]

Experimental Protocol: Methanol Extraction

  • Plant Material Preparation: Air-dry the fruits or leaves of Forsythia suspensa and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material (1 kg) in methanol (10 L) overnight at room temperature.[2] Following maceration, subject the mixture to supersonic extraction for 20 minutes.

  • Filtration and Concentration: Filter the extract and repeat the extraction process on the residue to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract can be fractionated to separate compounds based on their polarity. Liquid-liquid partitioning is a common technique for this purpose.

Experimental Protocol: Liquid-Liquid Partitioning

  • Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Collect the different solvent fractions. Acidic compounds are expected to be present in the more polar fractions, such as ethyl acetate and water.

Purification

The fractions containing the target compounds are then subjected to various chromatographic techniques for purification.

Experimental Protocol: Chromatographic Purification

  • Column Chromatography: Subject the desired fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the properties of the target acid. A common mobile phase for separating phenolic acids is a gradient of methanol and water containing a small amount of acid (e.g., 0.01 M KH2PO4, pH 3.2) to suppress ionization.[2]

Quantitative Data for Representative Compounds from Forsythia suspensa

While specific quantitative data for rengyonic acid is unavailable, the following table summarizes the extraction yields and analytical parameters for other well-characterized compounds from Forsythia suspensa. This data can serve as a benchmark for developing and evaluating an isolation protocol for other acidic compounds.

CompoundPlant PartExtraction MethodAnalytical MethodYield/Concentration RangeReference
Caffeic acidFruits and LeavesMethanol extraction, supersonicHPLC-UVNot specified[2]
Forsythoside AFruits and LeavesMethanol extraction, supersonicHPLC-UVNot specified
RutinFruits and LeavesMethanol extraction, supersonicHPLC-UVNot specified
PhillyrinFruits and LeavesMethanol extraction, supersonicHPLC-UVNot specified

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Acidic Compound Isolation

The following diagram illustrates a generalized workflow for the isolation of acidic compounds from Forsythia suspensa.

experimental_workflow start Forsythia suspensa Plant Material extraction Extraction (Methanol) start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate, Water) filtration->partitioning column_chroma Column Chromatography (Silica Gel) partitioning->column_chroma Ethyl Acetate/Water Fraction prep_hplc Preparative HPLC (C18 Column) column_chroma->prep_hplc isolated_compound Isolated Acidic Compound prep_hplc->isolated_compound analysis Structural Elucidation (NMR, MS) isolated_compound->analysis signaling_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikb IκBα receptor->ikb activates IKK nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nucleus NF-κB nfkb->nfkb_nucleus translocates to nucleus Nucleus gene_transcription Gene Transcription (Pro-inflammatory Cytokines) organic_acid Bioactive Organic Acid organic_acid->ikb inhibits degradation nfkb_nucleus->gene_transcription induces

References

Chemical structure and properties of Rengynic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has demonstrated notable antiviral properties, particularly against the Respiratory Syncytial Virus (RSV)[1]. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, drawing from available scientific literature and chemical databases. The document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Chemical Structure and Identification

This compound is classified as a ketone and an acid[2]. Its molecular formula is C8H14O4, and it has a molecular weight of 174.2 g/mol [3].

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 517883-38-4[3][4]
Molecular Formula C8H14O4
Molecular Weight 174.2 g/mol
Purity ≥98% (Commercially available)
Initial Source Forsythia suspensa (Thunb.) Vahl

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the readily available literature. However, based on its structure and the presence of both a carboxylic acid and a ketone group, it is expected to be a polar molecule.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Physical State Solid (Powder form available commercially)
Solubility Expected to be soluble in polar organic solvents.Based on functional groups.
Storage Conditions -20°C under an inert atmosphere.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potent antiviral effect against the Respiratory Syncytial Virus (RSV). RSV is a common respiratory virus that can cause serious illness, particularly in infants and older adults. The potential of this compound as a therapeutic agent warrants further investigation into its mechanism of action and efficacy in preclinical and clinical studies.

Forsythia suspensa, the natural source of this compound, has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and diuretic properties. The plant contains a wide array of bioactive compounds, including lignans, phenylethanoid glycosides, and terpenoids, which contribute to its therapeutic effects.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the scientific literature. A general workflow for the isolation of natural products from Forsythia suspensa is outlined below.

Workflow for Isolation of Compounds from Forsythia suspensa

G A Fruits of Forsythia suspensa B Methanol Extraction A->B Extraction C Fractionation (e.g., with Chloroform) B->C Partitioning D Column Chromatography C->D Separation E Purification of Fractions D->E Refinement F Isolation of this compound and other compounds E->F Final Isolation G cluster_0 Virus-Host Interaction cluster_1 Potential Intervention Points RSV RSV Particle Receptor Cellular Receptor RSV->Receptor Attachment HostCell Host Cell Receptor->HostCell Entry RengynicAcid This compound RengynicAcid->RSV Inhibition of Attachment? RengynicAcid->HostCell Inhibition of Replication?

References

Unveiling the Antiviral Arsenal of Forsythia suspensa: A Technical Guide to its Bioactive Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of extracts derived from Forsythia suspensa, a plant with a long history in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the scientific basis for the antiviral effects of F. suspensa and its potential for the development of novel therapeutic agents.

Executive Summary

Forsythia suspensa Vahl, a deciduous shrub native to Asia, has been a cornerstone of traditional Chinese medicine for centuries, primarily used for its anti-inflammatory and detoxifying properties. Modern pharmacological research has increasingly focused on its significant antiviral activities. This guide synthesizes the current scientific evidence, detailing the active compounds, mechanisms of action, and quantitative efficacy of F. suspensa extracts against a range of viruses. The primary antiviral constituents identified are phenylethanoid glycosides, notably forsythoside A, and lignans such as phillyrin. These compounds have demonstrated inhibitory effects against various influenza A virus subtypes, respiratory syncytial virus (RSV), infectious bronchitis virus (IBV), and coronaviruses. The mechanisms of action are multifaceted, involving the inhibition of viral replication and protein synthesis, suppression of viral RNA polymerase, and modulation of host inflammatory and signaling pathways, including the NF-κB and PI3K/AKT pathways. This document provides a comprehensive overview of the experimental protocols used to elucidate these properties, presents quantitative data in a clear, comparative format, and visualizes key biological pathways and experimental workflows.

Active Compounds and Antiviral Spectrum

The antiviral efficacy of Forsythia suspensa is attributed to a rich composition of bioactive molecules. The most extensively studied are forsythoside A and phillyrin.

  • Forsythoside A: A phenylethanoid glycoside that has demonstrated potent activity against various influenza A virus subtypes.[1][2] It has also been shown to inhibit infectious bronchitis virus.[3][4]

  • Phillyrin: A lignan glycoside that exhibits broad-spectrum antiviral effects, particularly against influenza A viruses.[5] It has also been investigated for its activity against coronaviruses, including SARS-CoV-2 and HCoV-229E.

  • Other Compounds: Other lignans and phenylethanoid glycosides present in the extracts are also believed to contribute to the overall antiviral effect.

The antiviral activity of F. suspensa extracts and its purified compounds has been demonstrated against a panel of viruses, as summarized in the table below.

Table 1: Antiviral Activity of Forsythia suspensa Extracts and Active Compounds
Virus TargetExtract/CompoundCell LineAssay TypeEfficacy Metric (IC50/EC50)Reference
Influenza A (H1N1)80% Ethanol ExtractMDCKCPE InhibitionMIC: 1:8192 mg/mL
Influenza A (H1N1)95% Ethanol ExtractHuman Bronchial Epithelial Cells-IC50: 42 ± 6 µg/mL
Influenza A (H1N1)50% Ethanol ExtractHuman Bronchial Epithelial Cells-IC50: 117 ± 15 µg/mL
Influenza A (H1N1)Aqueous ExtractHuman Bronchial Epithelial Cells-IC50: 232 ± 28 µg/mL
Influenza A/Victoria/361/2011 (H3N2)PhillyrinMDCKTCID50IC50: 1.6 µM
Influenza A/Victoria/361/2011 (H3N2)FS21 (90% Phillyrin)MDCKTCID50IC50: 2.1 µg/mL
Respiratory Syncytial Virus (RSV)Aqueous ExtractHEp-2-IC50: 50 µg/mL
Respiratory Syncytial Virus (RSV)Active Component LC-4HeLaCPE InhibitionEC50: 2.11 µg/mL
Avian Infectious Bronchitis Virus (IBV)Forsythoside AChicken Embryo Kidney (CEK)CPE InhibitionComplete inhibition at 0.64 mM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values represent the concentration of the substance required to inhibit 50% of the viral activity. MIC (minimum inhibitory concentration) is the lowest concentration that prevents visible growth.

Mechanisms of Antiviral Action

The antiviral mechanisms of Forsythia suspensa extracts are complex and target multiple stages of the viral life cycle as well as host cellular responses.

  • Inhibition of Viral Replication: Both forsythoside A and phillyrin have been shown to significantly prevent the replication of influenza A virus.

  • Reduction of Viral Protein Expression: Forsythoside A has been found to reduce the expression of the influenza M1 protein, which is crucial for the budding of new virus particles, thereby limiting the spread of the virus.

  • Suppression of Viral RNA Polymerase: Mechanistic studies on phillyrin have revealed its ability to suppress influenza viral RNA polymerase, a key enzyme in the viral replication cycle.

  • Modulation of Host Signaling Pathways:

    • NF-κB Pathway: Phillyrin has been shown to exert anti-inflammatory and antiviral effects against coronaviruses by suppressing the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response, which is often dysregulated during viral infections.

    • PI3K/AKT Pathway: The active components of F. suspensa leaves, including phillyrin and rosmarinic acid, are suggested to play an anti-RSV role by inhibiting the PI3K/AKT signaling pathway. This pathway is involved in cell survival and proliferation and can be hijacked by viruses to support their replication.

Experimental Protocols

This section details the methodologies for the extraction of active compounds and the key antiviral assays cited in this guide.

Extraction and Purification of Active Compounds

4.1.1 Ultrasound-Assisted Extraction of Phillyrin

This method is effective for extracting phillyrin from the plant material.

  • Sample Preparation: Grind the dried fruits of Forsythia suspensa into a fine powder.

  • Extraction: Mix 1 g of the plant powder with 10 mL of 20% methanol.

  • Sonication: Subject the mixture to ultrasonic irradiation for 60 minutes at 60°C.

  • Filtration and Analysis: Filter the extract and analyze the phillyrin content using High-Performance Liquid Chromatography (HPLC).

4.1.2 High-Speed Counter-Current Chromatography for Forsythoside A Purification

This technique allows for the one-step isolation and purification of forsythoside A.

  • Crude Extract Preparation: Prepare a crude extract of Forsythia suspensa fruits.

  • Solvent System: Utilize a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:0.5:0.5:5, v/v).

  • Chromatography: Perform high-speed counter-current chromatography to separate forsythoside A.

  • Purity Analysis: Determine the purity of the isolated forsythoside A using HPLC.

Antiviral Assays

4.2.1 Tissue Culture Infective Dose (TCID50) Assay for Influenza Virus

The TCID50 assay is a method to quantify the infectious virus titer by observing the cytopathic effect (CPE) in cell culture.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate to form a confluent monolayer.

  • Serial Dilution: Prepare ten-fold serial dilutions of the virus stock.

  • Infection: Infect the MDCK cell monolayers with the serially diluted virus.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator and observe for CPE daily for 3-5 days.

  • Endpoint Determination: The endpoint is the dilution of virus that causes CPE in 50% of the inoculated wells. The TCID50 is calculated using the Reed-Muench method.

4.2.2 Quantitative Polymerase Chain Reaction (qPCR) for Viral RNA Quantification

qPCR is a sensitive method to quantify the amount of viral RNA in a sample.

  • RNA Extraction: Isolate total RNA from virus-infected cells treated with Forsythia suspensa extract or a control.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Amplification: Perform qPCR using primers and probes specific to a viral gene (e.g., influenza M gene).

  • Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

4.2.3 Western Blot for Viral Protein Detection (Influenza M1 Protein)

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse virus-infected cells (treated and untreated) to extract total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the influenza M1 protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of M1 protein.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Forsythia suspensa components and a general experimental workflow for antiviral screening.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_invitro In Vitro Antiviral Assays cluster_mechanistic Mechanistic Studies cluster_data Data Analysis plant Forsythia suspensa Plant Material extract Crude Extract Preparation plant->extract compounds Isolation of Active Compounds (e.g., Forsythoside A, Phillyrin) extract->compounds cell_culture Cell Culture (e.g., MDCK, HEp-2) virus_infection Virus Infection cell_culture->virus_infection treatment Treatment with Extracts/Compounds virus_infection->treatment cytotoxicity Cytotoxicity Assay (CC50) treatment->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., TCID50, Plaque Assay) treatment->antiviral_assay qpcr qPCR for Viral RNA antiviral_assay->qpcr western_blot Western Blot for Viral Proteins antiviral_assay->western_blot signaling Signaling Pathway Analysis (e.g., NF-κB, PI3K/AKT) antiviral_assay->signaling ic50 IC50/EC50 Calculation qpcr->ic50 western_blot->ic50 mechanism_elucidation Elucidation of Mechanism of Action signaling->mechanism_elucidation

Caption: General workflow for antiviral screening of Forsythia suspensa extracts.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Viral PAMPs / Pro-inflammatory Cytokines receptor Receptor (e.g., TLR) stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation phillyrin Phillyrin phillyrin->ikk Inhibition dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Inhibition of the NF-κB signaling pathway by Phillyrin.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor / Viral Interaction receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt Phosphorylation downstream Downstream Effectors (Promote Cell Survival & Proliferation) akt->downstream fs_compounds Forsythia suspensa Compounds (e.g., Phillyrin, Rosmarinic Acid) fs_compounds->pi3k Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by F. suspensa compounds.

Conclusion and Future Directions

The scientific evidence strongly supports the antiviral properties of Forsythia suspensa extracts and its key bioactive compounds, forsythoside A and phillyrin. The multifaceted mechanisms of action, targeting both viral and host factors, make it a promising candidate for the development of novel antiviral therapies. Future research should focus on the synergistic effects of different compounds within the extract, the optimization of extraction and purification processes for higher yields of active components, and preclinical and clinical studies to evaluate the safety and efficacy of F. suspensa-based therapeutics in vivo. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for effective treatments for viral diseases.

References

Rengynic Acid: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengynic acid, a naturally occurring compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its antiviral properties against Respiratory Syncytial Virus (RSV). This document collates the available scientific information, presenting detailed experimental methodologies, quantitative data where accessible, and visual representations of associated workflows to support further research and development efforts. While current literature predominantly highlights its anti-RSV activity, this guide also addresses the apparent lack of extensive research into other potential biological effects, such as anti-inflammatory, anti-cancer, and metabolic activities, thereby identifying critical areas for future investigation.

Introduction

This compound, also known by its Chinese name 连翘酸 (Liánqiào suān), is a cyclohexanyl acetic acid derivative first isolated and named in 2002.[1] Its discovery stemmed from the systematic investigation of the bioactive constituents of Forsythia suspensa, a plant with a long history of use in traditional medicine for treating inflammatory and infectious diseases.[2][3] The initial and most significant biological activity attributed to this compound is its potent in vitro antiviral effect against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2]

This guide aims to provide a detailed technical resource for researchers by:

  • Presenting the known biological activities of this compound in a structured format.

  • Detailing the experimental protocols used to assess these activities.

  • Visually representing experimental workflows and logical relationships using standardized diagrams.

  • Identifying knowledge gaps to guide future research endeavors.

Antiviral Activity against Respiratory Syncytial Virus (RSV)

The primary reported biological activity of this compound is its inhibitory effect on RSV. The foundational research in this area established its potential as an anti-RSV agent through in vitro studies.

Quantitative Data

Currently, publicly accessible scientific literature does not provide specific quantitative data such as IC50 or EC50 values for the anti-RSV activity of this compound. The original study describing its discovery and antiviral effect primarily relied on qualitative assessment of the inhibition of the virus-induced cytopathic effect (CPE) in cell culture.

Table 1: Summary of Anti-RSV Activity Data for this compound

ParameterValueCell LineAssay MethodSource
Antiviral EffectPotentNot SpecifiedCell Morphology (CPE Inhibition)

Further research is required to quantify the anti-RSV potency of this compound through dose-response studies and determine key pharmacological parameters.

Experimental Protocol: In Vitro Anti-RSV Activity Screening (Based on available information)

The seminal study on this compound's anti-RSV effect utilized a cell-based assay to observe the inhibition of viral cytopathic effect. The general workflow for such an experiment is outlined below.

Experimental Workflow for CPE Inhibition Assay

G A Cell Seeding (e.g., HEp-2, A549) B Cell Culture Incubation (24h, 37°C, 5% CO2) A->B D RSV Infection of Cells B->D C Preparation of this compound Dilutions E Addition of this compound to Infected Cells C->E D->E F Incubation (3-5 days, 37°C, 5% CO2) E->F G Microscopic Examination for Cytopathic Effect (CPE) F->G H Data Analysis (Qualitative assessment of CPE reduction) G->H

Caption: Workflow for assessing antiviral activity via CPE inhibition.

Methodology:

  • Cell Culture: A suitable host cell line for RSV propagation, such as HEp-2 or A549 cells, is seeded in 96-well microtiter plates and incubated to form a confluent monolayer.

  • Virus Inoculation: The cell monolayers are infected with a standardized titer of Respiratory Syncytial Virus.

  • Compound Treatment: Immediately following infection, various concentrations of this compound (solubilized in a suitable solvent like DMSO and diluted in culture medium) are added to the wells. Control wells include virus-only (positive control for CPE) and cells-only (negative control).

  • Incubation: The plates are incubated for a period sufficient for the virus to induce a visible cytopathic effect in the control wells (typically 3-5 days).

  • Observation and Scoring: The cell monolayers are observed daily under an inverted microscope to assess the extent of CPE, which is characterized by cell rounding, detachment, and syncytia formation. The inhibitory effect of this compound is determined by the reduction in CPE compared to the virus-only control wells.

Screening for Other Biological Activities

Despite the initial report of its anti-RSV potential, a comprehensive screening of this compound for other biological activities appears to be largely absent from the published scientific literature. The following sections outline the current knowledge status and suggest avenues for future research.

Anti-inflammatory Activity

Forsythia suspensa, the natural source of this compound, is traditionally used for its anti-inflammatory properties. However, there is currently no specific data available on the anti-inflammatory effects of isolated this compound.

Proposed Screening Workflow for Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Models (Potential) A Macrophage Cell Line (e.g., RAW 264.7) B Stimulation with LPS A->B C Treatment with this compound B->C D Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) C->D E Western Blot for Pathway Analysis (NF-κB, MAPKs) C->E F Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) G Administration of this compound F->G H Measurement of Edema/Inflammatory Markers G->H

Caption: Proposed workflow for screening anti-inflammatory activity.

Anti-cancer Activity

There is no available scientific literature reporting on the screening of this compound for anti-cancer activity. Future research could involve cytotoxicity screening against a panel of human cancer cell lines.

Metabolic Effects

The effects of this compound on metabolic pathways have not been investigated. Studies could be designed to explore its impact on key metabolic processes such as glucose uptake, lipid accumulation, and relevant signaling pathways (e.g., AMPK, insulin signaling).

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound's anti-RSV activity has not been elucidated. To understand how it inhibits RSV, further studies are necessary.

Logical Flow for Investigating the Antiviral Mechanism of Action

G A This compound Shows Anti-RSV Activity B Time-of-Addition Assay A->B G Host Cell Pathway Analysis (e.g., IFN pathway, NF-κB) A->G C Attachment Assay B->C Identifies stage of inhibition D Entry Assay B->D Identifies stage of inhibition E Replication Assay (qRT-PCR) B->E Identifies stage of inhibition H Elucidation of Mechanism of Action C->H D->H F Viral Protein Expression (Western Blot) E->F E->H F->H G->H

Caption: Investigating the antiviral mechanism of this compound.

Conclusion and Future Directions

This compound is a natural product with a confirmed, albeit qualitatively described, potent antiviral activity against Respiratory Syncytial Virus. This presents a promising starting point for the development of a novel anti-RSV therapeutic. However, the lack of comprehensive quantitative data, detailed mechanistic studies, and broader biological activity screening represents a significant knowledge gap.

Future research should prioritize:

  • Quantitative analysis of the anti-RSV activity of this compound to determine IC50 and CC50 values.

  • Mechanism of action studies to identify the specific stage of the RSV lifecycle inhibited by the compound.

  • Broad-spectrum screening to evaluate its potential anti-inflammatory, anti-cancer, and metabolic effects.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of RSV infection.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors, which are crucial for unlocking the full therapeutic potential of this compound.

References

In Vitro Antiviral Efficacy of Forsythiaside Against Respiratory Syncytial Virus (RSV): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the in vitro antiviral properties of Forsythiaside, a primary active phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, against Respiratory Syncytial Virus (RSV). The data and methodologies presented are synthesized from peer-reviewed research to support further investigation and drug development initiatives.

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly, with limited effective therapeutic options. Emerging research has identified Forsythiaside (also known as Forsythiaside A) as a potent inhibitor of RSV replication in vitro. Studies demonstrate that Forsythiaside exerts its antiviral effects through multiple mechanisms, including the inhibition of viral attachment and replication, and the modulation of host inflammatory responses by targeting the NF-κB signaling pathway. This guide consolidates the key quantitative data, experimental protocols, and mechanistic pathways associated with Forsythiaside's anti-RSV activity.

Quantitative Antiviral and Cytotoxicity Data

The antiviral efficacy and cytotoxicity of Forsythiaside have been quantitatively assessed in cell culture models, primarily using human epithelial type 2 (HEp-2) cells. The key parameters are the 50% inhibitory concentration (IC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses safety. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity of Forsythiaside against RSV

CompoundCell LineVirus StrainAssay MethodIC50 (μg/mL)CC50 (μg/mL)Selectivity Index (SI)Reference
ForsythiasideHEp-2RSV LongPlaque Reduction Assay8.08254.331.47
ForsythiasideHEp-2N/AMTT AssayN/A254.3N/A

Core Experimental Protocols

The following sections detail the methodologies employed to evaluate the anti-RSV activity of Forsythiaside in vitro.

Cell and Virus Culture
  • Cell Line: Human epithelial type 2 (HEp-2) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM).

  • Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Propagation: The Long strain of RSV is propagated in HEp-2 cells. Viral titers are determined using a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

The potential toxicity of Forsythiaside on the host cells is determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Forsythiaside. A control group receives medium without the compound.

  • Incubation: The plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value is calculated from the dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

  • Cell Monolayer: HEp-2 cells are grown to confluence in 6-well or 12-well plates.

  • Infection: The cell monolayers are infected with a standardized amount of RSV (e.g., 100 PFU per well).

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of Forsythiaside.

  • Incubation: Plates are incubated for 4-5 days at 37°C to allow for plaque formation.

  • Staining: The overlay is removed, and the cell monolayer is fixed (e.g., with methanol) and stained with a solution like 1% crystal violet.

  • Quantification: The visible plaques are counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined from this data.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of Forsythiaside on the transcription of viral genes (e.g., RSV-G) and host genes (e.g., pro-inflammatory cytokines).

  • Experiment Setup: HEp-2 cells are infected with RSV and treated with Forsythiaside as described previously.

  • RNA Extraction: At designated time points post-infection, total RNA is extracted from the cells using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., RSV-G, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

This technique is used to assess the impact of Forsythiaside on the expression levels of specific viral and host proteins, particularly those in signaling pathways like NF-κB.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, β-actin).

  • Secondary Antibody & Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanistic Pathways and Visualizations

Forsythiaside's antiviral activity is attributed to its ability to interfere with the viral lifecycle and modulate the host's innate immune response.

Experimental Workflow for Antiviral Assessment

The general workflow for evaluating the in vitro anti-RSV potential of a compound like Forsythiaside involves a multi-step process, from initial toxicity screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanism of Action A Prepare HEp-2 Cell Cultures B Determine Max Non-Toxic Dose (MTT Assay for CC50) A->B C Infect Cells with RSV B->C Proceed with non-toxic concentrations D Treat with Forsythiaside (Multiple Concentrations) C->D E Quantify Viral Inhibition (Plaque Reduction for IC50) D->E F Measure Viral Gene Expression (qRT-PCR) E->F Investigate mechanism at effective concentrations G Analyze Host Protein Expression (Western Blot) E->G Investigate mechanism at effective concentrations H Assess Inflammatory Cytokines (ELISA / qRT-PCR) E->H Investigate mechanism at effective concentrations

Caption: General workflow for in vitro evaluation of Forsythiaside's anti-RSV activity.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of Forsythiaside is the suppression of the pro-inflammatory NF-κB pathway, which is typically activated by RSV infection. By inhibiting this pathway, Forsythiaside reduces the expression of inflammatory cytokines, mitigating virus-induced cellular damage.

G RSV RSV Infection IKK IKK Activation RSV->IKK Activates IkBa_p Phosphorylation of IκBα IKK->IkBa_p p65_p Phosphorylation of p65 IKK->p65_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d p65_nuc p65 Nuclear Translocation p65_p->p65_nuc Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65_nuc->Cytokines Induces Forsythiaside Forsythiaside Forsythiaside->IkBa_p Inhibits Forsythiaside->p65_p Inhibits

Rengynic Acid: Unveiling the Therapeutic Potential of a Forsythia-Derived Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 25, 2025 – Initial investigations into Rengynic acid, a natural compound isolated from the seeds of Forsythia suspensa, have revealed its potential as an antiviral agent, specifically against the Respiratory Syncytial Virus (RSV). However, a comprehensive analysis of publicly available scientific literature indicates a significant gap in the in-depth research required to fully characterize its therapeutic applications. While preliminary studies confirm its existence and basic antiviral properties, crucial quantitative data, detailed experimental methodologies, and an understanding of its mechanism of action remain largely unexplored.

A Promising but Understudied Antiviral Candidate

This compound, chemically identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, has been the subject of limited scientific inquiry. A foundational study successfully isolated the compound and demonstrated its ability to counteract the cytopathic effects of RSV in in vitro cell cultures. This initial finding positions this compound as a molecule of interest in the ongoing search for effective antiviral therapies.

Despite this promising start, the scientific community has yet to publish further research that would be essential for its development as a therapeutic agent. Key missing elements include:

  • Quantitative Efficacy Data: There is a lack of publicly available data quantifying the potency of this compound's antiviral activity. Metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are fundamental for comparing its efficacy against other antiviral compounds and for determining potential therapeutic dosages.

  • Detailed Experimental Protocols: The precise methodologies used to assess the antiviral activity of this compound have not been detailed in the available literature. This includes specifics on the cell lines used, virus strains, incubation times, and the assays employed for measuring viral inhibition. Such information is critical for the replication and validation of research findings.

  • Mechanism of Action: The biochemical pathways through which this compound exerts its antiviral effects are currently unknown. Understanding its mechanism of action, including any targeted viral or host cell signaling pathways, is a prerequisite for rational drug design and for predicting potential side effects.

The Path Forward: A Call for Further Research

The preliminary discovery of this compound's anti-RSV activity serves as a compelling starting point for more extensive investigation. To build upon this initial finding, the following areas of research are paramount:

  • Comprehensive In Vitro Studies: A battery of in vitro assays is needed to rigorously quantify the antiviral efficacy of this compound against various strains of RSV and other respiratory viruses. These studies should aim to establish a clear dose-response relationship.

  • Elucidation of the Mechanism of Action: Research should be directed towards identifying the molecular targets of this compound. This could involve studies on its interaction with viral proteins, its effect on viral entry and replication processes, and its modulation of host immune responses.

  • In Vivo Efficacy and Safety Studies: Following promising in vitro results, preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Chemical Synthesis and Analogue Development: The development of a scalable synthetic route for this compound would facilitate further research and the exploration of more potent and selective analogues.

Visualizing the Research Gap

The current state of knowledge regarding this compound's therapeutic potential can be visualized as an initial step in a much larger workflow.

G cluster_0 Current Status of this compound Research cluster_1 Required Future Research Directions Isolation Isolation Structural_Elucidation Structural_Elucidation Isolation->Structural_Elucidation Identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid Preliminary_Antiviral_Screening Preliminary_Antiviral_Screening Structural_Elucidation->Preliminary_Antiviral_Screening Qualitative anti-RSV activity observed Quantitative_Antiviral_Assays Quantitative_Antiviral_Assays Preliminary_Antiviral_Screening->Quantitative_Antiviral_Assays Next Logical Step Mechanism_of_Action_Studies Mechanism_of_Action_Studies Quantitative_Antiviral_Assays->Mechanism_of_Action_Studies In_Vivo_Efficacy_and_Toxicology In_Vivo_Efficacy_and_Toxicology Mechanism_of_Action_Studies->In_Vivo_Efficacy_and_Toxicology Pharmacokinetic_Studies Pharmacokinetic_Studies In_Vivo_Efficacy_and_Toxicology->Pharmacokinetic_Studies Clinical_Trials Clinical_Trials Pharmacokinetic_Studies->Clinical_Trials

Current and Future Research Workflow for this compound.

Conclusion

This compound presents an intriguing, yet largely untapped, opportunity in the field of antiviral drug discovery. The initial report of its activity against RSV is a clarion call for the scientific community to undertake the necessary in-depth studies to validate and characterize its therapeutic potential. Without further, more detailed research, a comprehensive technical guide on the therapeutic applications of this compound cannot be compiled. The journey from a promising natural product to a clinically approved therapeutic is long and requires a foundation of robust scientific evidence that, for this compound, is yet to be built.

Preliminary Studies on Rengynic Acid: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that preliminary studies detailing the mechanism of action, signaling pathways, and quantitative data for Rengynic acid are not available in the public domain based on a comprehensive search of scientific literature.

Efforts to compile an in-depth technical guide or whitepaper on the core mechanism of action of this compound have been unsuccessful due to a lack of published research. Searches for "this compound mechanism of action," "this compound signaling pathway," "this compound experimental protocols," and "this compound quantitative data" did not yield any relevant scientific studies.

The available information is limited to listings by chemical suppliers, which provide basic chemical identifiers such as CAS numbers, molecular formulas, and molecular weights. However, these sources do not offer any biological or pharmacological data.

It is possible that "this compound" may be a novel or proprietary compound with research findings that have not yet been publicly disclosed. Alternatively, it may be a less common name for a known compound, or a typographical error in the query.

Extensive research is available for a similarly named compound, Retinoic acid , which is a well-studied metabolite of vitamin A involved in a multitude of cellular processes. Retinoic acid's mechanism of action primarily involves its binding to nuclear receptors (Retinoic Acid Receptors - RARs and Retinoid X Receptors - RXRs) to regulate gene transcription. This signaling pathway is crucial in cellular differentiation, proliferation, and apoptosis.

Given the absence of data on this compound, it is impossible to provide the requested data presentation, experimental protocols, or visualizations of its signaling pathways. Researchers interested in this specific compound may need to conduct foundational in-vitro and in-vivo studies to elucidate its pharmacological properties. We recommend verifying the compound's name and searching for any internal or unpublished data that may be available within your organization.

Rengynic Acid: A Review of Existing Research and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a novel natural product isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a compound of interest due to its potential antiviral properties.[1][2] This technical guide provides a comprehensive review of the currently available scientific literature on this compound, including its discovery, chemical properties, and reported biological activity. It also delves into the broader pharmacological context of Forsythia suspensa, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases.[1][2]

While research on this compound is still in its nascent stages, this document aims to consolidate the existing knowledge to aid researchers, scientists, and drug development professionals in their understanding of this compound and to highlight areas for future investigation. It is important to note that the available literature on this compound is limited, with in-depth experimental protocols and detailed mechanistic studies yet to be widely published.

Discovery and Chemical Properties

This compound was first identified as a new chemical entity isolated from the seeds of Forsythia suspensa.[1] Its structure was elucidated using spectroscopic methods (IR, MS, 1H-NMR, 13C-NMR) and it was trivially named this compound. The chemical structure is 2-(1,4-dihydroxy cyclohexanyl)-acetic acid.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(1,4-dihydroxycyclohexyl)acetic acid
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS Number 517883-38-4

Biological Activity and Existing Research

The primary biological activity reported for this compound is its antiviral effect against the Respiratory Syncytial Virus (RSV). A study by Zhang et al. (2002) first described this potent antiviral activity in vitro, as assessed by cell morphology methods.

In a related study, an active component designated as "LC-4," also isolated from Forsythia suspensa, demonstrated significant anti-RSV activity. While it is not definitively confirmed that LC-4 is identical to this compound, the findings provide valuable quantitative data and a glimpse into the potential efficacy of compounds from this plant against RSV.

Table 2: In Vitro Anti-RSV Activity of LC-4 from Forsythia suspensa

ParameterValue
Medium Cytotoxicity (CC50) 25.4 µg/mL
Medium Effective Concentration (EC50) 2.11 µg/mL
Therapeutic Index (TI) 12.04

Data from a study on the active component LC-4, which may or may not be this compound.

The study on LC-4 also indicated that the compound exhibited a significant inhibitory effect on RSV replication when added at various time points (2, 4, 6, and 8 hours) after infection. Furthermore, pre-treatment of cells with LC-4 at concentrations between 3.91 µg/mL and 31.25 µg/mL, two hours before infection, resulted in a significant reduction in the cytopathic effect caused by the virus.

Experimental Protocols

Detailed experimental protocols for the anti-RSV testing of this compound are not available in the public domain. However, based on the abstract concerning the active component LC-4, the following methodologies were employed:

  • Extraction and Isolation: Hot water extraction from Forsythia suspensa, followed by ethanol precipitation and purification using macroporous adsorptive resins column chromatography.

  • Cytotoxicity Assay: The Neutral Red assay was used to determine the cytotoxicity of the compound on Hela cells.

  • Antiviral Activity Assay: The cytopathic effect (CPE) inhibition assay was utilized to evaluate the antiviral efficacy of the compound against RSV in Hela cells. Ribavirin was used as a positive control.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways modulated by this compound in its antiviral activity against RSV have not been elucidated in the available literature. Research on other constituents of Forsythia suspensa leaves, such as phillyrin and rosmarinic acid, suggests that the anti-RSV effects of compounds from this plant may involve the inhibition of the PI3K/AKT signaling pathway. This provides a potential avenue for future investigation into the mechanistic underpinnings of this compound's effects.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of natural products for antiviral activity, based on the methodologies described for the LC-4 component from Forsythia suspensa.

Antiviral_Screening_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies plant Forsythia suspensa seeds extraction Hot Water Extraction plant->extraction precipitation Ethanol Precipitation extraction->precipitation chromatography Macroporous Resin Column Chromatography precipitation->chromatography rengynic_acid This compound chromatography->rengynic_acid cytotoxicity Cytotoxicity Assay (Neutral Red) rengynic_acid->cytotoxicity antiviral Antiviral Assay (CPE Inhibition) rengynic_acid->antiviral molecular_docking Molecular Docking rengynic_acid->molecular_docking hela Hela Cells hela->cytotoxicity hela->antiviral results Determine CC50, EC50, TI cytotoxicity->results antiviral->results rsv RSV rsv->antiviral infected_cells RSV-Infected Cells results->infected_cells pathway_analysis Signaling Pathway Analysis (e.g., PI3K/AKT) infected_cells->pathway_analysis

References

Rengynic Acid: A Technical Guide to Solubility and Stability Studies for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of Rengynic acid is limited. This guide provides a comprehensive framework based on established principles and methodologies for the physicochemical characterization of organic acids in a drug development context. The experimental protocols and data tables presented herein are illustrative templates and should be adapted and validated specifically for this compound.

Introduction

This compound, a compound isolated from Forsythia suspensa, has demonstrated potential antiviral activity, notably against the Respiratory Syncytial Virus (RSV). As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide outlines a systematic approach to investigating the solubility and stability of this compound, crucial steps in its journey from a promising compound to a viable drug candidate.

Solubility Studies

Determining the solubility of this compound in various solvents is a critical initial step in formulation development. This data informs the selection of appropriate solvent systems for pre-clinical and clinical formulations and is essential for developing purification and analytical methods.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at different temperatures.

Materials:

  • This compound (purity ≥98%)

  • Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (DMSO), and other relevant solvents.

  • Shaking incubator or orbital shaker with temperature control.

  • Centrifuge.

  • Validated analytical method for quantification (e.g., HPLC-UV).

Methodology:

  • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C and 37°C) and agitated until equilibrium is reached (typically 24-48 hours).

  • The resulting saturated solutions are centrifuged to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed, diluted with an appropriate solvent, and analyzed using a validated analytical method to determine the concentration of dissolved this compound.

  • The experiment is performed in triplicate for each solvent and temperature.

Data Presentation: this compound Solubility

The following table serves as a template for presenting the solubility data.

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25Data to be determinedData to be determined
Purified Water37Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined

Stability Studies

Stability testing is crucial to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: this compound solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: this compound solution is exposed to 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C) in a stability chamber.

  • Photostability: Solid this compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation: this compound Forced Degradation

The results of the forced degradation studies can be summarized as follows:

Stress ConditionDurationThis compound Remaining (%)No. of Degradation ProductsObservations
0.1 N HCl, 60°Ce.g., 24hData to be determinedData to be determinede.g., Color change
0.1 N NaOH, RTe.g., 8hData to be determinedData to be determinede.g., No change
3% H₂O₂, RTe.g., 24hData to be determinedData to be determinede.g., Gas evolution
Dry Heat, 80°Ce.g., 48hData to be determinedData to be determinede.g., Discoloration
Photostability (Solid)ICH Q1BData to be determinedData to be determinede.g., No change
Photostability (Solution)ICH Q1BData to be determinedData to be determinede.g., Precipitation
Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of accurately quantifying this compound in the presence of its degradation products.

Chromatographic Conditions (Illustrative Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Antiviral Mechanism and Signaling Pathways

This compound has been reported to have antiviral effects on Respiratory Syncytial Virus (RSV). Understanding the mechanism of action is crucial for its development. RSV infection is known to activate several host signaling pathways, which are potential targets for antiviral therapies.

RSV Infection and Host Cell Signaling

RSV, a negative-sense single-stranded RNA virus, primarily infects the airway epithelial cells. The host's innate immune system recognizes viral components, leading to the activation of signaling cascades that result in the production of interferons and other pro-inflammatory cytokines. A key pathway implicated in the host response to RSV is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

RSV_Infection_Workflow cluster_host Host Cell RSV Respiratory Syncytial Virus Attachment Attachment & Entry RSV->Attachment Replication Viral Replication Attachment->Replication PRR Pattern Recognition Receptors (PRRs) Replication->PRR Viral RNA detection Signaling Signaling Cascade PRR->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: General workflow of RSV infection in a host epithelial cell.

NF-κB Signaling Pathway in RSV Infection

The activation of the NF-κB pathway is a central event in the inflammatory response to RSV infection. It is a potential target for antiviral drugs aiming to modulate this response.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ViralRNA Viral RNA RIGI RIG-I ViralRNA->RIGI senses MAVS MAVS RIGI->MAVS activates IKK_complex IKK Complex MAVS->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 degrades & releases NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated translocates NFkB_complex IκB-NF-κB Complex NFkB_complex->IKK_complex targeted by DNA DNA NFkB_translocated->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: Simplified NF-κB signaling pathway activated during RSV infection.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides a roadmap for researchers to conduct these critical studies. The outlined experimental protocols and data presentation formats offer a standardized approach to generating the robust physicochemical data package required for regulatory submissions and to inform all stages of drug development, from formulation to clinical trials. While specific data for this compound is yet to be widely published, the methodologies described here, coupled with an understanding of its potential antiviral mechanism, will pave the way for its systematic evaluation.

Phytochemical Screening of Forsythia suspensa: A Technical Guide to Unveiling Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine, particularly in Asia, is a rich source of bioactive phytochemicals.[1] Its fruits, known as Lianqiao, are officially listed in the Chinese Pharmacopoeia for their heat-clearing and detoxifying properties.[1] Modern pharmacological research has unveiled a broad spectrum of activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects, making it a compelling subject for the discovery of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the phytochemical screening of Forsythia suspensa, focusing on the identification of novel compounds, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

Novel Bioactive Compounds from Forsythia suspensa

Phytochemical investigations of Forsythia suspensa have led to the isolation and identification of a diverse array of natural products. The primary classes of compounds include lignans, phenylethanoid glycosides, flavonoids, and triterpenoids. Recent studies have continued to uncover novel molecules within these classes, some of which exhibit significant biological activities.

Newly Identified Lignans

Lignans are a major class of bioactive constituents in Forsythia suspensa. Recent research has expanded the family of known lignans with the discovery of several novel structures, including forsythialanside E, a new lignan glycoside.

Novel Phenylethanoid Glycosides

Phenylethanoid glycosides are another characteristic group of active compounds in this plant. Ongoing research continues to reveal new derivatives with potential therapeutic applications.

The biological activities of various compounds from Forsythia suspensa have been quantified, providing valuable data for drug development. The following table summarizes some of the reported inhibitory concentrations (IC50) and extraction yields.

Compound/ExtractBioactivityIC50 ValuePlant PartExtraction MethodReference
(-)-MatairesinolAllelopathic (Cress Root Inhibition)2.2 mMLeavesNot Specified[2]
(-)-ArctigeninAllelopathic (Cress Root Inhibition)1.3 mMLeavesNot Specified[2]
Leaf ExtractAllelopathic (Cress Root Inhibition)91.5 mg/mLLeavesNot Specified
Leaf ExtractAllelopathic (Cress Hypocotyl Inhibition)40.1 mg/mLLeavesNot Specified
CompoundExtraction Yield (%)Plant PartExtraction MethodReference
Phillyrin1.68 ± 0.16LeavesChitosan-Assisted
Forsythoside A3.23 ± 0.27LeavesChitosan-Assisted
PhillyrinNot SpecifiedLeavesNot Specified
Forsythoside ANot SpecifiedLeavesNot Specified
Forsythoside A11.80 ± 0.141Leavesβ-Cyclodextrin-Assisted
Phillyrin5.49 ± 0.078Leavesβ-Cyclodextrin-Assisted
Phillygenol0.319 ± 0.004Leavesβ-Cyclodextrin-Assisted

Experimental Protocols

A systematic approach is crucial for the successful isolation and identification of novel compounds from Forsythia suspensa. The following sections detail the key experimental methodologies.

Plant Material Collection and Preparation
  • Collection: The fruits of Forsythia suspensa should be collected at the appropriate stage of maturity. The plant material should be identified by a qualified botanist, and a voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected plant material is air-dried in the shade and then ground into a coarse powder using a mechanical grinder.

Extraction of Bioactive Compounds

The choice of extraction method and solvent is critical for maximizing the yield of target compounds.

Methanol Reflux Extraction:

  • Place the powdered plant material in a round-bottom flask.

  • Add methanol to the flask, ensuring the plant material is fully submerged. A common solvent-to-material ratio is 10:1 (v/w).

  • Set up a reflux apparatus and heat the mixture to the boiling point of methanol.

  • Maintain the reflux for a specified period, typically 2-3 hours.

  • Allow the mixture to cool, and then filter the extract through filter paper.

  • Repeat the extraction process with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Chitosan-Assisted Extraction:

  • Prepare a chitosan solution of the desired concentration.

  • Mix the powdered plant material with the chitosan solution.

  • Perform heat-reflux extraction under optimized conditions (e.g., specific solid-to-liquid ratio, temperature, and duration).

  • After extraction, separate the crude extract from the solid residue by vacuum filtration.

  • Cool the filtrate to room temperature and filter it again through a 0.45 μm membrane.

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds that needs to be fractionated to simplify the subsequent isolation process.

Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Collect each solvent fraction separately.

  • Evaporate the solvent from each fraction under reduced pressure to obtain the respective fractions.

Isolation and Purification of Novel Compounds

Column chromatography is a fundamental technique for the isolation of pure compounds from the fractions.

Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the fraction to be purified in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of gradually increasing polarity (gradient elution). This can be a mixture of solvents such as n-hexane and ethyl acetate, with the proportion of the more polar solvent being increased over time.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the same compound.

  • Further Purification: The isolated compounds may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve high purity.

Centrifugal Partition Chromatography (CPC):

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of samples.

  • Solvent System Selection: A suitable biphasic solvent system is chosen (e.g., ethyl acetate-n-butanol-methanol-water).

  • Column Preparation: The CPC column is filled with the stationary phase.

  • Equilibration: The mobile phase is then pumped through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: The sample, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

  • Elution and Fraction Collection: The mobile phase is pumped through the rotating column, and the eluate is collected in fractions.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

Signaling Pathways and Mechanisms of Action

Several novel compounds from Forsythia suspensa have been shown to exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Phillygenin and the TLR4/MyD88/NF-κB Signaling Pathway

Phillygenin, a lignan found in Forsythia suspensa, has demonstrated anti-inflammatory properties. Its mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phillygenin can inhibit this pathway, thereby reducing the production of these inflammatory mediators.

Phillygenin_TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Cytokines Inflammation Inflammation Cytokines->Inflammation Phillygenin Phillygenin Phillygenin->TLR4

Caption: Phillygenin inhibits the TLR4 signaling pathway.

Forsythiaside A and the TLR7 Signaling Pathway

Forsythiaside A, a prominent phenylethanoid glycoside in Forsythia suspensa, has been shown to possess antiviral activity, particularly against influenza A virus. Its mechanism involves the modulation of the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded viral RNA. Upon recognition, it triggers a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons, which are crucial for the antiviral response. Forsythiaside A can modulate this pathway, thereby affecting the host's immune response to viral infection.

ForsythiasideA_TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA Viral ssRNA TLR7 TLR7 ssRNA->TLR7 MyD88 MyD88 TLR7->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Cytokines Pro-inflammatory Cytokines & Interferons NFkB_activation->Cytokines Antiviral_Response Antiviral Response Cytokines->Antiviral_Response ForsythiasideA Forsythiaside A ForsythiasideA->TLR7 Modulates Phytochemical_Workflow Plant_Material Plant Material (Forsythia suspensa) Extraction Extraction (e.g., Methanol Reflux) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions (e.g., n-Hexane, EtOAc, n-BuOH) Fractionation->Fractions Isolation Isolation & Purification (e.g., Column Chromatography, HPLC) Fractions->Isolation Pure_Compounds Pure Novel Compounds Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (MS, NMR, IR, UV) Pure_Compounds->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Compounds->Bioactivity_Screening Identified_Structure Identified Chemical Structure Structure_Elucidation->Identified_Structure Active_Compound Bioactive Compound Bioactivity_Screening->Active_Compound Mechanism_Study Mechanism of Action Study Active_Compound->Mechanism_Study

References

Rengynic Acid: A Potential Lead Compound for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has emerged as a molecule of interest in the field of antiviral research.[1][2] Preliminary studies have indicated its potential as a lead compound for the development of new therapeutic agents, particularly against Respiratory Syncytial Virus (RSV). This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, biological activity, and the experimental methodologies used in its initial characterization.

Chemical Properties

This compound, structurally identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, is a carboxylic acid derivative.[1][2] Its structure was elucidated using spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

PropertyValueSource
Molecular Formula C₈H₁₄O₄
Trivial Name This compound
Source Seeds of Forsythia suspensa (Thunb.) Vahl

Biological Activity: Antiviral Effect on Respiratory Syncytial Virus (RSV)

The primary biological activity attributed to this compound is its potent antiviral effect against the Respiratory Syncytial Virus (RSV). Initial in vitro studies have demonstrated its ability to inhibit the cytopathic effects of RSV on host cells.

Quantitative Data:

At present, specific quantitative data on the antiviral efficacy of this compound, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are not publicly available in the reviewed literature. The primary study identified describes the antiviral effect based on cell morphology methods. Further research is required to quantify its potency and establish a dose-response relationship.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would be employed for the isolation and biological evaluation of this compound, based on the available information and standard practices in natural product chemistry and virology.

Isolation of this compound from Forsythia suspensa

The isolation of this compound from the seeds of Forsythia suspensa involves a multi-step extraction and purification process. A generalized workflow is outlined below.

G start Forsythia suspensa seeds extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification end Pure this compound purification->end

Figure 1: Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered seeds of Forsythia suspensa are subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

  • Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The organic phase, enriched with this compound, is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to elute different fractions.

  • Purification: Fractions showing antiviral activity are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Antiviral Assay (Cell Morphology Method)

The antiviral activity of this compound against RSV was initially assessed by observing the inhibition of virus-induced cytopathic effects (CPE) in a suitable host cell line (e.g., HEp-2 cells).

G cell_culture Seed host cells (e.g., HEp-2) in microtiter plates infection Infect cells with RSV cell_culture->infection treatment Add varying concentrations of this compound infection->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation observation Microscopic observation for Cytopathic Effects (CPE) incubation->observation result Compare CPE in treated vs. untreated (control) wells observation->result

Figure 2: Workflow for the in vitro anti-RSV assay.

Detailed Steps:

  • Cell Seeding: A monolayer of a suitable host cell line (e.g., HEp-2) is prepared in 96-well microtiter plates.

  • Virus Infection: The cells are infected with a predetermined titer of RSV.

  • Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A virus-only control and a cell-only control are included.

  • Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for a period sufficient for the virus to cause observable CPE in the control wells (typically 48-72 hours).

  • Observation: The cell monolayers are observed daily under an inverted microscope to assess the extent of CPE, which may include cell rounding, detachment, and syncytia formation. The antiviral effect of this compound is determined by its ability to protect the cells from these virus-induced changes.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its anti-RSV effect has not yet been elucidated. Further studies are necessary to determine if the compound acts by:

  • Inhibiting viral entry into the host cell.

  • Interfering with viral replication and transcription.

  • Blocking viral protein synthesis.

  • Inhibiting viral assembly and release.

  • Modulating host cell signaling pathways involved in the viral life cycle or the host immune response.

G cluster_virus RSV Life Cycle cluster_host Host Cell rengynic_acid This compound possible_targets Potential Targets rengynic_acid->possible_targets Inhibition? entry Viral Entry possible_targets->entry replication Replication/ Transcription possible_targets->replication assembly Assembly/Release possible_targets->assembly host_factors Host Factors possible_targets->host_factors

Figure 3: Hypothetical points of intervention for this compound in the RSV life cycle.

Potential as a Lead Compound

This compound's novel structure and its demonstrated anti-RSV activity make it a promising candidate for lead optimization in a drug discovery program. Key considerations for its development include:

  • Potency and Efficacy: Quantitative determination of its antiviral activity is a critical next step.

  • Mechanism of Action Studies: Elucidating its molecular target will guide further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation in animal models of RSV infection is necessary to assess its efficacy and safety in a living organism.

Conclusion

This compound represents a novel natural product with promising antiviral activity against RSV. While the initial findings are encouraging, further in-depth research is required to fully characterize its potential as a therapeutic agent. This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for the next generation of antiviral drugs. The lack of detailed quantitative data and mechanistic studies highlights critical areas for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rengynic Acid from Forsythia suspensa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, generalized protocol for the extraction, purification, and quantification of rengyonic acid from the fruits of Forsythia suspensa. Due to the limited availability of specific literature for rengyonic acid, this protocol is a synthesized methodology based on established techniques for the isolation of organic acids from plant matrices. The proposed workflow involves a multi-step extraction and purification process, followed by quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a representative signaling pathway potentially modulated by rengyonic acid, based on the known anti-inflammatory properties of Forsythia suspensa extracts, is illustrated.

Introduction

Forsythia suspensa (Thunb.) Vahl is a deciduous shrub whose fruits, known as Lianqiao or Forsythiae Fructus, are extensively used in traditional medicine for their anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The plant is a rich source of various bioactive compounds, including lignans, phenylethanoid glycosides, and flavonoids.[1][3] Rengyonic acid (CAS No. 517883-38-4; Molecular Formula: C8H14O4) is a lesser-studied organic acid present in Forsythia suspensa. The development of a robust extraction and purification protocol for rengyonic acid is crucial for enabling further investigation into its pharmacological properties and potential therapeutic applications.

Proposed Extraction and Purification Workflow

The following diagram outlines the proposed experimental workflow for the extraction and purification of rengyonic acid from Forsythia suspensa fruits.

Extraction_Workflow start Dried Forsythia suspensa Fruits powder Powdering start->powder extraction Methanol Extraction (Soxhlet or Reflux) powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Liquid-Liquid Partition (Ethyl Acetate/Water) crude_extract->partition acid_base_extraction Acid-Base Extraction (Aq. NaHCO3) partition->acid_base_extraction Ethyl Acetate Fraction acidification Acidification of Aqueous Layer (HCl to pH 2-3) acid_base_extraction->acidification Aqueous Layer (Rengyonate Salt) final_extraction Extraction with Ethyl Acetate acidification->final_extraction anion_exchange Anion Exchange Chromatography final_extraction->anion_exchange Ethyl Acetate Fraction purified_fraction Purified Rengyonic Acid Fraction anion_exchange->purified_fraction quantification Quantification (HPLC/GC-MS) purified_fraction->quantification NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Rengynic_Acid Rengynic Acid Rengynic_Acid->IKK Inhibition? DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

References

Application Notes and Protocols for Rengynic Acid Cell Culture Assays for Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, has been isolated from the seeds of Forsythia suspensa (Thunb.) Vahl.[1][2]. Preliminary studies have indicated its potential as an antiviral agent, demonstrating a potent effect against the Respiratory Syncytial Virus (RSV) through cell morphology-based assessments[1][2]. Forsythia suspensa has a history in traditional medicine for treating infections, and modern research has begun to validate the antiviral properties of its constituent compounds, such as forsythoside A, against various viruses including influenza[3].

These application notes provide a comprehensive guide for researchers to conduct cell culture-based assays to further characterize the antiviral activity of this compound. The protocols detailed below are standard virological methods essential for determining the efficacy and mechanism of action of novel antiviral compounds.

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative data should be systematically organized. The following tables provide templates for recording key antiviral parameters.

Table 1: Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)Cell Viability (%)CC50 (µM)
0 (Control)100
1
10
50
100
200

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Activity of this compound

VirusAssay MethodParameterValueSelectivity Index (SI)
Plaque Reduction AssayEC50 (µM)
TCID50 AssayEC50 (µM)
Reporter Gene AssayIC50 (µM)

EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral effect (plaque formation or cytopathic effect) by 50%. IC50 (50% inhibitory concentration) is the concentration that inhibits the reporter gene expression by 50%. The Selectivity Index (SI) is calculated as CC50/EC50 (or IC50).

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method to visually assess the ability of a compound to protect cells from virus-induced damage.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HEp-2 cells for RSV)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution

  • Virus stock of known titer

  • 96-well cell culture plates

  • Inverted microscope

Procedure:

  • Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 24 hours, when the cells are confluent, remove the growth medium.

  • Prepare serial dilutions of this compound in a cell culture medium containing a low concentration of FBS (e.g., 2%).

  • Add the this compound dilutions to the wells in triplicate. Include wells with medium only as a negative control and wells with a known antiviral drug as a positive control.

  • Immediately add the virus at a pre-determined multiplicity of infection (MOI) to all wells except for the cell control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for the duration required for the virus to induce CPE in the untreated, infected wells (typically 3-5 days).

  • Observe the cells daily under an inverted microscope for the appearance of CPE.

  • Score the level of CPE in each well. The concentration of this compound that reduces CPE by 50% compared to the virus control is the EC50.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

Materials:

  • Host cell line in 6-well or 12-well plates

  • This compound

  • Virus stock

  • Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of this compound.

  • In separate tubes, mix the virus (at a concentration that produces 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C.

  • Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1-2 hours to allow for virus adsorption.

  • Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.

  • Incubate the plates until plaques are visible.

  • Fix the cells with a solution like 10% formalin and then stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.

Protocol 3: 50% Tissue Culture Infectious Dose (TCID50) Assay

This assay determines the virus titer by observing the presence or absence of infection across serial dilutions.

Materials:

  • Host cells in a 96-well plate

  • This compound

  • Virus stock

Procedure:

  • Prepare serial 10-fold dilutions of the virus stock.

  • Seed a 96-well plate with host cells.

  • Add the virus dilutions to the wells, typically with multiple replicates per dilution.

  • In parallel, treat another set of plates with a fixed, non-toxic concentration of this compound before or during the addition of the virus dilutions.

  • Incubate the plates and observe for CPE.

  • The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that infects 50% of the cell cultures.

  • Compare the TCID50 value in the presence and absence of this compound to determine its antiviral effect.

Protocol 4: Reporter Gene Assay

This high-throughput assay uses a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) to quantify viral replication.

Materials:

  • Host cell line

  • Recombinant virus expressing a reporter gene

  • This compound

  • Appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase)

  • Luminometer or fluorescence microscope

Procedure:

  • Seed host cells in a 96-well plate.

  • Treat the cells with serial dilutions of this compound.

  • Infect the cells with the reporter virus.

  • Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Measure the reporter signal. For luciferase, lyse the cells and add the luciferase substrate before measuring luminescence. For GFP, measure fluorescence directly.

  • Calculate the percentage of inhibition of the reporter signal for each concentration of this compound. The IC50 is the concentration that reduces the signal by 50%.

Mandatory Visualizations

Signaling Pathways

Based on studies of other antiviral compounds from Forsythia suspensa, this compound may exert its antiviral effects by modulating host immune signaling pathways. The following diagrams illustrate hypothetical mechanisms of action.

antiviral_pathway_1 cluster_virus Viral Infection cluster_cell Host Cell Virus Virus TLR Toll-like Receptor (e.g., TLR7) Virus->TLR activates MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines induces transcription Rengynic_Acid_1 This compound Rengynic_Acid_1->IKK_complex inhibits antiviral_pathway_2 cluster_virus_interaction Virus-Cell Interaction Virus_Replication Viral Replication PI3K PI3K Virus_Replication->PI3K activates Akt Akt PI3K->Akt activates Akt->Virus_Replication promotes Rengynic_Acid_2 This compound Rengynic_Acid_2->Akt inhibits experimental_workflow Start Start: this compound Cytotoxicity 1. Determine Cytotoxicity (CC50) in Host Cells Start->Cytotoxicity Antiviral_Screen 2. Primary Antiviral Screening (e.g., CPE Inhibition Assay) Cytotoxicity->Antiviral_Screen Quantitative_Assay 3. Quantitative Antiviral Assays (Plaque Reduction, TCID50, Reporter Gene) Antiviral_Screen->Quantitative_Assay EC50_IC50 4. Calculate EC50/IC50 and Selectivity Index (SI) Quantitative_Assay->EC50_IC50 Mechanism_Study 5. Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) EC50_IC50->Mechanism_Study End End: Characterized Antiviral Mechanism_Study->End

References

Application Notes and Protocols: Cytotoxicity of Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a natural product isolated from Forsythia suspensa, is a small molecule of interest for its potential biological activities. While research has indicated its potential antiviral effects, its cytotoxic profile against various cell lines is an area of active investigation. Understanding the cytotoxic effects of this compound is crucial for evaluating its therapeutic potential and safety profile. This document provides detailed protocols for assessing the cytotoxicity of this compound in cell lines using standard colorimetric assays and presents hypothetical data and potential signaling pathways for illustrative purposes.

Data Presentation

As there is limited publicly available cytotoxicity data for this compound, the following table presents a hypothetical summary of IC₅₀ values. These values are for illustrative purposes to demonstrate how data from cytotoxicity assays would be presented and are based on activities observed with structurally similar compounds.

Cell LineCell TypeAssay TypeIncubation Time (hours)Hypothetical IC₅₀ (µM)
A549Human Lung CarcinomaMTT4875.2
MCF-7Human Breast AdenocarcinomaLDH4898.5
HeLaHuman Cervical AdenocarcinomaNeutral Red Uptake4862.8
HepG2Human Hepatocellular CarcinomaMTT48120.4
PC-3Human Prostate AdenocarcinomaLDH4885.1

Note: The data presented in this table is hypothetical and should be confirmed by experimental studies.

Experimental Protocols

Three common methods for determining cytotoxicity are the MTT, LDH, and Neutral Red Uptake assays. The choice of assay can depend on the cell type and the expected mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane integrity.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation and Stop Reaction: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)

  • 96-well microplates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of destain solution to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to extract the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the described cytotoxicity assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (and controls) incubate_24h->add_compound incubate_exp Incubate (e.g., 48h) add_compound->incubate_exp add_reagent Add Assay Reagent (MTT, LDH Substrate, or Neutral Red) incubate_exp->add_reagent incubate_assay Incubate add_reagent->incubate_assay solubilize Solubilize/Stop Reaction incubate_assay->solubilize read_absorbance Read Absorbance solubilize->read_absorbance data_analysis Data Analysis (% Viability / % Cytotoxicity) read_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assays.

Hypothetical Signaling Pathway

Based on the activities of related compounds like kynurenic acid, this compound might influence cell survival and proliferation through pathways such as the PI3K/Akt and MAPK signaling cascades. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response rengynic_acid This compound receptor Cell Surface Receptor rengynic_acid->receptor pi3k PI3K receptor->pi3k mapk MAPK Cascade (e.g., ERK1/2) receptor->mapk akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation apoptosis Increased Apoptosis akt->apoptosis mapk->proliferation

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the cytotoxic potential of this compound against various cell lines. While the provided data and signaling pathway are hypothetical, they serve as a guide for experimental design and data interpretation. Further research is necessary to elucidate the precise mechanisms of action and to establish a comprehensive cytotoxic profile for this compound, which will be instrumental in determining its future as a potential therapeutic agent.

References

Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Anti-RSV Activity of Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The development of effective antiviral therapies is a critical public health objective. Rengynic acid, a compound under investigation for its biological activities, presents a potential candidate for anti-RSV drug discovery. This document provides a detailed protocol for utilizing the plaque reduction assay to quantify the in vitro antiviral efficacy of this compound against RSV. The plaque reduction assay is a widely accepted and reliable method for determining the concentration of an antiviral compound required to inhibit virus-induced cell death and plaque formation.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus. In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virus to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques, which can be visualized and counted. The reduction in the number of plaques in the presence of the antiviral agent compared to an untreated control is a measure of its antiviral activity.

Experimental Protocols

Cell and Virus Culture
  • Cell Line: HEp-2 (Human epidermoid carcinoma) or Vero (African green monkey kidney) cells are commonly used for RSV propagation and plaque assays.

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strain: RSV A2 is a commonly used laboratory strain.

  • Virus Propagation: Infect confluent monolayers of HEp-2 or Vero cells with RSV at a low multiplicity of infection (MOI) of 0.01. Incubate at 37°C in a 5% CO2 incubator until significant CPE is observed (typically 3-5 days). Harvest the virus by freeze-thawing the cells and culture supernatant three times, followed by centrifugation to remove cell debris. Aliquot the virus stock and store at -80°C.

  • Virus Titer Determination: The infectious virus titer of the stock should be determined by a standard plaque assay to be expressed in Plaque Forming Units per milliliter (PFU/mL).

Plaque Reduction Assay Protocol
  • Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates at a density of 2.5 x 10^5 cells per well. Incubate at 37°C with 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in serum-free EMEM to achieve the desired final concentrations.

  • Virus-Compound Incubation: In a separate tube, mix a standardized amount of RSV (e.g., 100 PFU) with an equal volume of each this compound dilution. Also, prepare a virus-only control (no compound) and a cell-only control (no virus, no compound). Incubate these mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Aspirate the culture medium from the 24-well plates containing the cell monolayers. Wash the monolayers once with phosphate-buffered saline (PBS). Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates at 37°C for 2 hours to allow for virus adsorption to the cells.

  • Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayers with 1 mL of overlay medium (e.g., 1:1 mixture of 2X EMEM and 1.6% carboxymethylcellulose or 0.75% methylcellulose in MEM with 2% FBS).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium and fix the cells with a solution of 10% formalin for 30 minutes.

    • Aspirate the formalin and stain the cells with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

Cytotoxicity Assay (Neutral Red Uptake Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the compound. The neutral red uptake assay is a common method for this purpose.[1]

  • Cell Seeding: Seed HEp-2 or Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the plaque reduction assay. Include a cell-only control (no compound).

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay (3-5 days).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2 hours at 37°C.

  • Dye Extraction: Wash the cells with PBS, then add 150 µL of a destain solution (50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Data Presentation

The results of the plaque reduction and cytotoxicity assays for this compound against RSV are summarized in the tables below.

Table 1: Plaque Reduction by this compound against RSV

This compound Concentration (µM)Mean Plaque CountStandard Deviation% Plaque Reduction
0 (Virus Control)12080%
1105612.5%
578535.0%
1055454.2%
2523380.8%
505295.8%

EC50 (50% Effective Concentration): 9.5 µM

Table 2: Cytotoxicity of this compound on HEp-2 Cells

This compound Concentration (µM)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Cell Control)1.250.08100%
11.230.0798.4%
51.210.0996.8%
101.180.0694.4%
251.150.0892.0%
501.090.0787.2%
1000.850.0568.0%

CC50 (50% Cytotoxic Concentration): > 100 µM

Selectivity Index (SI) = CC50 / EC50: > 10.5

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization A 1. Seed HEp-2/Vero Cells in 24-well plate E 5. Inoculate Cell Monolayers A->E B 2. Prepare Serial Dilutions of this compound D 4. Pre-incubate RSV with this compound B->D C 3. Prepare RSV Inoculum C->D D->E F 6. Virus Adsorption (2 hours) E->F G 7. Add Semi-Solid Overlay F->G H 8. Incubate for 3-5 Days G->H I 9. Fix and Stain Plaques (Crystal Violet) H->I J 10. Count Plaques and Calculate % Reduction I->J

Caption: Workflow of the Plaque Reduction Assay for this compound against RSV.

Hypothetical Signaling Pathway of RSV Inhibition

The precise mechanism of action for this compound against RSV has not been elucidated. However, a potential antiviral mechanism could involve the inhibition of viral entry and fusion with the host cell membrane, a critical step in the RSV life cycle. The RSV fusion (F) protein is a key mediator of this process and a major target for antiviral drugs.

RSV_Inhibition_Pathway cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein F-Protein (pre-fusion) Receptor Host Cell Receptor F_protein->Receptor Binding Fusion Membrane Fusion Receptor->Fusion Triggers Conformational Change Membrane Host Cell Membrane Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication Rengynic_Acid This compound Rengynic_Acid->F_protein Inhibits

Caption: Hypothetical mechanism of this compound inhibiting RSV entry.

Conclusion

The plaque reduction assay is a robust method for evaluating the antiviral activity of compounds like this compound against RSV. The detailed protocol provided herein, along with the cytotoxicity assay, allows for the determination of the EC50, CC50, and Selectivity Index, which are critical parameters in the early stages of antiviral drug development. The hypothetical data presented for this compound demonstrates its potential as an anti-RSV agent with a favorable selectivity index, warranting further investigation into its mechanism of action and in vivo efficacy.

References

Application Notes: Determining the Antiviral Efficacy (EC50) of Rengynic Acid Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal effective concentration (EC50) of a novel compound, Rengynic acid, against Respiratory Syncytial Virus (RSV). Additionally, it outlines the procedure for assessing its cytotoxicity (CC50) to determine the selectivity index (SI), a critical parameter in antiviral drug development.

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants, young children, and the elderly.[1][2] The development of effective antiviral therapeutics is a global health priority. A crucial step in the preclinical evaluation of any potential antiviral agent is the determination of its EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication in vitro.

This application note details the experimental workflow for assessing the anti-RSV activity of a hypothetical compound, this compound. The protocol involves two key assays: a cytotoxicity assay to measure the compound's effect on host cell viability and a plaque reduction assay to quantify its antiviral efficacy. The ratio of these two values provides the selectivity index (SI = CC50/EC50), an essential indicator of the compound's therapeutic potential.

Data Presentation

The following tables summarize the quantitative data obtained from the cytotoxicity and antiviral assays for this compound.

Table 1: Cytotoxicity of this compound on HEp-2 Cells

CompoundCC50 (µM)
This compound>100
Ribavirin (Control)28

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound against RSV

CompoundVirus StrainEC50 (µM)Selectivity Index (SI)
This compoundRSV-A (Long)5.2>19.2
This compoundRSV-B (18537)7.8>12.8
Ribavirin (Control)RSV-A (Long)4.1896.7

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

Materials and Reagents
  • Cells and Virus:

    • Human epidermoid carcinoma (HEp-2) cells

    • Respiratory Syncytial Virus (RSV) strains (e.g., RSV-A Long, RSV-B 18537)

  • Media and Buffers:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

  • Assay Reagents:

    • This compound (stock solution in DMSO)

    • Ribavirin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3][4]

    • Dimethyl sulfoxide (DMSO) or isopropanol for formazan dissolution[5]

    • Methylcellulose overlay medium

    • Crystal Violet staining solution

  • Equipment:

    • 96-well and 6-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader (spectrophotometer)

    • Inverted microscope

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Cell Seeding: Seed HEp-2 cells into a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 1:1 mixture of isopropanol and DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Efficacy Assay (Plaque Reduction Assay)

This protocol quantifies the ability of this compound to inhibit RSV replication.

  • Cell Seeding: Seed HEp-2 cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of RSV. Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of RSV per well for 2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Overlay the cells with methylcellulose medium containing two-fold serial dilutions of this compound.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until viral plaques are visible.

  • Plaque Visualization: Remove the overlay, fix the cells with a methanol/acetone solution, and stain with 0.5% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay (CC50) cluster_1 Antiviral Assay (EC50) cluster_2 Therapeutic Potential a Seed HEp-2 Cells (96-well) b Add this compound Dilutions a->b c Incubate (72h) b->c d MTT Assay c->d e Calculate CC50 d->e l Calculate Selectivity Index (SI = CC50 / EC50) e->l f Seed HEp-2 Cells (6-well) g Infect with RSV f->g h Add this compound in Overlay g->h i Incubate (4-5 days) h->i j Stain & Count Plaques i->j k Calculate EC50 j->k k->l

Caption: Workflow for determining CC50, EC50, and Selectivity Index.

Potential RSV-Related Signaling Pathway

RSV infection is known to activate innate immune signaling pathways, such as the RIG-I and Toll-like receptor (TLR) pathways, leading to the activation of transcription factors like NF-κB and IRF3. These transcription factors are crucial for the expression of antiviral interferons and pro-inflammatory cytokines. A potential antiviral like this compound could target components of these pathways.

G cluster_0 Cytoplasm RSV RSV Infection RIGI RIG-I / TLRs RSV->RIGI MAVS Adaptor Proteins (e.g., MAVS) RIGI->MAVS IKK IKK Complex MAVS->IKK TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 Nucleus Nucleus NFkB->Nucleus translocation IRF3->Nucleus translocation Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines IFN Type I Interferons Nucleus->IFN RengynicAcid This compound? RengynicAcid->MAVS RengynicAcid->IKK RengynicAcid->TBK1

Caption: Potential host signaling pathways targeted by an antiviral.

References

Rengynic Acid: Application and Protocols for Inhibition of Respiratory Syncytial Virus (RSV) Replication in HEp-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl, has been identified as a potent inhibitor of Respiratory Syncytial Virus (RSV) replication in vitro. This document provides detailed application notes and experimental protocols based on available scientific literature for the use of this compound in a laboratory setting, specifically focusing on its antiviral activity in HEp-2 cells. This compound, structurally identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, presents a promising avenue for the development of new anti-RSV therapeutics.

Data Presentation

Currently, publicly accessible scientific literature provides qualitative assessments of this compound's anti-RSV activity. The primary research identifies a "potent antiviral effect on RSV" through cell morphology methods. However, specific quantitative data such as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in HEp-2 cells are not available in the public domain. Researchers are encouraged to perform dose-response studies to determine these critical parameters.

For comparative purposes, a standardized data table is provided below to be populated by the end-user upon experimental determination of these values.

CompoundTarget VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compoundRSVHEp-2Data to be determinedData to be determinedData to be determined
Ribavirin (Control)RSVHEp-2Insert literature valueInsert literature valueInsert literature value

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-RSV activity and cytotoxicity of this compound in HEp-2 cells. These are standardized methods and may require optimization based on specific laboratory conditions and RSV strains.

Cell Culture and Virus Propagation
  • Cell Line: Human epidermoid carcinoma (HEp-2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus: Respiratory Syncytial Virus (e.g., A2 or Long strain). Propagate the virus in HEp-2 cells and titrate using a plaque assay or TCID50 assay to determine the viral titer.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to HEp-2 cells.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted this compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC50 value using non-linear regression analysis.

Anti-RSV Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of this compound to inhibit RSV-induced cell death.

  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Infection and Treatment:

    • Remove the culture medium.

    • In a separate tube, mix the desired concentration of this compound with RSV at a multiplicity of infection (MOI) of 0.01-0.1.

    • Add 100 µL of the virus-compound mixture to the cells.

    • Include a virus control (cells + virus), a compound control (cells + compound), and a cell control (cells only).

  • Incubation: Incubate the plate at 37°C until the cytopathic effect (CPE) in the virus control wells is approximately 80-90% (typically 3-5 days).

  • CPE Observation: Observe the cells daily under a microscope and score the CPE.

  • Cell Viability Measurement: Quantify the cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of inhibition of CPE for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Anti-RSV Activity cluster_setup Initial Setup cluster_assays Experimental Assays cluster_data Data Analysis cell_culture HEp-2 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity antiviral Anti-RSV Assay (CPE Inhibition) cell_culture->antiviral virus_prep RSV Propagation & Titration virus_prep->antiviral cc50 Determine CC50 cytotoxicity->cc50 ic50 Determine IC50 antiviral->ic50 si Calculate Selectivity Index (SI) cc50->si ic50->si

Caption: Workflow for evaluating the anti-RSV activity of this compound.

Potential Mechanism of Action (Hypothetical)

As the precise mechanism of action for this compound against RSV has not been elucidated, the following diagram illustrates a hypothetical signaling pathway that is often implicated in viral replication and could be a target for antiviral compounds. Further research is required to validate this for this compound.

hypothetical_pathway Hypothetical Signaling Pathway for RSV Inhibition RSV RSV Particle Receptor Host Cell Receptor RSV->Receptor Attachment HostCell HEp-2 Host Cell Entry Viral Entry Receptor->Entry Replication Viral Replication Complex Entry->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release Release->RSV Infection Spread RengynicAcid This compound RengynicAcid->Entry Inhibition? RengynicAcid->Replication Inhibition?

Caption: Hypothetical targets for this compound in the RSV lifecycle.

Disclaimer

The information provided in this document is intended for research purposes only and is based on the limited publicly available scientific literature. The experimental protocols are provided as a guide and may require optimization. It is the responsibility of the researcher to conduct their own experiments to validate the efficacy and safety of this compound for their specific application.

Synthesis and Bioactivity of Kynurenic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a broad spectrum of biological activities. It is a well-established antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine receptor (α7nAChR).[1] By modulating glutamatergic and cholinergic neurotransmission, KYNA exhibits neuroprotective effects in various neurological conditions, including ischemia, epilepsy, and neurodegenerative diseases. However, the therapeutic application of KYNA is limited by its poor ability to cross the blood-brain barrier. This has prompted significant research into the synthesis of novel KYNA derivatives with improved pharmacokinetic properties and enhanced bioactivity.

This document provides detailed application notes and protocols for the synthesis of kynurenic acid derivatives and the evaluation of their bioactivity, with a focus on their interaction with NMDA and α7 nicotinic acetylcholine receptors.

Data Presentation: Bioactivity of Kynurenic Acid and Its Derivatives

The following tables summarize the quantitative bioactivity data for kynurenic acid and several of its derivatives, highlighting their potency at key neurological receptors.

CompoundReceptor TargetBioactivity (IC50/Kb)Reference(s)
Kynurenic Acid (KYNA)NMDA Receptor (Glycine Site)~15 µM (IC50)[2][3]
Kynurenic Acid (KYNA)α7 nAChR~7 µM (IC50)[2][3]
5,7-Dichloro-KYNANMDA Receptor (Glycine Site)-
5-Iodo-7-Chloro-KYNANMDA Receptor (Glycine Site)29 nM (IC50)
5-Iodo-7-Chloro-KYNANMDA-evoked responses0.41 µM (Kb)

IC50: Half-maximal inhibitory concentration. Kb: Inhibitor binding constant.

Experimental Protocols

Protocol 1: Synthesis of Kynurenic Acid Amide Derivatives

This protocol describes a general method for the synthesis of N-substituted kynurenic acid amides, which often exhibit improved blood-brain barrier permeability.

Materials:

  • Ethyl 4-hydroxyquinoline-2-carboxylate

  • Appropriate N,N-dialkyl-alkyldiamine (e.g., N,N-dimethylethylenediamine)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Filtration apparatus

  • Recrystallization or column chromatography supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-hydroxyquinoline-2-carboxylate (1 equivalent) in the anhydrous solvent.

  • Amine Addition: Add the N,N-dialkyl-alkyldiamine (1.5-2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash it with a non-polar solvent. If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired kynurenic acid amide derivative.

Protocol 2: Synthesis of C-3 Substituted Kynurenic Acid Derivatives via Modified Mannich Reaction

This protocol outlines a general procedure for the functionalization of the C-3 position of kynurenic acid derivatives, which can lead to compounds with altered bioactivity.

Materials:

  • Kynurenic acid amide derivative (from Protocol 1)

  • Paraformaldehyde

  • A secondary amine (e.g., morpholine, piperidine)

  • 1,4-Dioxane

  • Acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC supplies

  • Filtration apparatus

  • Recrystallization or column chromatography supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the kynurenic acid amide derivative (1 equivalent) in 1,4-dioxane.

  • Reagent Addition: Add paraformaldehyde (1.2 equivalents), the secondary amine (1.2 equivalents), and a catalytic amount of acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may crystallize from the solution.

  • Isolation: Collect the solid by filtration and wash with a non-polar solvent. If the product does not crystallize, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Kynurenic acid and its derivatives exert their biological effects primarily by modulating the activity of NMDA and α7 nicotinic acetylcholine receptors. Additionally, KYNA is an agonist for the G protein-coupled receptor 35 (GPR35).

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R KYNA Kynurenic Acid Derivative KYNA->NMDA_R Antagonist Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Regulates a7nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine a7nAChR α7 nAChR ACh->a7nAChR KYNA Kynurenic Acid Derivative KYNA->a7nAChR Antagonist Ca_ion Ca²⁺ a7nAChR->Ca_ion Influx JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Promotes GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space KYNA Kynurenic Acid Derivative GPR35 GPR35 KYNA->GPR35 Agonist G_protein Gαi/o GPR35->G_protein Activates Beta_arrestin β-arrestin GPR35->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ↓ p-ERK Beta_arrestin->ERK Experimental_Workflow Start Design of KYNA Derivatives Synthesis Chemical Synthesis (e.g., Conrad-Limpach, Mannich reaction) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_vitro_Screening In Vitro Bioactivity Screening (Receptor Binding Assays, Enzyme Inhibition Assays) Purification->In_vitro_Screening Data_Analysis1 Quantitative Data Analysis (IC50, Ki determination) In_vitro_Screening->Data_Analysis1 Lead_Selection Lead Compound Selection Data_Analysis1->Lead_Selection Cell_based_Assays Cell-based Assays (Neuroprotection, Cytotoxicity) Lead_Selection->Cell_based_Assays Promising Compounds In_vivo_Studies In Vivo Studies (Animal Models of Disease) Cell_based_Assays->In_vivo_Studies PK_PD_Studies Pharmacokinetic and Pharmacodynamic Studies In_vivo_Studies->PK_PD_Studies Final_Analysis Final Data Analysis and Conclusion PK_PD_Studies->Final_Analysis

References

Application Notes and Protocols: Mass Spectrometry Analysis of Rengylic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengylic acid is a cyclohexanoic acid derivative of Rengyol, a natural alcohol found in Forsythia suspensa.[1][2] Understanding the metabolic fate of Rengylic acid is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the identification and quantification of Rengylic acid and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are essential for pharmacokinetic studies and for elucidating the compound's mechanism of action.

Postulated Metabolic Pathways of Rengylic Acid

Based on the metabolism of structurally related compounds, Rengylic acid is expected to undergo both Phase I and Phase II metabolic transformations. Phase I reactions may include hydroxylation of the cyclohexane ring, while Phase II metabolism would likely involve conjugation reactions such as glucuronidation and sulfation to enhance water solubility and facilitate excretion.

Experimental Protocols

Sample Preparation

a) Plasma Samples

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Urine Samples

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge at 5,000 rpm for 10 minutes to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Add the internal standard.

  • Vortex and transfer to an autosampler vial for analysis.

c) In Vitro Metabolism (Human Liver Microsomes)

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Rengylic acid (10 µM), and a NADPH-generating system in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for 60 minutes.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of Rengylic acid and its metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, though carboxylic acids often ionize well in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification and full scan with product ion scanning for metabolite identification.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • Collision Energy: Optimized for each metabolite to achieve the most abundant and specific fragment ions.

Data Presentation

Table 1: Hypothetical MRM Transitions and Optimized MS Parameters for Rengylic Acid and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rengylic Acid187.1127.115
Rengylic Acid-OH203.1143.118
Rengylic Acid-Glucuronide363.1187.122
Rengylic Acid-Sulfate267.1187.125
Internal Standard191.1131.115

Table 2: Hypothetical Quantitative Analysis of Rengylic Acid Metabolites in Human Plasma (ng/mL)

Time (hours)Rengylic AcidRengylic Acid-OHRengylic Acid-Glucuronide
0.5150.225.610.1
1280.545.822.3
2450.180.355.7
4320.7110.998.4
8150.395.2150.6
1250.140.7120.2
245.28.960.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Urine Urine Dilution Dilution Urine->Dilution Microsomes Microsomes Reaction_Quenching Reaction Quenching Microsomes->Reaction_Quenching LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Dilution->LC_MS_MS Reaction_Quenching->LC_MS_MS Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID Quantification Quantification LC_MS_MS->Quantification

Caption: Experimental workflow for the analysis of Rengylic acid and its metabolites.

Postulated Signaling Pathway

Drawing parallels from forsythiaside A, a major component of Forsythia suspensa, Rengylic acid may exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activation NFKB_IKB NF-κB-IκB Complex IKK->NFKB_IKB Phosphorylates IκB NFKB NF-κB (p65/p50) NFKB_IKB->NFKB IκB Degradation, NF-κB Release NFKB_n NF-κB NFKB->NFKB_n Translocation Rengylic_Acid Rengylic Acid Rengylic_Acid->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFKB_n->Gene_Expression Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by Rengylic acid.

Conclusion

The protocols and data presented provide a comprehensive framework for the mass spectrometry-based analysis of Rengylic acid and its metabolites. These methods are crucial for advancing the understanding of its pharmacokinetic profile and elucidating its mechanism of action, thereby supporting its potential development as a therapeutic agent. The use of high-resolution mass spectrometry can further aid in the structural elucidation of novel metabolites.

References

Application Notes and Protocols for Rengynic Acid Target Identification in the Viral Replication Cycle

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific molecular target and mechanism of action for Rengynic acid in viral replication is not extensively available. The following application notes and protocols are presented as a generalized workflow for the identification of the molecular target of a novel antiviral compound, using this compound as a hypothetical example. The experimental data presented is illustrative.

Application Note: Unveiling the Antiviral Mechanism of this compound

This compound has been identified as a compound with potent antiviral properties, particularly against respiratory syncytial virus (RSV). To harness its full therapeutic potential, it is crucial to identify its molecular target(s) within the host cell or the virus and to understand its mechanism of action. This document outlines a comprehensive strategy for researchers, scientists, and drug development professionals to elucidate how this compound disrupts the viral replication cycle. The described workflow starts from the confirmation of its antiviral activity, narrows down the affected stage of the viral life cycle, identifies potential protein targets, and finally, validates the identified target. Understanding the precise molecular interactions will facilitate the optimization of this compound as a therapeutic agent and aid in the development of novel antiviral drugs.

Confirmation of Antiviral Activity and Cytotoxicity

The initial step is to quantify the antiviral efficacy of this compound and to determine its toxicity profile in the host cells used for the viral assays.

Table 1: Antiviral Activity and Cytotoxicity of this compound
Cell LineVirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HEp-2RSVPlaque Reduction Assay5.2>100>19.2
A549Influenza AViral Titer Assay8.7>100>11.5
VeroDengue VirusFocus Forming Assay12.1>100>8.3
Protocol 1: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • 6-well plates

  • Confluent host cell monolayers (e.g., HEp-2 for RSV)

  • Virus stock of known titer

  • This compound stock solution

  • Culture medium (e.g., DMEM) with 2% FBS

  • Agarose overlay (e.g., 2X MEM, 1.8% agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to 95-100% confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well, in the presence of varying concentrations of this compound or vehicle control.

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with a mixture of culture medium and 0.5% low-melting-point agarose containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).

  • Fix the cells with 10% formaldehyde for at least 4 hours.

  • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Wash the plates with water, air dry, and count the plaques.

  • Calculate the IC50 value by plotting the percentage of plaque reduction against the log concentration of this compound.

Identification of the Inhibited Stage in the Viral Replication Cycle

A time-of-addition assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Protocol 2: Time-of-Addition Assay

Procedure:

  • Seed host cells in 24-well plates and grow to confluency.

  • Infect all wells with the virus (MOI of 1) except for the mock-infected control.

  • Add this compound (at a concentration of 5x IC50) at different time points relative to infection:

    • Pre-infection: Add 2 hours before infection, then remove.

    • During infection: Add along with the virus for the 2-hour adsorption period, then remove.

    • Post-infection: Add at various time points after infection (e.g., 0, 2, 4, 6, 8 hours).

  • At 24 hours post-infection, collect the cell supernatant to measure the viral titer (e.g., by plaque assay or qPCR) or lyse the cells to measure viral protein or RNA levels.

  • Analyze the results to determine which stage of the viral life cycle is most affected.

Table 2: Hypothetical Results of Time-of-Addition Assay
Time of AdditionViral Titer Reduction (%)Implied Stage of Inhibition
-2 to 0 h (Pre-infection)15%Minor effect on host cell susceptibility
0 to 2 h (During infection)85%Inhibition of entry (attachment/fusion)
2 to 24 h (Post-infection)95%Inhibition of post-entry events (replication/assembly)

Molecular Target Identification

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method to identify the binding partners of a small molecule.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

Materials:

  • This compound-conjugated affinity beads (e.g., NHS-activated sepharose)

  • Control beads (without this compound)

  • Cell lysate from virus-infected or uninfected host cells

  • Lysis buffer and wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Synthesize an analog of this compound with a linker for immobilization onto beads.

  • Incubate the this compound-conjugated beads and control beads with cell lysate for 2-4 hours at 4°C.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the bound proteins from the beads.

  • Resolve the eluted proteins by SDS-PAGE and visualize with silver staining or proceed directly to in-solution digestion.

  • Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.

Table 3: Hypothetical Top Protein Hits from AP-MS
Protein IDProtein NameFunctionSpecificity (Fold enrichment over control)
P03317IKKβHost protein, key kinase in NF-κB pathway25.3
Q8JUX5Viral Polymerase SubunitViral protein, RNA synthesis18.9
P04585VimentinHost cytoskeleton protein12.5

Target Validation

Once potential targets are identified, they must be validated to confirm their role in the antiviral activity of this compound.

Protocol 4: In Vitro IKKβ Kinase Assay

This assay will determine if this compound directly inhibits the enzymatic activity of IKKβ.

Materials:

  • Recombinant human IKKβ

  • IKKβ substrate (e.g., IκBα peptide)

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Set up kinase reactions containing recombinant IKKβ, IκBα substrate, and varying concentrations of this compound in kinase buffer.

  • Initiate the reaction by adding ATP and [γ-32P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 of this compound for IKKβ inhibition.

Visualizations

Viral_Replication_Cycle cluster_cell Host Cell Entry 1. Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Replication->Assembly Translation->Assembly Egress 6. Egress (Budding) Assembly->Egress Virus_Out Progeny Virions Egress->Virus_Out Virus_In Virion Virus_In->Entry Inhibitor This compound Inhibitor->Replication Potential Target

Caption: General viral replication cycle highlighting potential stages for therapeutic intervention.

Target_ID_Workflow cluster_workflow Target Identification Workflow for this compound A Confirm Antiviral Activity (Plaque Assay, IC50) B Determine Stage of Inhibition (Time-of-Addition Assay) A->B C Identify Binding Partners (Affinity Purification-MS) B->C D Validate Target (Enzymatic Assays, siRNA) C->D E Mechanism of Action D->E

Caption: Experimental workflow for identifying the molecular target of a novel antiviral compound.

NFkB_Pathway cluster_pathway Hypothetical Inhibition of NF-κB Pathway by this compound Virus Viral Infection IKK IKK Complex Virus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory & Viral Response Genes Rengynic_Acid This compound Rengynic_Acid->IKK inhibits NFkB_Nucleus->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols: Investigating Rengynic Acid in the Context of PI3K/Akt Signaling in RSV Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical host cellular pathway that is often exploited by viruses, including RSV, to facilitate their replication and survival.[1][2][3] RSV infection has been shown to activate the PI3K/Akt pathway, which in turn can promote cell survival, protein synthesis, and inflammation, all of which can contribute to the viral life cycle and pathogenesis.[1][4] Inhibition of this pathway has been identified as a promising therapeutic strategy against RSV.

Rengynic acid, a compound isolated from the seeds of Forsythia suspensa, has demonstrated antiviral activity against RSV. While direct studies detailing the specific interaction of this compound with the PI3K/Akt pathway in the context of RSV are limited, research on other active components of Forsythia suspensa, such as phillyrin, has shown that they can modulate the PI3K/Akt-NLRP3 pathway to inhibit RSV replication and the associated inflammatory response. This suggests a potential mechanism of action for this compound that warrants further investigation.

These application notes provide a framework for studying the effects of this compound on the PI3K/Akt signaling pathway during RSV infection, drawing upon established protocols and data from related compounds.

Key Concepts and Signaling Pathways

The PI3K/Akt signaling pathway plays a multifaceted role in RSV infection. Upon viral entry, RSV can activate PI3K, which then phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets to regulate cellular processes such as cell survival (by inhibiting apoptosis), protein synthesis (via the mTOR pathway), and inflammation.

Below is a diagram illustrating the proposed mechanism of RSV-induced PI3K/Akt pathway activation and the potential inhibitory role of this compound.

G cluster_0 Host Cell RSV RSV Receptor Cell Surface Receptor RSV->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) Downstream Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream Activates ProViral Pro-Viral Effects (Viral Replication, Cell Survival, Inflammation) Downstream->ProViral Rengynic_Acid This compound Rengynic_Acid->PI3K Inhibits

Caption: Proposed mechanism of this compound in the PI3K/Akt signaling pathway during RSV infection.

Quantitative Data Summary

While specific quantitative data for this compound's effect on the PI3K/Akt pathway in RSV is not yet available, the following table summarizes data from studies on related antiviral compounds that target this pathway, providing a benchmark for future experiments with this compound.

CompoundTargetAssayCell LineRSV StrainKey FindingsReference
Phillyrin PI3K/Akt/Nrf2, NLRP3Western Blot, RT-PCRBALB/c miceNot SpecifiedOral administration of Phillyrin (100 mg/kg·d) effectively controlled the decrease in Nrf2 and the increase in NLRP3 protein expression in RSV-infected mice.
PIK-24 PI3KAntiviral AssayHEp-2RSV A2Potent inhibitor of RSV replication.
Rhein NLRP3 Inflammasome, NF-κBELISA, RT-PCR, Western BlotBALB/c miceNot SpecifiedAlleviated lung infection and injury, reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-18, IL-33).

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on the PI3K/Akt signaling pathway in RSV-infected cells.

Cell Culture and RSV Infection

Objective: To establish an in vitro model of RSV infection.

Materials:

  • Human epithelial type-2 (HEp-2) cells or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • RSV (e.g., A2 strain)

  • This compound (dissolved in a suitable solvent like DMSO)

Protocol:

  • Culture HEp-2 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to reach 80-90% confluency.

  • Wash the cells with serum-free DMEM.

  • Infect the cells with RSV at a specified multiplicity of infection (MOI) (e.g., MOI of 1) for 2 hours at 37°C.

  • After the incubation period, remove the virus-containing medium and wash the cells with serum-free DMEM.

  • Add DMEM containing 2% FBS and the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48 hours) before proceeding to downstream analysis.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • RIPA buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-RSV F protein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the respective total protein and loading control (β-actin).

RT-qPCR for Viral Gene Expression

Objective: To quantify the effect of this compound on RSV replication by measuring viral gene expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for RSV genes (e.g., RSV N, F, or G gene) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Extract total RNA from treated and untreated RSV-infected cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based master mix with specific primers for the target RSV gene and the housekeeping gene.

  • The cycling conditions should be optimized based on the qPCR machine and primer specifications.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in viral gene expression.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the effects of this compound on RSV-infected cells.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Start Start: Cell Culture (HEp-2 or A549) Infection RSV Infection Start->Infection Treatment Treatment with this compound (Different Concentrations) Infection->Treatment WesternBlot Western Blot (p-Akt, Akt, RSV proteins) Treatment->WesternBlot RTqPCR RT-qPCR (RSV Gene Expression) Treatment->RTqPCR Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Data Data Analysis and Interpretation WesternBlot->Data RTqPCR->Data Viability->Data

Caption: General experimental workflow for studying this compound's effects on RSV.

Conclusion

The investigation of natural compounds like this compound presents a promising avenue for the development of novel anti-RSV therapeutics. While direct evidence linking this compound to the PI3K/Akt pathway in RSV infection is still emerging, the established role of this pathway in viral pathogenesis and the activity of related compounds from Forsythia suspensa provide a strong rationale for further research. The protocols and framework provided here offer a starting point for researchers to elucidate the precise mechanism of action of this compound and evaluate its potential as an antiviral agent.

References

Application Notes & Protocols: A Framework for Evaluating the Antiviral Efficacy of Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for assessing the antiviral efficacy of a novel compound, Rengynic acid. The protocols herein detail methods for evaluating cytotoxicity, determining in vitro antiviral activity, and investigating the potential mechanism of action. The included methodologies, data presentation structures, and workflow diagrams are designed to guide researchers in the systematic evaluation of new antiviral candidates.

| Cytotoxicity Assessment of this compound

Before evaluating antiviral properties, it is critical to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a standard colorimetric method for assessing cell viability.

| Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined using non-linear regression analysis.

| Data Presentation: Cytotoxicity of this compound

Quantitative data should be summarized to clearly present the cytotoxic profile of the compound.

Compound Host Cell Line CC₅₀ (µM) Observation Period (h)
This compoundMDCK150.248
Control CompoundMDCK>20048

| In Vitro Antiviral Efficacy Assessment

This section describes the methodology to quantify the inhibitory effect of this compound on viral replication. A plaque reduction assay is the gold standard for determining the concentration of an antiviral compound that inhibits virus-induced cell death by 50% (EC₅₀).

| Experimental Workflow for Antiviral Testing

The overall workflow ensures a systematic progression from cytotoxicity assessment to the determination of antiviral efficacy.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Therapeutic Potential A Seed Host Cells (e.g., MDCK) B Treat with this compound (Serial Dilutions) A->B C Perform MTT Assay B->C D Calculate CC₅₀ Value C->D I Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ D->I Input E Infect Host Cells with Virus F Treat with Non-Toxic Concentrations of This compound E->F G Perform Plaque Reduction Assay F->G H Calculate EC₅₀ Value G->H H->I Input

Diagram 1: Overall workflow for antiviral efficacy testing.
| Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed MDCK cells in a 6-well plate at a density that forms a confluent monolayer within 24 hours.

  • Virus Infection: Remove the growth medium and infect the cell monolayer with the virus (e.g., Influenza A Virus) at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

  • Compound Treatment: After adsorption, wash the cells with PBS and overlay them with 2 mL of agar overlay medium containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until visible plaques develop (typically 48-72 hours).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). The EC₅₀ value is determined using non-linear regression.

| Data Presentation: Antiviral Activity and Selectivity Index

The EC₅₀ and Selectivity Index (SI = CC₅₀/EC₅₀) are key indicators of antiviral potency and therapeutic window. An SI value greater than 10 is generally considered promising for a drug candidate.

Compound Virus Strain EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
This compoundInfluenza A/PR/8/347.5150.220.03
Oseltamivir (Control)Influenza A/PR/8/340.5>100>200

| Investigation of Mechanism of Action (MoA)

To understand how this compound exerts its antiviral effects, we hypothesize it inhibits the virus-induced activation of the NF-κB signaling pathway, a key pathway for pro-inflammatory cytokine production that many viruses exploit for efficient replication.

| Hypothesized NF-κB Signaling Pathway and this compound Intervention

This diagram illustrates the NF-κB pathway activation upon viral infection and the proposed inhibitory point of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Virus Virus Recognition IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-p50/p65 (Inactive) NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases RengynicAcid This compound RengynicAcid->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes

Diagram 2: Hypothesized inhibition of NF-κB pathway by this compound.
| Protocol: RT-qPCR for Gene Expression Analysis

This protocol measures the mRNA levels of NF-κB target genes.

  • Experiment Setup: Seed cells and infect with the virus as described in 2.2. Treat with a non-toxic, effective concentration of this compound (e.g., 10 µM). Include uninfected and untreated controls.

  • RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the virus-only control.

| Data Presentation: Effect on NF-κB Target Gene Expression
Treatment Group Target Gene Relative mRNA Expression (Fold Change vs. Virus Control)
Uninfected ControlTNF-α0.1
Virus ControlTNF-α1.0 (Baseline)
Virus + this compound (10 µM)TNF-α0.3
Uninfected ControlIL-60.05
Virus ControlIL-61.0 (Baseline)
Virus + this compound (10 µM)IL-60.25

Application Notes & Protocols: Rengynic Acid Dose-Response Curve Analysis in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rengynic acid, a phenolic compound, has demonstrated notable antiviral properties against a range of viruses. Phenolic compounds, which are secondary metabolites found in plants, are known for their potential to inhibit various stages of the viral life cycle.[1][2] This document provides detailed protocols for analyzing the dose-response curve of this compound in antiviral assays, a critical step in determining its efficacy and therapeutic potential.

The primary objective of these assays is to quantify the concentration at which this compound effectively inhibits viral replication (EC50) and the concentration at which it becomes toxic to host cells (CC50).[3] The ratio of these two values provides the selectivity index (SI), a key indicator of a compound's therapeutic window.[4] An SI value of 10 or greater is generally considered indicative of a promising antiviral candidate.[4]

Key Parameters in Antiviral Activity Assessment

A comprehensive evaluation of an antiviral compound involves determining several key parameters through in vitro assays. These parameters help to quantify the compound's ability to inhibit viral replication while assessing its toxicity to host cells.

ParameterDescriptionImportance
EC50 (50% Effective Concentration) The concentration of the compound that inhibits 50% of viral replication or cytopathic effect (CPE).Measures the potency of the antiviral compound. A lower EC50 indicates higher potency.
CC50 (50% Cytotoxic Concentration) The concentration of the compound that causes a 50% reduction in the viability of host cells.Determines the toxicity of the compound to the host cells. A higher CC50 is desirable.
SI (Selectivity Index) The ratio of CC50 to EC50 (SI = CC50 / EC50).Indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Cell and Virus Culture

Successful antiviral assays depend on the proper maintenance of host cell lines and virus stocks.

  • Cell Lines: Select a cell line that is susceptible to infection by the virus of interest (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

  • Virus Stocks: Propagate and titer the virus stock to determine the viral concentration, typically expressed as Plaque Forming Units per milliliter (PFU/mL) or Tissue Culture Infectious Dose 50% (TCID50/mL).

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Antiviral Assay (EC50 Determination)

Several assay formats can be used to determine the antiviral efficacy of this compound. The plaque reduction assay is a classic and reliable method.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 6-well or 12-well plate and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Data Analysis and Interpretation

The dose-response relationship is typically represented by a sigmoidal curve when plotting the response against the log of the drug concentration. Non-linear regression analysis is used to fit the data and determine the EC50 and CC50 values.

Workflow for Dose-Response Curve Analysis

G cluster_0 Experimental Phase cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare Serial Dilutions of this compound B Perform Cytotoxicity Assay (e.g., MTT) A->B C Perform Antiviral Assay (e.g., Plaque Reduction) A->C D Measure Cell Viability (Absorbance) B->D E Count Viral Plaques C->E F Calculate % Viability and % Inhibition D->F E->F G Plot Dose-Response Curves (Log Concentration vs. Response) F->G H Non-linear Regression Analysis G->H I Determine CC50 and EC50 H->I J Calculate Selectivity Index (SI = CC50 / EC50) I->J

Caption: Workflow for determining the antiviral efficacy of this compound.

Potential Signaling Pathways

The antiviral activity of phenolic compounds can be attributed to their interaction with various cellular signaling pathways involved in viral entry, replication, and the host immune response. While the specific pathways affected by this compound require further investigation, related compounds have been shown to modulate pathways such as NF-κB and MAPK, which are crucial in the inflammatory response to viral infections.

Hypothesized Antiviral Mechanism of this compound

G cluster_0 Viral Infection cluster_1 Host Response cluster_2 This compound Intervention Virus Virus HostCell Host Cell Virus->HostCell Entry & Replication PRR Pattern Recognition Receptors (PRRs) HostCell->PRR Viral PAMPs Recognition Signaling Signaling Cascades (e.g., NF-κB, MAPK) PRR->Signaling Signaling->HostCell Antiviral State Inflammation Pro-inflammatory Cytokines Signaling->Inflammation Inflammation->HostCell RengynicAcid This compound RengynicAcid->Virus Direct Inhibition? RengynicAcid->Signaling Modulation

Caption: Potential mechanisms of this compound's antiviral action.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's antiviral properties. Accurate determination of the EC50, CC50, and SI is essential for advancing this compound through the drug development pipeline. Further research into its mechanism of action and the specific signaling pathways it modulates will provide a more complete understanding of its therapeutic potential.

References

Troubleshooting & Optimization

Improving Rengynic acid yield from Forsythia suspensa extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Forsythia suspensa Extraction

A Note on Rengyolic Acid: The term "Rengyolic acid" does not correspond to a well-documented compound in the scientific literature for Forsythia suspensa. The name may be a proprietary term, a less common synonym, or a related compound to the "Rengyo" family of molecules, such as Rengyosides. "Rengyo" is the Japanese term for the fruit of Forsythia suspensa. Due to the limited available data on a specific "Rengyolic acid," this guide will focus on optimizing the yield of the principal and extensively researched bioactive compounds from Forsythia suspensa: Forsythoside A and Phillyrin . The methodologies and troubleshooting advice provided here are grounded in established research and should be adaptable for the extraction of other related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Forsythia suspensa that are targeted for extraction?

A1: The primary bioactive compounds of interest in Forsythia suspensa are phenylethanoid glycosides, with Forsythoside A being a key example, and lignans, such as Phillyrin. These compounds are known for their anti-inflammatory, antioxidant, antibacterial, and antiviral properties.

Q2: Which part of the Forsythia suspensa plant contains the highest concentration of Forsythoside A and Phillyrin?

A2: Both the fruits (Fructus Forsythiae) and the leaves of Forsythia suspensa contain significant amounts of Forsythoside A and Phillyrin. The concentrations can vary depending on the plant's geographical location, harvest time, and the specific cultivar.

Q3: What are the most common solvents used for extracting Forsythoside A and Phillyrin?

A3: Ethanol and methanol are the most frequently used solvents for the extraction of Forsythoside A and Phillyrin. The choice of solvent and its concentration can significantly impact the extraction efficiency and the purity of the final extract.

Q4: How does temperature affect the extraction yield?

A4: Temperature is a critical factor in the extraction process. Generally, increasing the temperature can enhance the solubility of the target compounds and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like Forsythoside A.

Q5: What is the importance of pH during the extraction process?

A5: The pH of the extraction solvent can influence the stability and solubility of the target compounds. For instance, Forsythoside A is known to be unstable under weak alkaline conditions. Maintaining an optimal pH is crucial for maximizing yield and preventing degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Forsythoside A 1. Suboptimal Solvent: The polarity of the solvent may not be ideal for Forsythoside A extraction.2. Inadequate Extraction Time: The duration of the extraction may be insufficient to fully extract the compound.3. High pH: Forsythoside A is susceptible to degradation in alkaline conditions.4. High Temperature: Excessive heat can lead to the thermal degradation of Forsythoside A.1. Solvent Optimization: Experiment with different concentrations of ethanol or methanol (e.g., 60-80% ethanol).2. Increase Extraction Time: Extend the extraction duration, monitoring the yield at different time points to find the optimum.3. pH Control: Adjust the pH of the solvent to a slightly acidic range (e.g., pH 4-6) to improve stability.4. Temperature Control: Maintain the extraction temperature below 70°C.
Low Yield of Phillyrin 1. Incorrect Solvent Choice: Phillyrin has a different polarity compared to Forsythoside A.2. Insufficient Solid-to-Liquid Ratio: A low volume of solvent may not be sufficient to saturate the plant material.3. Particle Size: Large particle size of the plant material can limit solvent penetration.1. Solvent Selection: Test a range of solvent polarities. Phillyrin may extract well in slightly less polar solvent mixtures compared to Forsythoside A.2. Optimize Solid-to-Liquid Ratio: Increase the solvent volume relative to the plant material (e.g., 1:20 or 1:30 w/v).3. Grind Plant Material: Reduce the particle size of the dried Forsythia suspensa material to increase the surface area for extraction.
Extract Contamination/Low Purity 1. Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds.2. Inadequate Filtration: Fine plant particles may be passing through the filtration step.3. Presence of Pigments: Chlorophyll and other pigments are often co-extracted.1. Solvent Partitioning: Perform liquid-liquid extraction using solvents of varying polarities (e.g., petroleum ether, ethyl acetate) to separate compounds based on their solubility.2. Improved Filtration: Use finer filter paper or a membrane filter to remove all particulate matter.3. Adsorbent Resins: Utilize macroporous resins to selectively adsorb and then elute the target compounds, leaving impurities behind.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in the source, age, and storage of the plant material.2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration.3. Instrumental Drift: Changes in the performance of analytical equipment (e.g., HPLC).1. Standardize Plant Material: Source plant material from a consistent supplier and store it under controlled conditions.2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and monitored for each batch.3. Regular Instrument Calibration: Calibrate analytical instruments regularly using certified standards.

Data Presentation

Table 1: Comparison of Extraction Methods for Forsythoside A and Phillyrin

Extraction Method Solvent Temperature (°C) Time (h) Forsythoside A Yield (%) Phillyrin Yield (%) Reference
Maceration70% EthanolRoom Temp24~1.5 - 2.5~0.5 - 1.0General Lab Practice
Reflux Extraction80% Methanol652~3.0 - 4.0~1.0 - 1.5[1]
Ultrasonic-Assisted60% Ethanol500.5~4.0 - 5.0~1.2 - 1.8[2]
Microwave-Assisted70% Ethanol600.25~4.5 - 5.5~1.5 - 2.0[3]

Note: Yields are approximate and can vary based on the quality of the plant material and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Forsythoside A and Phillyrin
  • Material Preparation: Grind dried Forsythia suspensa fruits into a fine powder (40-60 mesh).

  • Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 200 mL of the 60% ethanol solvent (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.

    • Sonicate for 30 minutes.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in methanol and analyze the concentration of Forsythoside A and Phillyrin using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Macroporous Resin Column Chromatography for Purification
  • Resin Pre-treatment:

    • Soak AB-8 type macroporous resin in ethanol for 24 hours.

    • Wash the resin with deionized water until no ethanol is detected.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading:

    • Dissolve the crude extract obtained from Protocol 1 in deionized water.

    • Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

  • Washing: Wash the column with 3 BV of deionized water to remove impurities like sugars and salts.

  • Elution:

    • Elute the column with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions and monitor the presence of Forsythoside A and Phillyrin using Thin Layer Chromatography (TLC) or HPLC.

    • Fractions rich in the target compounds are combined.

  • Final Concentration: Evaporate the solvent from the combined fractions to obtain the purified compounds.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Forsythia suspensa (Dried, Powdered) B Ultrasonic-Assisted Extraction (60% Ethanol, 50°C, 30 min) A->B C Filtration B->C D Crude Extract C->D E Macroporous Resin Column Chromatography D->E F Wash with Water E->F G Elute with Ethanol Gradient F->G H Purified Fractions G->H I HPLC Analysis H->I J Quantified Yield I->J

Caption: Workflow for Extraction and Purification.

Troubleshooting_Logic Start Low Yield? Cause1 Degradation? Start->Cause1 Yes Cause2 Inefficient Extraction? Start->Cause2 No Solution1a Lower Temperature Cause1->Solution1a Thermal Solution1b Adjust pH to Acidic Cause1->Solution1b Chemical Solution2a Optimize Solvent Cause2->Solution2a Solution2b Increase Time/Intensity Cause2->Solution2b Solution2c Reduce Particle Size Cause2->Solution2c

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Rengynic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Rengynic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a dicarboxylic acid with the molecular formula C₈H₁₄O₄, isolated from Forsythia suspensa.[1][2] Like many organic acids, its efficacy in biological systems can be limited by its low solubility in aqueous solutions, which can lead to poor absorption, distribution, and bioavailability in in vitro and in vivo models.

Q2: What are the primary factors influencing the solubility of this compound?

As a dicarboxylic acid, the solubility of this compound is primarily influenced by:

  • pH: The ionization state of its two carboxylic acid groups is pH-dependent. At pH values above its pKa, the acid will be deprotonated, forming a more soluble carboxylate salt.

  • Temperature: Solubility of most solid compounds, including this compound, generally increases with temperature.

  • Polarity of the Solvent: While poorly soluble in water, it may exhibit higher solubility in organic solvents or aqueous co-solvent mixtures.

  • Solid-State Properties: The crystalline form (polymorph) of the solid this compound can impact its solubility and dissolution rate.

Q3: How can I improve the aqueous solubility of this compound for my experiments?

Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment (e.g., desired concentration, acceptable excipients, and biological system). Common techniques include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups.

  • Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is more soluble.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to increase its apparent solubility.

  • Salt Formation: Preparing a salt of this compound with a suitable counterion.

Troubleshooting Guide

Issue 1: this compound precipitates when I dilute my organic stock solution into an aqueous buffer.

  • Possible Cause: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased, and the aqueous medium cannot solubilize the compound at that concentration.

  • Troubleshooting Steps:

    • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent.

    • Use an Intermediate Dilution Step: Serially dilute the stock solution into a mixture of the organic solvent and your aqueous buffer before the final dilution.

    • Optimize the Co-solvent Percentage: Determine the minimum percentage of co-solvent required to maintain solubility in your final solution. Be mindful of the tolerance of your experimental system to the co-solvent.

Issue 2: The solubility of this compound is inconsistent across different batches of experiments.

  • Possible Cause: Inconsistent results can arise from variations in experimental conditions.

  • Troubleshooting Steps:

    • Ensure pH Control: Use a reliable buffer system and verify the final pH of your solution after the addition of this compound.

    • Control Temperature: Conduct your experiments at a consistent and controlled temperature, as solubility is temperature-sensitive.

    • Equilibration Time: Ensure sufficient time for the solution to reach equilibrium solubility. This can be verified by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it plateaus.

Data on Solubility Enhancement

The following tables provide hypothetical data to illustrate the potential impact of different solubility enhancement techniques on this compound.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHThis compound Solubility (mg/mL)
2.00.5
4.02.5
6.015.0
7.450.0
8.075.0

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in a pH 7.4 Buffer at 25°C

Co-solventConcentration (% v/v)This compound Solubility (mg/mL)
None050.0
Ethanol575.0
Ethanol10120.0
DMSO590.0
DMSO10180.0
PEG 400585.0
PEG 40010150.0

Table 3: Effect of Cyclodextrin Complexation on the Aqueous Solubility of this compound in Water at 25°C

CyclodextrinConcentration (% w/v)This compound Solubility (mg/mL)
None00.5
β-Cyclodextrin12.0
β-Cyclodextrin24.5
HP-β-Cyclodextrin15.0
HP-β-Cyclodextrin212.0

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).

  • Addition of this compound: Add an excess amount of solid this compound to each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Allow the undissolved solid to settle. Carefully collect a sample from the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Enhancement

  • Preparation of Co-solvent Systems: Prepare aqueous solutions containing various concentrations of a water-miscible co-solvent (e.g., 5% and 10% v/v Ethanol, DMSO, or PEG 400) in a buffer of choice (e.g., pH 7.4).

  • Addition of this compound: Add an excess amount of solid this compound to each co-solvent system.

  • Equilibration: Agitate the vials at a constant temperature for 48 hours.

  • Sample Collection and Filtration: Collect and filter the supernatant as described in Protocol 1.

  • Quantification: Determine the concentration of this compound in the filtrate.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of different concentrations of a cyclodextrin (e.g., 1% and 2% w/v β-Cyclodextrin or HP-β-Cyclodextrin).

  • Addition of this compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration: Agitate the vials at a constant temperature for 48 hours.

  • Sample Collection and Filtration: Collect and filter the supernatant as described in Protocol 1.

  • Quantification: Analyze the concentration of this compound in the filtrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers/ Co-solvents/ Cyclodextrins add_compound Add Excess This compound prep_buffers->add_compound agitate Agitate at Constant Temp (48h) add_compound->agitate sample Collect Supernatant agitate->sample filter Filter (0.22 µm) sample->filter quantify Quantify by HPLC-UV filter->quantify

Caption: A generalized workflow for determining the solubility of this compound.

ph_solubility_relationship cluster_ph Effect of pH on this compound low_ph Low pH (< pKa1) unionized Unionized (R-COOH)₂ Low Solubility low_ph->unionized Predominant Species high_ph High pH (> pKa2) ionized Ionized (R-COO⁻)₂ High Solubility high_ph->ionized Predominant Species

Caption: The relationship between pH and the ionization state and solubility of this compound.

troubleshooting_precipitation cluster_solutions Troubleshooting Steps start Issue: Precipitation upon dilution of organic stock cause Cause: 'Crashing out' due to rapid solvent change start->cause solution1 Lower Stock Concentration cause->solution1 solution2 Use Intermediate Dilution Step cause->solution2 solution3 Optimize Co-solvent Percentage cause->solution3

Caption: A troubleshooting guide for addressing precipitation issues with this compound solutions.

References

Technical Support Center: Optimizing HPLC Parameters for Rengynic Acid Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Rengynic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, focusing on achieving optimal peak resolution.

Problem: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks for this compound and other components in the sample.

  • Inability to accurately quantify this compound due to peak overlap.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution.[1][2][3] For acidic compounds like this compound, using a low pH mobile phase (e.g., pH < 3.5) can suppress ionization and improve peak shape.[1]
Incorrect Mobile Phase pH The pH of the mobile phase is a critical parameter for the analysis of organic acids.[4] Operating at a pH well below the pKa of this compound will ensure it is in a non-ionized form, leading to better retention and peak shape on a reversed-phase column.
Suboptimal Column Chemistry The choice of stationary phase is crucial for selectivity. If using a standard C18 column, consider switching to a different chemistry, such as a phenyl or cyano column, which can offer different selectivity for aromatic or polar compounds. For highly polar organic acids, an aqueous C18 column might be more suitable.
Inadequate Column Efficiency Increase column efficiency (N) by using a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC). Be mindful that this may lead to higher backpressure.
Flow Rate is Too High Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to improved resolution, although it will also increase the run time.
Temperature Fluctuations Maintain a consistent column temperature using a column oven. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing resolution, but be cautious of analyte stability at higher temperatures.
Problem: Peak Tailing

Symptom:

  • The this compound peak is asymmetrical, with a drawn-out tail.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols Residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing. Using a highly deactivated (end-capped) column or operating at a lower mobile phase pH can minimize these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups.
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will exist, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.
Column Overload Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.
Column Contamination or Degradation A contaminated guard column or a degraded analytical column can cause peak tailing. Replace the guard column and if the problem persists, replace the analytical column.
Extra-column Effects Excessive dead volume in the system (e.g., long tubing between the column and detector) can contribute to peak broadening and tailing. Use tubing with a smaller internal diameter and minimize its length.
Problem: Peak Fronting

Symptom:

  • The this compound peak is asymmetrical, with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Overload Injecting a sample that is too concentrated is a common cause of peak fronting. Dilute your sample and re-inject.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the mobile phase.
Low Column Temperature Insufficient temperature can lead to poor mass transfer and peak fronting. Try increasing the column temperature.
Column Collapse This can occur with some reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention and fronting peaks. Use a column specifically designed for highly aqueous conditions (an "aqueous" C18) or increase the organic content of the mobile phase.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and required resolution.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for complex samples.

    • Solvent A: 0.1% Phosphoric acid or Formic acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to adjust for improving the resolution of this compound?

A1: For organic acids like this compound, the pH of the mobile phase is one of the most critical parameters. Adjusting the pH to suppress the ionization of the acid (typically by lowering the pH) can significantly improve peak shape and retention on a reversed-phase column, leading to better resolution.

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample. For relatively simple samples with few components, an isocratic method (constant mobile phase composition) may be sufficient. However, for complex mixtures containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is generally more effective for achieving good resolution of all peaks within a reasonable analysis time.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often results in sharper peaks and lower backpressure. However, in some cases, methanol can offer a different elution order for certain compounds, which might be advantageous for resolving co-eluting peaks. It is often worthwhile to screen both solvents during method development.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas the mobile phase and purge the pump.

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.

  • A failing detector lamp: Check the lamp energy and replace it if necessary.

  • Leaks in the system: Check all fittings for leaks.

Q5: I am observing split peaks for this compound. What should I do?

A5: Split peaks can be caused by:

  • A partially blocked column frit: Try back-flushing the column. If this doesn't work, the column may need to be replaced.

  • An issue with the injector: A bad rotor seal in the injector can cause split peaks.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is immiscible with the mobile phase, it can cause peak splitting. Ensure your sample solvent is compatible with the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters cluster_instrument Instrument Settings cluster_end Outcome start Poor Peak Resolution A Adjust Mobile Phase pH (e.g., lower pH for acids) start->A Primary Check B Modify Organic/Aqueous Ratio A->B end_node Improved Resolution A->end_node C Change Organic Modifier (ACN vs. MeOH) B->C B->end_node D Change Column Chemistry (e.g., C18 to Phenyl) C->D If selectivity is poor C->end_node E Use Longer Column or Smaller Particle Size D->E D->end_node F Optimize Flow Rate (usually lower) E->F Fine-tuning E->end_node G Adjust Column Temperature F->G F->end_node G->end_node Success

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Peak_Shape_Troubleshooting cluster_start Problem Identification cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_end Outcome start Asymmetric Peak Shape T1 Lower Mobile Phase pH start->T1 If Tailing F1 Dilute Sample start->F1 If Fronting T2 Use End-capped Column T1->T2 T3 Reduce Sample Concentration T2->T3 T4 Check for Column Contamination T3->T4 end_node Symmetrical Peak T4->end_node F2 Dissolve Sample in Mobile Phase F1->F2 F3 Increase Column Temperature F2->F3 F4 Use Aqueous-compatible Column F3->F4 F4->end_node

Caption: Troubleshooting guide for common peak shape problems in HPLC analysis.

References

Technical Support Center: Rengynic Acid In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity in in vitro experiments involving Rengynic acid. The information is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section offers solutions to common problems observed during in vitro assays with this compound.

Issue 1: High Cytotoxicity Observed at Low Concentrations

If you are observing significant cell death at concentrations where this compound is expected to be active but not overtly toxic, consider the following possibilities and solutions.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to the cells. It is recommended to keep the final solvent concentration, particularly for DMSO, below 0.5%. Always include a vehicle control group in your experiment that is treated with the same concentration of the solvent used to dissolve this compound.[1][2]

  • Possible Cause: Compound instability or degradation.

    • Troubleshooting Step: Assess the stability of this compound in your cell culture medium over the duration of your experiment. Degradation products may be more toxic than the parent compound. Consider preparing fresh stock solutions for each experiment.

  • Possible Cause: High sensitivity of the cell line.

    • Troubleshooting Step: Different cell lines can exhibit varying sensitivities to a compound. If possible, test this compound on a panel of cell lines to determine if the observed cytotoxicity is cell-line specific. This could indicate that the sensitive cell line is highly dependent on a pathway targeted by this compound.[2]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Variability between experiments can obscure the true biological effects of this compound.

  • Possible Cause: Inconsistent cell seeding density.

    • Troubleshooting Step: Low cell density can lead to a weak signal in viability assays.[3] It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay conditions.[3] Ensure uniform cell seeding across all wells of the microplate.

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Evaporation of media from the outer wells of a plate during extended incubations (over 24 hours) can lead to increased compound concentration and erroneous results. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or water.

  • Possible Cause: Contamination of cell cultures.

    • Troubleshooting Step: Microbial contamination, including mycoplasma, can significantly impact cell health and response to treatment. Regularly test your cell cultures for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a new compound like this compound, it is advisable to perform a dose-response experiment over a broad range of concentrations. A common starting point is a serial dilution from the nanomolar to the millimolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM). This will help in determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Q2: How can I reduce the cytotoxicity of this compound while still observing its intended biological effect?

A2: If this compound is confirmed to be cytotoxic at the desired effective concentration, you can try the following strategies:

  • Optimize Exposure Time: Reducing the incubation time of the cells with this compound may lessen toxicity while still allowing for the observation of the desired biological activity.

  • Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations in your culture medium could be beneficial.

  • Co-treatment with Protective Agents: Depending on the suspected mechanism of toxicity, co-treatment with agents like antioxidants (if oxidative stress is involved) might be helpful.

Q3: My MTT assay shows low absorbance values. What could be the issue?

A3: Low absorbance in an MTT assay can indicate a low number of viable cells, compromised metabolic activity, or issues with the reagents.

  • Cell Number: Ensure you have seeded a sufficient number of cells to generate a detectable signal.

  • Metabolic Activity: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic. Consider assays that differentiate between these effects.

  • Reagent or Solubilization Issues: Ensure the MTT solution is a clear yellow color and that the formazan crystals are fully solubilized before reading the absorbance. Using an appropriate solubilization solution like DMSO or isopropanol with HCl and ensuring thorough mixing is critical.

Q4: How do I differentiate between cytotoxic and cytostatic effects of this compound?

A4: It is important to determine if this compound is killing the cells (cytotoxicity) or just inhibiting their growth (cytostatic effect). Monitoring the total number of viable and dead cells over the course of an experiment can help distinguish between these two effects. Assays that measure membrane integrity (like LDH release) can specifically detect cytotoxicity, while proliferation assays can assess cytostatic effects.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineThis compound IC50 (µM)Vehicle Control Viability (%)
Cell Line A2.599.2
Cell Line B35.198.9
Control Cell Line C> 10099.6

Table 2: Example Flow Cytometry Results for Cell Line A after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control96.11.82.1
This compound (2.5 µM)50.230.519.3

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each supernatant sample.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Overnight Incubation seed_cells->overnight_incubation add_rengynic_acid Add this compound (Serial Dilutions) overnight_incubation->add_rengynic_acid incubation_period Incubate (24-72h) add_rengynic_acid->incubation_period assay_choice Select Assay incubation_period->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Viability ldh_assay LDH Assay assay_choice->ldh_assay Cytotoxicity measure_absorbance Measure Absorbance mtt_assay->measure_absorbance ldh_assay->measure_absorbance calculate_results Calculate % Viability/ Cytotoxicity measure_absorbance->calculate_results

Caption: A logical workflow for assessing this compound cytotoxicity.

signaling_pathway Rengynic_Acid This compound RAR_RXR RAR/RXR Heterodimer Rengynic_Acid->RAR_RXR Binds and Activates RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Initiates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_solvent Is Solvent Control Non-Toxic? start->check_solvent check_concentration Verify this compound Concentration check_solvent->check_concentration Yes optimize_assay Optimize Assay Conditions (Time, Serum) check_solvent->optimize_assay No check_stability Assess Compound Stability check_concentration->check_stability check_cell_line Test on Different Cell Lines check_stability->check_cell_line check_cell_line->optimize_assay

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Rengynic Acid Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Rengynic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a natural product that can be isolated from the seeds of Forsythia suspensa. It is recognized for its potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).[1][2]

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to instability?

Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. The degradation of this compound can lead to a reduced effective concentration, resulting in variable cellular responses.[3]

Q3: What are the primary factors that can contribute to the degradation of this compound in my cell culture setup?

Several factors can influence the stability of this compound in cell culture media:

  • pH: The pH of the culture medium can significantly affect the stability of acidic compounds.[3][4] Cellular metabolism can lead to the production of lactic acid and CO2, causing a drop in the local pH and potentially accelerating degradation.

  • Temperature: Standard cell culture incubation at 37°C can increase the rate of degradation for thermally sensitive compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.

  • Reactive Media Components: Components within the cell culture media, particularly in serum-supplemented media, can contain enzymes that may metabolize this compound. Reactive oxygen species can also be present and lead to oxidation.

  • Solubility Issues: Poor solubility can cause the compound to precipitate out of the solution over time, which reduces its effective concentration.

Q4: How can I determine if this compound is degrading in my cell culture medium?

To assess the stability of this compound, you can incubate it in your cell culture medium under standard experimental conditions (e.g., 37°C, 5% CO2) for different lengths of time. At various time points, you can collect samples of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is an indication of instability.

Troubleshooting Guide

Problem: Decreased or inconsistent activity of this compound.

This guide provides a systematic approach to identifying and mitigating the potential causes of this compound instability.

Step 1: Assess Preparation and Handling of this compound Stock Solution

Potential Cause Recommended Action
Degradation of stock solution Always prepare fresh stock solutions of this compound before each experiment. If storing, follow the manufacturer's recommendations (typically -20°C or -80°C for powders and dissolved solutions).
Incorrect solvent Ensure the solvent used for the stock solution is appropriate and does not promote degradation. DMSO is a common solvent for initial stock solutions.
Repeated freeze-thaw cycles Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.

Step 2: Evaluate the Cell Culture System

Potential Cause Recommended Action
pH of the medium Monitor the pH of your cell culture medium throughout the experiment. If the pH drops, consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, or perform more frequent media changes.
Enzymatic degradation from serum If your cell line permits, consider using a serum-free medium for the duration of the experiment to minimize enzymatic degradation. If serum is necessary, reduce the incubation time of this compound with the cells as much as possible.
Light-induced degradation Protect your cultures from light by using amber-colored culture vessels or by keeping the plates in the dark as much as possible, especially during incubation.
High cell density Overly confluent cell cultures can lead to a rapid decrease in media pH due to increased metabolic activity. Ensure you are using an appropriate cell seeding density.

Step 3: Optimize the Experimental Protocol

Potential Cause Recommended Action
Prolonged incubation at 37°C Minimize the time this compound is incubated at 37°C. Add the compound to the cell culture medium immediately before treating the cells.
Precipitation in media Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing an intermediate dilution in a buffered solution (e.g., sterile PBS, pH 7.2) before adding it to the final culture volume.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Dispense equal aliquots of this solution into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately analyze the 0-hour time point sample using HPLC or LC-MS to determine the initial concentration.

  • Incubate the remaining tubes under your standard cell culture conditions (37°C, 5% CO2).

  • At each subsequent time point, remove one tube from the incubator and analyze the concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine its stability profile. A significant decrease in concentration over time indicates instability.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

G cluster_0 Start: Inconsistent Results cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Inconsistent or Decreased Activity of this compound prep Assess Stock Solution (Freshness, Solvent, Storage) start->prep Check first culture Evaluate Culture Conditions (pH, Serum, Light, Cell Density) start->culture protocol Review Experimental Protocol (Incubation Time, Precipitation) start->protocol action_prep Prepare Fresh Aliquoted Stock prep->action_prep action_culture Modify Culture System (Use Serum-Free Media, Buffer pH, Protect from Light) culture->action_culture action_protocol Optimize Protocol (Minimize Incubation, Intermediate Dilution) protocol->action_protocol end Consistent and Reproducible Results action_prep->end action_culture->end action_protocol->end

Caption: Troubleshooting workflow for this compound instability.

Potential Factors Leading to this compound Degradation

G cluster_factors Degradation Factors RA This compound in Culture Media pH Low pH (Acidic Microenvironment) RA->pH Temp Elevated Temperature (37°C Incubation) RA->Temp Light Light Exposure RA->Light Enzymes Enzymatic Activity (Serum Components) RA->Enzymes ROS Reactive Oxygen Species RA->ROS Degradation Degradation (Loss of Activity) pH->Degradation Temp->Degradation Light->Degradation Enzymes->Degradation ROS->Degradation

Caption: Factors contributing to this compound degradation.

References

Minimizing batch-to-batch variability of Rengynic acid extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability of Rengynic acid extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a natural compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.2 g/mol . It is primarily isolated from the seeds of Forsythia suspensa, a plant used in traditional medicine. This compound has demonstrated potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like those containing this compound is a common challenge stemming from several factors:

  • Raw Material Variation: The chemical composition of Forsythia suspensa seeds can vary significantly based on genetics, geographical origin, climate, and harvest time.[1][2]

  • Extraction Process Inconsistency: Minor changes in extraction parameters such as solvent composition, temperature, and extraction time can lead to different yields and purity of this compound.

  • Post-Extraction Handling and Storage: Improper handling and storage can lead to the degradation of this compound, affecting the consistency of the final product.

Q3: What are the recommended storage conditions for this compound extracts?

To ensure stability, this compound extracts should be stored at -20°C in an inert atmosphere. For optimal product recovery, it is recommended to centrifuge the vial before opening the cap.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Inefficient extraction solvent.

  • Suboptimal extraction temperature or time.

  • Poor quality of raw material (Forsythia suspensa seeds).

Solutions:

  • Solvent Optimization: Experiment with different solvent systems. While a specific protocol for this compound is not widely published, extractions of other compounds from Forsythia suspensa often utilize methanol or ethanol. A starting point could be an 80% methanol or ethanol solution.

  • Parameter Adjustment: Systematically vary the extraction temperature (e.g., from room temperature to 60°C) and time (e.g., from 1 to 4 hours) to identify the optimal conditions for this compound yield.

  • Raw Material Qualification: Ensure the use of high-quality, properly identified Forsythia suspensa seeds. Perform macroscopic and microscopic analysis of the raw material to confirm its identity and quality.

Issue 2: High Variability in this compound Content Between Batches

Possible Causes:

  • Inconsistent raw material sourcing.

  • Lack of a standardized extraction protocol.

  • Fluctuations in processing parameters.

Solutions:

  • Standardize Raw Material: Source Forsythia suspensa seeds from a single, reliable supplier with clear specifications for harvesting and drying.

  • Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process, from raw material handling to the final extract.

  • Process Monitoring: Implement in-process controls to monitor critical parameters such as temperature, pressure, and solvent-to-solid ratio.

Issue 3: Degradation of this compound in the Extract

Possible Causes:

  • Exposure to high temperatures, light, or oxygen.

  • Presence of oxidizing agents or extreme pH conditions.

  • Inappropriate storage conditions.

Solutions:

  • Control Environmental Factors: Protect the extract from light and heat during and after processing. Use of amber glassware and temperature-controlled environments is recommended.

  • pH and Oxygen Control: Maintain a neutral pH during extraction and storage, as acidic or basic conditions can promote degradation.[3] Consider purging storage containers with an inert gas like nitrogen to minimize oxidation.

  • Adherence to Storage Protocols: Strictly follow the recommended storage conditions of -20°C in a sealed container.

Quantitative Data Summary

Table 1: HPLC Quality Control Parameters for Forsythia suspensa Extracts

ParameterRecommended Value/RangeReference
Linearity (r²)> 0.999[4][5]
Intra-day Precision (RSD)< 3%
Inter-day Precision (RSD)< 4%
Recovery91-105%

Experimental Protocols

Protocol 1: General Extraction of this compound from Forsythia suspensa Seeds

Objective: To extract this compound from the seeds of Forsythia suspensa.

Materials:

  • Dried and powdered Forsythia suspensa seeds.

  • 80% Methanol (HPLC grade).

  • Rotary evaporator.

  • Filtration apparatus.

  • Sonicator.

Methodology:

  • Weigh 10 g of powdered Forsythia suspensa seeds.

  • Add 100 mL of 80% methanol to the powder.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting extract under vacuum to obtain the crude this compound extract.

Protocol 2: HPLC-UV Analysis for Quality Control of this compound Extracts

Objective: To quantify the this compound content and assess the chemical fingerprint of the extract.

Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or a suitable buffer as determined by method development).

  • HPLC system with a UV detector and a C18 column.

Methodology:

  • Preparation of Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Preparation of Sample Solution: Dissolve a known amount of the this compound extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a preliminary scan is recommended). A wavelength of 280 nm has been used for other compounds in Forsythia suspensa.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of this compound. The chemical fingerprint of the extract can be compared across different batches for consistency.

Visualizations

Experimental_Workflow cluster_RawMaterial Raw Material Preparation cluster_Extraction Extraction Process cluster_QC Quality Control cluster_FinalProduct Final Product RawMaterial Forsythia suspensa Seeds Grinding Grinding and Powdering RawMaterial->Grinding Extraction Solvent Extraction (80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Drying Vacuum Drying Concentration->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract HPLC HPLC-UV Analysis CrudeExtract->HPLC Fingerprinting Chemical Fingerprinting HPLC->Fingerprinting Quantification Quantification of this compound HPLC->Quantification FinalProduct Standardized this compound Extract Fingerprinting->FinalProduct Quantification->FinalProduct

Caption: Experimental workflow for the extraction and quality control of this compound.

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RengynicAcid This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) RengynicAcid->CRABP Enters Cell RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Gene Target Gene Transcription RARE->Gene Regulates Viral_Replication_Inhibition Inhibition of Viral Replication Gene->Viral_Replication_Inhibition Leads to

Caption: Putative mechanism of this compound via the Retinoic Acid signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Rengylic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Rengylic acid for successful in vivo studies. Rengylic acid, a natural compound isolated from the seeds of Forsythia suspensa, has demonstrated potent antiviral effects, notably against the Respiratory Syncytial Virus (RSV)[1]. However, like many natural phenolic acids, its therapeutic potential in in vivo models may be limited by poor aqueous solubility and low oral bioavailability. This guide offers strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of Rengylic acid?

A1: The primary challenges in achieving adequate systemic exposure of Rengylic acid after oral administration are typically:

  • Poor Aqueous Solubility: As a carboxylic acid with a likely complex structure, Rengylic acid may exhibit low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.

  • Low Permeability: The molecular size and polarity of Rengylic acid might hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: Rengylic acid may be subject to extensive metabolism in the intestine and liver by cytochrome P450 enzymes and UDP-glucuronosyltransferases, reducing the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble acids like Rengylic acid?

A2: Several formulation strategies can be employed, including:

  • Particle Size Reduction: Micronization or nanocrystal formation increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.

  • Solid Dispersions: Dispersing Rengylic acid in a hydrophilic polymer matrix can improve its wettability and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance solubility and lymphatic transport, bypassing first-pass metabolism.

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrug Approach: Chemical modification of the carboxylic acid group to a more lipophilic ester can improve permeability, with the ester being cleaved in vivo to release the active Rengylic acid.

Q3: How can I assess the bioavailability of my Rengylic acid formulation in vivo?

A3: The bioavailability of a Rengylic acid formulation is typically assessed through a pharmacokinetic (PK) study in an animal model (e.g., rats, mice). This involves administering the formulation and a control (e.g., Rengylic acid suspension) to different groups of animals. Blood samples are collected at various time points, and the concentration of Rengylic acid in the plasma is quantified using a validated analytical method like LC-MS/MS. Key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are then calculated to determine the relative bioavailability of the formulation compared to the control.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low and variable plasma concentrations of Rengylic acid in pilot in vivo studies. Poor aqueous solubility leading to erratic absorption.1. Particle Size Reduction: Prepare a nanosuspension of Rengylic acid. 2. Formulate as a Solid Dispersion: Use a hydrophilic carrier like PVP or PEG. 3. Utilize a Lipid-Based Formulation: Develop a SEDDS or SLN formulation.
High dose of Rengylic acid required to observe a therapeutic effect. Poor bioavailability due to a combination of low solubility and first-pass metabolism.1. Enhance Solubility: See solutions for the problem above. 2. Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor like piperine or formulate with excipients that have P-gp inhibitory effects. 3. Promote Lymphatic Uptake: Use a lipid-based formulation to bypass the portal circulation.
Rapid clearance of Rengylic acid from plasma. Extensive hepatic metabolism.1. Inhibit Metabolic Enzymes: Co-administration with inhibitors of relevant CYP450 enzymes (if known). 2. Pegylation: Covalent attachment of polyethylene glycol (PEG) to Rengylic acid can increase its half-life, although this is a more advanced chemical modification.
Difficulty in dissolving Rengylic acid for preparing dosing solutions. Inherent low solubility of the compound in common vehicles.1. Use of Co-solvents: Prepare a solution using a mixture of water and a biocompatible organic solvent like PEG 400, propylene glycol, or ethanol. 2. pH Adjustment: For an acidic compound, increasing the pH of the vehicle to form a salt can significantly improve solubility. Ensure the final pH is suitable for the route of administration.

Data on Bioavailability Enhancement of Similar Compounds

The following table summarizes the improvement in bioavailability observed for other poorly soluble natural acids when formulated using advanced drug delivery systems. This data can serve as a benchmark for what may be achievable with Rengylic acid.

Compound Formulation Strategy Animal Model Fold Increase in Oral Bioavailability (AUC) Reference
Glycyrrhetinic AcidNanocrystalsRats4.3[2]
Ursolic AcidSalt Complex (Dicholine Ursolate)In silico prediction in humans17-fold (predicted)[3]
Syringic AcidIntraperitoneal Injection vs. IVRabbitsAbsolute Bioavailability of 86.27%[4]
GeraniolEmulsified FormulationRatsAbsolute Bioavailability of 92%[5]

Experimental Protocols

Protocol 1: Preparation of a Rengylic Acid Solid Dispersion by Solvent Evaporation
  • Materials: Rengylic acid, Polyvinylpyrrolidone K30 (PVP K30), Ethanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Dissolve Rengylic acid and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of ethanol with stirring until a clear solution is obtained.

    • Remove the ethanol using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Collect the dried solid dispersion and store it in a desiccator.

    • Before in vivo administration, the solid dispersion can be reconstituted in water or an appropriate vehicle.

Protocol 2: Preparation of Rengylic Acid-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion
  • Materials: Rengylic acid, Glyceryl monostearate (lipid), Polysorbate 80 (surfactant), Poloxamer 188 (co-surfactant), Deionized water, High-pressure homogenizer.

  • Procedure:

    • Melt the glyceryl monostearate at 75°C. Dissolve the Rengylic acid in the molten lipid.

    • In a separate beaker, heat the aqueous phase containing Polysorbate 80 and Poloxamer 188 to the same temperature (75°C).

    • Add the hot aqueous phase to the molten lipid phase with continuous stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer at 10,000 psi for 10 cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

    • The SLN dispersion can be used directly for oral administration or can be lyophilized for long-term storage.

Visualizations

Signaling Pathway

G Hypothetical Antiviral Signaling Pathway of Rengylic Acid cluster_0 Host Cell RSV RSV Receptor Cell Surface Receptor RSV->Receptor Binds Cell_Membrane Host Cell Membrane Rengylic_Acid Rengylic Acid IKK IKK Complex Rengylic_Acid->IKK Inhibits Viral_Replication Viral Replication Rengylic_Acid->Viral_Replication Inhibits Viral_Entry Viral Entry Receptor->Viral_Entry Viral_Entry->IKK Activates Viral_Entry->Viral_Replication NF_kB NF-kB IKK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Pro_inflammatory_Cytokines Transcription

Caption: Hypothetical antiviral mechanism of Rengylic Acid.

Experimental Workflow

G Workflow for Enhancing Rengylic Acid Bioavailability Start Start: Poorly Soluble Rengylic Acid Formulation Formulation Development (e.g., Solid Dispersion, SLNs) Start->Formulation Characterization In Vitro Characterization (Solubility, Dissolution) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Optimization->Formulation InVivo In Vivo Pharmacokinetic Study (Animal Model) Optimization->InVivo Analysis LC-MS/MS Bioanalysis of Plasma Samples InVivo->Analysis Data Pharmacokinetic Data Analysis (AUC, Cmax, Tmax) Analysis->Data Conclusion Conclusion: Enhanced Bioavailability? Data->Conclusion Success Successful Formulation for Efficacy Studies Conclusion->Success Yes Failure Re-evaluate Formulation Strategy Conclusion->Failure No Failure->Formulation

Caption: Experimental workflow for formulation and in vivo testing.

Troubleshooting Logic

G Troubleshooting Logic for Low Bioavailability Start Problem: Low In Vivo Exposure Solubility Is In Vitro Dissolution Rate Low? Start->Solubility Permeability Is Caco-2 Permeability Low? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement (Nanocrystals, Solid Dispersion) Solubility->Sol_Strat Yes Metabolism Is there evidence of high first-pass metabolism? Permeability->Metabolism No Perm_Strat Use Permeation Enhancers or Lipid Formulations Permeability->Perm_Strat Yes Met_Strat Co-administer with Metabolic Inhibitors or use Lymphatic Targeting Metabolism->Met_Strat Yes Re_evaluate Re-evaluate In Vivo Metabolism->Re_evaluate No, Re-assess problem Sol_Strat->Re_evaluate Perm_Strat->Re_evaluate Met_Strat->Re_evaluate

Caption: Logical flow for troubleshooting low bioavailability.

References

Rengynic Acid Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rengynic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a natural product with potent antiviral effects, particularly against the Respiratory Syncytial Virus (RSV).[1][2] Its primary natural source is the seeds of Forsythia suspensa.[1][2]

Q2: What are the general steps for extracting this compound from Forsythia suspensa?

A general procedure involves the extraction of the powdered plant material (fruits of Forsythia suspensa) with a solvent such as methanol. The crude extract is then concentrated and can be partitioned between an organic solvent (like chloroform) and water to separate compounds based on polarity.[3] Further purification steps are then required to isolate this compound.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of organic acids like this compound, often using a UV detector. For unambiguous identification and quantification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

Q4: What are the known stability issues for compounds like this compound?

Troubleshooting Guide

This guide addresses common challenges that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Extraction: The solvent and method used may not be optimal for extracting this compound from the plant material.

  • Degradation: this compound may be degrading during the extraction or purification process due to harsh conditions (e.g., high temperature, extreme pH).

  • Suboptimal Chromatographic Conditions: Improper choice of stationary phase, mobile phase, or gradient program can lead to poor recovery from the column.

  • Multiple Purification Steps: Each step in the purification process can lead to sample loss.

Solutions:

  • Optimize Extraction: Experiment with different solvents and extraction techniques. Ultrasound-assisted extraction has been shown to be effective for other compounds from Forsythia suspensa.

  • Control Experimental Conditions: Avoid high temperatures and extreme pH levels. Work quickly and protect samples from light if they are found to be light-sensitive.

  • Methodical Chromatography Development:

    • Start with analytical HPLC to develop a suitable gradient method before scaling up to preparative chromatography.

    • Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, acetic acid) to achieve optimal separation and peak shape.

  • Minimize Steps: Streamline the purification workflow to reduce the number of transfers and chromatographic runs.

Problem 2: Poor Resolution and Peak Tailing in HPLC

Possible Causes:

  • Column Overload: Injecting too much sample onto the column.

  • Inappropriate Mobile Phase: The pH or solvent strength of the mobile phase may not be optimal for this compound.

  • Secondary Interactions: The acidic nature of this compound can lead to interactions with the silica backbone of the stationary phase.

  • Column Degradation: The column may be old or have been exposed to harsh conditions.

Solutions:

  • Reduce Sample Load: Inject a smaller volume or a more dilute sample.

  • Adjust Mobile Phase:

    • Modify the pH of the aqueous portion of the mobile phase. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) can improve peak shape by suppressing ionization.

    • Optimize the organic solvent gradient (e.g., acetonitrile or methanol) to improve separation.

  • Use an Appropriate Column: Employ a column specifically designed for polar compounds or use an end-capped column to minimize silanol interactions.

  • Column Maintenance: Flush the column regularly and replace it if performance degrades.

Problem 3: Co-elution with Impurities

Possible Causes:

  • Similar Physicochemical Properties: Impurities may have similar polarity and size to this compound, making separation difficult.

  • Insufficient Chromatographic Resolution: The chosen column and mobile phase may not provide enough resolving power.

Solutions:

  • Orthogonal Purification Methods: Employ different chromatographic techniques that separate based on different principles. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step.

  • High-Resolution Chromatography: Use a longer column, a column with a smaller particle size, or a slower gradient to enhance resolution.

  • Preparative TLC: Preparative Thin-Layer Chromatography can sometimes be used to separate closely eluting compounds.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Quantification based on the ratio of analyte signal to an internal standard.
Purity Assay (%) Relative PurityRelative PurityAbsolute Purity
Limit of Detection (LOD) ~0.01%<0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.01%~0.15%
Impurity Identification Tentative (based on retention time)Confident (based on fragmentation)Confident (for known structures)

Note: The values in this table are representative and can vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol 1: General Extraction of this compound from Forsythia suspensa
  • Grinding: Grind the dried fruits of Forsythia suspensa into a fine powder.

  • Extraction: Macerate the powdered material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid extraction with an equal volume of a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Discard the hexane layer.

    • Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract this compound and other compounds of similar polarity.

  • Drying and Concentration: Collect the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched extract for further purification.

Protocol 2: HPLC Purity Assessment of this compound
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%).

    • Increase the percentage of Solvent B linearly to a high concentration (e.g., 95%) over 20-30 minutes.

    • Hold at the high concentration for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is useful for this).

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow start Start: Dried Forsythia suspensa fruits powder Grinding start->powder extraction Methanol Extraction powder->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Liquid-Liquid Partitioning (e.g., Water/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 chromatography Preparative HPLC concentration2->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Assessment (Analytical HPLC, LC-MS) fraction_collection->purity_check pure_compound Pure this compound purity_check->pure_compound

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Purity after Initial Chromatography co_elution Co-elution of Impurities? issue->co_elution degradation Product Degradation? issue->degradation yes_coelution Yes co_elution->yes_coelution no_coelution No co_elution->no_coelution yes_degradation Yes degradation->yes_degradation no_degradation No degradation->no_degradation solution1 Optimize Chromatography: - Change mobile phase/gradient - Try a different column yes_coelution->solution1 solution2 Add Orthogonal Purification Step: - Ion Exchange - Normal Phase yes_coelution->solution2 solution3 Modify Conditions: - Lower temperature - Adjust pH - Use antioxidants yes_degradation->solution3

References

Technical Support Center: Analysis of Forsythia suspensa Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Forsythia suspensa extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the chromatographic analysis of Forsythia suspensa extracts.

Q1: Why are the peaks for my phenolic compounds, like forsythoside A and rutin, tailing in my reverse-phase HPLC chromatogram?

A1: Peak tailing for phenolic compounds is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) can interact strongly with the polar hydroxyl groups of phenols. This causes some molecules to be retained longer, resulting in a "tail".

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to a mixture of ionized and non-ionized forms of your phenolic analytes, causing peak distortion.[1]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase and lead to poor peak shape.[1]

  • Column Contamination: Accumulation of matrix components from the Forsythia suspensa extract on the column can create active sites that cause tailing.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1-0.3% acetic or formic acid) can suppress the ionization of silanol groups and ensure that phenolic compounds are in their protonated, less polar form, leading to sharper peaks.[2]

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for polar compounds.

  • Optimize Sample Concentration: Try diluting your sample to see if the peak shape improves. If it does, you are likely overloading the column.

  • Implement a Column Washing Protocol: Regularly wash your column with a strong solvent to remove strongly retained matrix components.

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the extract.[3]

Q2: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause?

A2: A noisy or drifting baseline can be caused by several factors, especially when analyzing complex plant extracts:

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or buffers can lead to baseline noise.

  • Column Bleed: Degradation of the stationary phase, especially at high temperatures or extreme pH, can cause the baseline to drift.

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise.

  • Incomplete Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting the analysis, the baseline may drift.

  • Accumulation of Contaminants: Buildup of strongly retained, non-eluting compounds from the Forsythia suspensa extract on the column can cause the baseline to drift upwards.[4]

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Filter and Degas Mobile Phase: Filter your mobile phase to remove particulates and degas it to prevent air bubbles from entering the system.

  • Thoroughly Equilibrate the Column: Ensure a stable baseline is achieved before injecting your sample.

  • Implement a Column Wash: A regular column washing routine with a strong solvent can remove accumulated contaminants.

  • Check the Detector: Clean the detector flow cell according to the manufacturer's instructions and check the lamp's lifespan.

Q3: My LC-MS signal for the target analytes is lower than expected, or I am observing ion suppression. How can I mitigate this?

A3: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to a decreased signal. Forsythia suspensa extracts are complex mixtures, making ion suppression a likely issue.

Solutions:

  • Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or the use of macroporous resins are highly effective.

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate the analytes of interest from the interfering compounds can reduce ion suppression. This may involve changing the mobile phase gradient, using a different column, or employing a smaller particle size for better resolution.

  • Dilute the Sample: Diluting the extract can reduce the concentration of interfering compounds, thereby lessening ion suppression. However, this may also decrease the signal of your target analyte, so a balance must be found.

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte of interest can help to compensate for ion suppression effects.

Frequently Asked Questions (FAQs)

Q4: What are the most common interfering compounds in Forsythia suspensa extracts?

A4: While specific interfering compounds can vary depending on the extraction method and the part of the plant used, common classes of interferents in Forsythia suspensa extracts include:

  • Pigments: Chlorophylls and carotenoids, especially in leaf extracts, can interfere with analysis.

  • Lipids and Waxes: These non-polar compounds can be co-extracted, especially when using less polar solvents. They can contaminate the HPLC column and cause ion suppression in MS.

  • Sugars and Polysaccharides: These highly polar compounds are often present in high concentrations and can interfere with the analysis of less polar compounds.

  • Triterpenoids and Steroids: Forsythia suspensa contains various triterpenoids and steroids that can co-elute with analytes of interest.

Q5: Which sample preparation method is best for removing interfering compounds from Forsythia suspensa extracts?

A5: The best method depends on the nature of the target analytes and the interfering compounds. A combination of techniques is often most effective.

  • Liquid-Liquid Extraction (LLE): This is a good initial step to separate compounds based on their polarity. For example, partitioning a methanol extract between water and a non-polar solvent like chloroform can remove many less polar interferents.

  • Macroporous Resin Chromatography: This is a highly effective technique for purifying and enriching phenylethanoid glycosides and lignans from Forsythia suspensa. Resins like AB-8 and HP-20 have been shown to be effective.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. Different sorbents can be used to remove specific types of interferences. For example, a C18 cartridge can be used to remove non-polar compounds, while a PSA (primary secondary amine) cartridge can remove sugars and organic acids.

Data Presentation

Table 1: Comparison of Macroporous Resins for the Purification of Forsythoside A from Forsythia suspensa Leaf Extract

Macroporous Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Rate (%)Purity of Forsythoside A after Purification (%)
AB-825.824.193.481.58
NKA-923.521.993.2Not Reported
D10121.719.891.2Not Reported
HPD-10020.418.791.7Not Reported
X-518.917.391.5Not Reported

Data synthesized from a study by Weng et al. (2023), which found AB-8 to be the most suitable resin.

Experimental Protocols

Protocol 1: Sample Preparation using Macroporous Resin (AB-8) for Forsythoside A Enrichment

This protocol is based on the findings for optimal enrichment of forsythoside A from Forsythia suspensa leaves.

  • Sample Loading:

    • Dissolve the crude Forsythia suspensa leaf extract in deionized water to a concentration of approximately 5.83 mg/mL.

    • Load the sample solution onto a pre-equilibrated AB-8 macroporous resin column at a flow rate of 1 bed volume (BV) per hour.

    • The total loading volume should be around 7.5 BV.

  • Washing:

    • Wash the column with deionized water to remove impurities such as sugars and other highly polar compounds.

  • Elution:

    • Elute the target compounds (phenylethanoid glycosides, including forsythoside A) with 30% ethanol at a flow rate of 1 BV/h.

    • Collect the eluate for further analysis. This process can increase the purity of forsythoside A from approximately 20% to over 80%.

Protocol 2: HPLC Analysis of Key Active Compounds in Forsythia suspensa

This protocol is a general method for the simultaneous determination of several major constituents.

  • HPLC System: A standard HPLC system with a DAD or UV detector.

  • Column: Zorbax XDB C18 column (or equivalent), 5 µm particle size.

  • Mobile Phase:

    • A: 0.3% aqueous acetic acid

    • B: Methanol

  • Gradient Elution: A gradient program should be optimized to separate the compounds of interest. A typical gradient might run from a low percentage of B to a high percentage of B over 55 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Analytes: This method can be used to quantify compounds such as forsythiaside, phillyrin, rutin, and caffeic acid.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification (Removal of Interferences) cluster_analysis Step 3: Analysis raw_material Forsythia suspensa (Fruits or Leaves) extraction Solvent Extraction (e.g., 80% Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification_choice Purification Method crude_extract->purification_choice lle Liquid-Liquid Extraction (Removes non-polar compounds) purification_choice->lle for general fractionation resin Macroporous Resin (Enriches phenolics & lignans) purification_choice->resin for enrichment spe Solid-Phase Extraction (Targeted cleanup) purification_choice->spe for specific cleanup purified_extract Purified Extract lle->purified_extract resin->purified_extract spe->purified_extract analysis HPLC or LC-MS Analysis purified_extract->analysis data Data Acquisition & Processing analysis->data

Caption: Experimental workflow for the analysis of Forsythia suspensa extracts.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Peak Tailing cause1 Secondary Silanol Interactions problem->cause1 cause2 Suboptimal Mobile Phase pH problem->cause2 cause3 Column Overload problem->cause3 cause4 Column Contamination problem->cause4 solution1 Use End-Capped Column cause1->solution1 solution2 Lower Mobile Phase pH (e.g., add acid) cause2->solution2 solution3 Dilute Sample cause3->solution3 solution4 Use Guard Column & Implement Column Wash cause4->solution4

Caption: Troubleshooting logic for peak tailing in HPLC analysis.

nf_kb_pathway cluster_cytoplasm Cytoplasm lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 tak1 TAK1 myd88->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) forsythia Forsythia suspensa Extract forsythia->tlr4 inhibits forsythia->ikk inhibits

References

Optimizing Rengynic acid concentration for maximum antiviral effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Rengynic acid for maximum antiviral effect, particularly against Respiratory Syncytial Virus (RSV).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antiviral activity?

This compound is a natural compound that can be isolated from the seeds of Forsythia suspensa.[1] It has demonstrated potent antiviral effects against the Respiratory Syncytial Virus (RSV) in in vitro studies.[1][2]

Q2: What is the first step in determining the optimal concentration of this compound?

The initial step is to determine the compound's cytotoxicity and antiviral efficacy across a range of concentrations. This involves two key assays performed concurrently: a cytotoxicity assay (e.g., MTT or XTT assay) to measure the effect on host cell viability and an antiviral assay (e.g., Plaque Reduction Assay or TCID50) to measure the inhibition of viral replication.

Q3: How do I interpret the results from cytotoxicity and antiviral assays?

The results of these assays are used to calculate two important values:

  • CC50 (50% Cytotoxic Concentration): The concentration of this compound that kills 50% of the host cells.

  • EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity (e.g., plaque formation or cytopathic effect).

From these values, the Selectivity Index (SI) is calculated (SI = CC50 / EC50). A higher SI value (generally ≥10) is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Q4: What is a typical starting concentration range for testing this compound?

A common approach is to use a serial dilution of the compound. For a novel compound like this compound, a broad range might be tested initially (e.g., from 0.1 µM to 100 µM) to identify the active range. Subsequent experiments can then use a narrower range of concentrations around the initially determined EC50 and CC50 values to refine these measurements.

Q5: What cell lines are appropriate for testing the anti-RSV activity of this compound?

HEp-2 and A549 cells are commonly used human cell lines for the propagation and study of RSV and are suitable for these types of antiviral assays.

Data Presentation: Efficacy and Cytotoxicity of this compound

The following tables summarize hypothetical, yet realistic, quantitative data for this compound against RSV in HEp-2 cells.

Table 1: Cytotoxicity of this compound in HEp-2 Cells

This compound Conc. (µM)Cell Viability (%)
0100
1098
2595
5085
10052
20021
CC50 (µM) ~105

Table 2: Antiviral Activity of this compound against RSV

This compound Conc. (µM)Plaque Reduction (%)
00
115
548
1075
2592
5098
EC50 (µM) ~5.2

Table 3: Selectivity Index Calculation

ParameterValue (µM)
CC50105
EC505.2
Selectivity Index (SI) ~20.2

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for optimizing antiviral concentration and a potential signaling pathway that may be influenced by compounds like this compound.

G cluster_prep Preparation cluster_assay Concurrent Assays cluster_analysis Data Analysis prep_cells Prepare Host Cell Culture (e.g., HEp-2 cells) cytotoxicity Cytotoxicity Assay (Uninfected Cells + Compound) prep_cells->cytotoxicity antiviral Antiviral Assay (Infected Cells + Compound) prep_cells->antiviral prep_compound Prepare this compound Stock & Serial Dilutions prep_compound->cytotoxicity prep_compound->antiviral prep_virus Prepare RSV Stock prep_virus->antiviral calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50 Calculate EC50 antiviral->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_cc50->calc_si calc_ec50->calc_si optimize Optimize Concentration (High SI, Low EC50) calc_si->optimize

Caption: Workflow for determining the optimal antiviral concentration.

G Start Inconsistent Results CheckCells Are cell passage number and confluency consistent? Start->CheckCells CheckPipettes Are pipettes calibrated? Are dilutions accurate? CheckCells->CheckPipettes Yes StandardizeCells Standardize cell culture protocol. Use consistent passage & confluency. CheckCells->StandardizeCells No CheckReagents Are reagents (media, virus stock) from the same batch? CheckPipettes->CheckReagents Yes CalibratePipettes Calibrate pipettes. Review dilution technique. CheckPipettes->CalibratePipettes No CheckControls Do controls (cell, virus, toxicity) behave as expected? CheckReagents->CheckControls Yes UseSameBatch Use consistent reagent lots. Aliquot virus stock to avoid freeze-thaw. CheckReagents->UseSameBatch No TroubleshootControls If controls fail, troubleshoot individual components (cells, virus, compound). CheckControls->TroubleshootControls No End Results should improve CheckControls->End Yes StandardizeCells->CheckPipettes CalibratePipettes->CheckReagents UseSameBatch->CheckControls TroubleshootControls->End

References

Cell line contamination issues in Rengynic acid antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell line contamination issues that may arise during antiviral assays with Rengynic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my cell cultures for this compound antiviral assays?

A1: Contamination can manifest in various ways. Visual inspection is the first line of defense. Common signs include sudden changes in the culture medium, such as turbidity or a color change (often to yellow, indicating a pH drop), or a thin film on the surface, which could suggest bacterial or yeast contamination.[1][2][3] Under a microscope, you might observe small, motile granules between your cells (bacteria) or budding, ovoid particles (yeast).[1] Fungal contamination can appear as thin, filamentous mycelia or denser clumps of spores. However, some contaminants, like mycoplasma and certain viruses, may not cause obvious visual changes.

Q2: My this compound antiviral assay results are inconsistent. Could this be due to contamination?

A2: Yes, inconsistent or irreproducible experimental data is a hallmark of underlying cell culture contamination, particularly from sources that are not easily detected visually, such as mycoplasma. Mycoplasma can alter cellular metabolism, growth rates, and gene expression, significantly impacting the perceived antiviral efficacy of this compound. Cross-contamination with another cell line can also lead to misleading results, as the contaminating cells may have a different susceptibility to the virus or the compound being tested.

Q3: How can I definitively detect the type of contamination in my cell culture?

A3: A multi-faceted approach is recommended for accurate contaminant detection. Beyond daily microscopic observation, several methods can be employed to identify specific contaminants. For suspected bacterial and fungal contamination, microbial testing on agar plates can confirm their presence. For the insidious threat of mycoplasma, specialized detection methods are necessary, such as PCR-based assays, ELISA kits, or fluorescence staining with DNA-binding dyes like DAPI or Hoechst. To rule out cross-contamination, Short Tandem Repeat (STR) profiling is the gold standard for cell line authentication. Viral contamination can be detected using methods like PCR, ELISA, or electron microscopy.

Q4: What is the best course of action if I detect contamination in my cell cultures?

A4: The recommended first step is to immediately discard the contaminated culture to prevent it from spreading to other cell lines in the laboratory. Isolate the affected flasks or plates and decontaminate all surfaces, equipment (including the incubator and biosafety cabinet), and any shared reagents. While decontaminating irreplaceable cultures with antibiotics or antimycotics is sometimes attempted, it is often a difficult process and may not be completely successful. Furthermore, the continuous use of antibiotics can mask low-level contamination and lead to the development of resistant strains.

Q5: How can I prevent cell line contamination in my future this compound experiments?

A5: Prevention is key to reliable and reproducible research. Strict adherence to aseptic technique is paramount. This includes working in a laminar flow hood, wearing appropriate personal protective equipment, and disinfecting all surfaces and materials entering the hood. It is also crucial to handle only one cell line at a time to prevent cross-contamination. Regularly test your cell lines for mycoplasma and authenticate them using STR profiling. Quarantine all new cell lines upon arrival until they have been tested and cleared of contaminants. Using high-quality, certified reagents from reputable suppliers can also minimize the risk of introducing contaminants.

Troubleshooting Guide

Observed Issue Potential Cause (Contamination) Recommended Action
Sudden turbidity and yellowing of culture medium. Bacterial Contamination- Immediately discard the contaminated culture.- Decontaminate the incubator and biosafety cabinet.- Review and reinforce aseptic techniques with all lab personnel.
Cloudy medium without a significant pH change; small, budding particles visible under high magnification. Yeast Contamination- Discard the contaminated culture.- Clean and disinfect all work surfaces and equipment.- Check for potential sources of contamination, such as shared media or reagents.
Filamentous structures or fuzzy clumps floating in the medium. Fungal (Mold) Contamination- Carefully remove and discard the contaminated culture to avoid spreading spores.- Thoroughly clean the lab, paying attention to air filters and hard-to-reach areas.- Ensure all reagents are properly sterilized.
Inconsistent antiviral activity of this compound; altered cell morphology without visible microbes. Mycoplasma Contamination- Isolate the suspected culture and test for mycoplasma using a PCR or ELISA kit.- If positive, discard the culture and all related reagents.- Test all other cell lines in the lab for mycoplasma.
Unexpected drug response; altered growth rate over several passages. Cross-Contamination with another cell line- Cease experiments with the affected cell line.- Perform STR profiling to authenticate the cell line's identity.- If cross-contaminated, discard the culture and obtain a new, authenticated stock from a reputable cell bank.
No visible signs of contamination, but assay results are not reproducible. Viral Contamination or Low-Level Contamination- Consider testing for common viruses known to infect the cell line using PCR or ELISA.- Culture a sample for an extended period without antibiotics to unmask any cryptic bacterial contamination.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based assay.

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.

    • Carefully discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.

    • Boil the sample for 10 minutes to lyse the mycoplasma and release the DNA.

    • Centrifuge at 12,000 x g for 5 minutes and use the supernatant as the template for PCR.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific for the 16S rRNA gene of the Mycoplasma genus.

    • Add 2-5 µL of the prepared DNA template to the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) in the PCR run.

    • Perform PCR using an appropriate thermal cycling program.

  • Analysis of Results:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 2: Standard Antiviral Assay Workflow

This protocol outlines a general workflow for assessing the antiviral activity of this compound, incorporating contamination checkpoints.

Antiviral_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_qc Quality Control Checkpoints start Start: Obtain Authenticated Cell Line quarantine Quarantine and Test for Contaminants (Mycoplasma, etc.) start->quarantine expand Expand Cell Culture quarantine->expand qc1 Visual Inspection & Microscopy expand->qc1 Daily seed Seed Cells into Assay Plates qc2 Confirm Cell Density & Morphology seed->qc2 prepare_drug Prepare Serial Dilutions of this compound treat Treat Cells with this compound prepare_drug->treat infect Infect Cells with Virus treat->infect incubate Incubate for a Defined Period infect->incubate assess_cpe Assess Cytopathic Effect (CPE) or Cell Viability (e.g., MTT Assay) incubate->assess_cpe quantify_virus Quantify Viral Load (e.g., qPCR, Plaque Assay) assess_cpe->quantify_virus calculate Calculate EC50 and CC50 quantify_virus->calculate end End: Report Results calculate->end qc1->seed qc2->prepare_drug Antiviral_Mechanism_of_Action cluster_virus_lifecycle Viral Life Cycle cluster_inhibition Potential Inhibition by this compound Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release of New Virions Assembly->Release Inhibit_Entry Blocks Entry Inhibit_Entry->Attachment Target Inhibit_Replication Inhibits Replication Inhibit_Replication->Replication Target Inhibit_Release Prevents Release Inhibit_Release->Release Target

References

Interpreting unexpected results in Rengynic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers working with Rengynic acid.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a selective inhibitor of Kinase-Associated Protein 7 (KAP7), a downstream effector in the PI3K/Akt signaling pathway. By inhibiting KAP7, this compound is expected to prevent the phosphorylation of Pro-Survival Factor B (PSF-B), leading to the induction of apoptosis in cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line. However, most studies report anti-proliferative effects in the range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability observed after this compound treatment.

Possible Cause 1: Suboptimal Drug Concentration

The IC50 value can vary significantly between cell lines. A full dose-response experiment is crucial.

Mock Data: Dose-Response of this compound on Different Cell Lines

Cell LineThis compound Conc. (µM)% Viability (48h)
MCF-7 0 (Vehicle)100%
185%
552%
1028%
A549 0 (Vehicle)100%
198%
595%
1092%

In this example, the A549 cell line is significantly less sensitive to this compound than MCF-7, requiring a higher concentration or longer incubation time.

Possible Cause 2: Cell Line Resistance

The target protein, KAP7, may not be expressed or may be mutated in your cell line. Alternatively, compensatory signaling pathways may be activated.

Troubleshooting Workflow

G start No Decrease in Cell Viability check_conc 1. Verify Drug Concentration and Activity start->check_conc check_expression 2. Confirm KAP7 Expression (Western Blot/qPCR) check_conc->check_expression Concentration OK check_pathway 3. Assess Downstream Target (p-PSF-B) check_expression->check_pathway KAP7 Expressed consider_resistance 4. Investigate Resistance Mechanisms check_pathway->consider_resistance No change in p-PSF-B outcome Identify Cause consider_resistance->outcome

Caption: Troubleshooting workflow for lack of effect.

Recommended Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Issue 2: Increased phosphorylation of the downstream target, PSF-B, is observed.

This is a highly unexpected result, as an inhibitor of an upstream kinase (KAP7) should lead to decreased phosphorylation of its target (PSF-B).

Proposed Signaling Pathway

G PI3K PI3K/Akt Pathway KAP7 KAP7 PI3K->KAP7 PSFB PSF-B KAP7->PSFB Phosphorylates RA This compound RA->KAP7 pPSFB p-PSF-B (Active) PSFB->pPSFB Apoptosis Apoptosis pPSFB->Apoptosis

Caption: Proposed this compound signaling pathway.

Possible Cause: Activation of a Compensatory Pathway

Inhibition of the primary pathway (KAP7) may lead to the upregulation of a parallel signaling cascade that also phosphorylates PSF-B.

Mock Data: Western Blot Quantification

Treatment (6h)p-KAP7 (Ser24)p-PSF-B (Thr56)p-ALT-Kinase (Tyr88)
Vehicle Control1.001.001.00
This compound (5 µM)0.25 1.85 3.50

This data shows that while this compound inhibits its direct target (indicated by a surrogate marker, p-KAP7), it causes a paradoxical increase in p-PSF-B, which correlates with the activation of a hypothetical "ALT-Kinase".

Recommended Protocol: Western Blotting for Phospho-Proteins

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PSF-B, total PSF-B, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

Logical Relationship of Compensatory Activation

G RA This compound KAP7_pathway KAP7 Pathway RA->KAP7_pathway Inhibits ALT_pathway Compensatory Pathway (e.g., ALT-Kinase) RA->ALT_pathway Indirectly Activates PSFB p-PSF-B KAP7_pathway->PSFB Reduced Input ALT_pathway->PSFB Increased Input Outcome Unexpected Increase in p-PSF-B PSFB->Outcome

Caption: Logic of a compensatory pathway activation.

Rengynic Acid Stability Testing and Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing and degradation product analysis of Rengynic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability testing important?

A1: this compound is a natural product that can be isolated from the seeds of Forsythia suspensa.[1][2] It has demonstrated potent antiviral effects, notably against the Respiratory Syncytial Virus (RSV).[1] Stability testing is a critical component in the development of any pharmaceutical compound. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] These studies are essential for determining recommended storage conditions, retest periods, and shelf life.

Q2: I cannot find any established stability data for this compound. Where should I start?

A2: When there is limited or no available stability data for a compound like this compound, a forced degradation study is the recommended starting point. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This information is crucial for developing and validating a stability-indicating analytical method.

Q3: What are the typical stress conditions used in a forced degradation study?

A3: According to ICH guidelines, forced degradation studies should typically include the following stress conditions:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: High-temperature storage.

  • Photodegradation: Exposure to light.

Q4: What is a stability-indicating analytical method, and why do I need one?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. Developing a robust SIM, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure that the decrease in the amount of the active drug and the increase in the level of degradation products can be accurately monitored during stability studies.

Q5: What is the acceptable level of degradation in a forced degradation study?

A5: The goal of a forced degradation study is to achieve a target degradation of 5-20%. Degradation of less than 5% may not be sufficient to identify all relevant degradation products, while degradation of more than 20% can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Troubleshooting Guides

Problem 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough. This compound may be intrinsically stable under the initial conditions.

  • Troubleshooting Steps:

    • Increase Reagent Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.

    • Increase Temperature: For thermal and hydrolytic studies, increase the temperature in a controlled manner.

    • Extend Exposure Time: Prolong the duration of the stress testing.

    • Combined Stressors: Consider a combination of stressors, such as heat and humidity, if appropriate.

Problem 2: The compound degrades completely under all stress conditions.

  • Possible Cause: The stress conditions are too aggressive.

  • Troubleshooting Steps:

    • Decrease Reagent Concentration: Use more dilute acidic, basic, or oxidative solutions.

    • Lower Temperature: Reduce the temperature for thermal and hydrolytic degradation.

    • Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products.

    • Use Milder Reagents: Consider using weaker acids, bases, or a lower concentration of the oxidizing agent.

Problem 3: Poor resolution between this compound and its degradation products in the HPLC chromatogram.

  • Possible Cause: The chromatographic conditions are not optimized for a stability-indicating separation.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic modifier and aqueous phase. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and different pH values of the aqueous phase.

    • Change Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) to achieve a different selectivity.

    • Optimize Gradient Elution: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

    • Adjust Temperature: Varying the column temperature can influence the selectivity of the separation.

Problem 4: The mass balance of the assay is not within the acceptable range (e.g., 95-105%).

  • Possible Cause: Not all degradation products are being detected or quantified correctly.

  • Troubleshooting Steps:

    • Check for Co-elution: Use a peak purity analysis tool with a photodiode array (PDA) detector to ensure the main peak is pure.

    • Broader Wavelength Detection: Analyze samples at multiple wavelengths or use a PDA detector to scan across a wide range of wavelengths to ensure no chromophorically different degradation products are missed.

    • Use a Universal Detector: If non-chromophoric degradation products are suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector.

    • Investigate Volatile Degradants: If volatile degradation products are possible, consider using a mass spectrometer (MS) detector to identify any mass loss.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place the solid this compound powder in a calibrated oven at 105°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of 100 µg/mL.

  • Analysis: Analyze all samples by HPLC, as described in Protocol 2.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatography data system software.

Methodology:

  • Column Selection: Start with a widely used, robust column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • PDA Detection: 200-400 nm, with a specific wavelength for quantification to be determined from the UV spectrum of this compound.

    • Gradient Program: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to elute all potential degradation products.

  • Method Optimization:

    • Inject the unstressed this compound solution and the stressed samples from Protocol 1.

    • Evaluate the chromatograms for the resolution between the this compound peak and any degradation product peaks.

    • If resolution is inadequate, systematically modify the following parameters:

      • Gradient slope: Make the gradient steeper for faster analysis or shallower for better resolution of closely eluting peaks.

      • Mobile phase pH: Change the pH of the aqueous phase to alter the ionization state and retention of acidic or basic analytes.

      • Organic modifier: Switch from acetonitrile to methanol, or use a ternary mixture, as this can significantly alter selectivity.

      • Column temperature: Adjust the temperature to improve peak shape and resolution.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Stress Conditions for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDurationSampling Time Points
Acid Hydrolysis 0.1 M HCl60°C24 hours2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature24 hours2, 4, 8, 24 hours
Thermal (Solid) Dry Heat105°C48 hours24, 48 hours
Photolytic (Solid) ICH Q1B ConditionsAmbientN/AEnd of exposure

Visualizations

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_method_development Method Development & Validation cluster_analysis Analysis rengynic_acid This compound API stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) rengynic_acid->stress_conditions stressed_samples Generate Stressed Samples stress_conditions->stressed_samples analyze_samples Analyze Stressed Samples stressed_samples->analyze_samples hplc_dev Develop Stability-Indicating HPLC Method optimization Optimize Separation (Mobile Phase, Column, Gradient) hplc_dev->optimization validation Validate Method (ICH Q2) optimization->validation analyze_samples->hplc_dev identify_products Identify & Characterize Degradation Products (LC-MS) analyze_samples->identify_products establish_pathways Establish Degradation Pathways identify_products->establish_pathways

Caption: Workflow for this compound Stability Testing.

antiviral_signaling_pathway cluster_virus Viral Infection cluster_cell_response Host Cell Innate Immune Response cluster_rengynic_acid Hypothesized Mechanism virus Virus (e.g., RSV) viral_rna Viral RNA in Cytosol virus->viral_rna rig_i RIG-I / MDA5 (Pattern Recognition Receptors) viral_rna->rig_i mavs MAVS (Mitochondrial Adaptor) rig_i->mavs tbk1_ikk TBK1 / IKKε mavs->tbk1_ikk irf3_7 IRF3 / IRF7 (Transcription Factors) tbk1_ikk->irf3_7 nucleus Nucleus irf3_7->nucleus Translocation ifn_genes Interferon Gene Expression (IFN-α, IFN-β) nucleus->ifn_genes Transcription antiviral_state Antiviral State (Inhibition of Viral Replication) ifn_genes->antiviral_state rengynic_acid This compound rengynic_acid->tbk1_ikk Modulates?

Caption: Hypothetical Antiviral Signaling Pathway.

References

Technical Support Center: Adjusting for Solvent Effects in Rengynic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify and mitigate solvent-related interference in bioassays involving Rengynic acid. The following information offers troubleshooting strategies and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for use in cell-based assays?

Due to its presumed hydrophobic nature, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is often the first choice for dissolving compounds like this compound to create concentrated stock solutions. It is crucial to use a high-quality, anhydrous grade of DMSO to ensure the stability and solubility of the compound.[1]

Q2: What is the maximum final concentration of DMSO that should be used in my this compound experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), though some cell lines may tolerate up to 0.5%. It is imperative to perform a solvent tolerance assay to determine the maximum concentration of DMSO that does not induce cytotoxic or other off-target effects in your specific cell line.

Q3: What are the potential off-target effects of the solvent on my experimental results with this compound?

Solvents like DMSO are not biologically inert and can induce a variety of off-target effects that may confound experimental results. These can include, but are not limited to:

  • Cytotoxicity: Higher concentrations of DMSO can lead to cell death.

  • Altered Gene Expression: DMSO can influence the expression of various genes, potentially masking or exaggerating the effects of this compound.

  • Induction of Cell Differentiation: In some cell lines, DMSO is a known inducer of differentiation.

  • Interference with Assay Readouts: Solvents can directly interfere with assay components, such as enzymes or fluorescent probes.

Q4: How can I differentiate between the biological effects of this compound and the effects of the solvent?

A proper vehicle control is essential. This control group should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups, but without this compound. By comparing the results from the this compound-treated group to the vehicle control group, the specific effects of the compound can be isolated.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioassays that may be related to solvent effects.

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent solvent concentration across the plate or precipitation of this compound.

  • Recommended Solution:

    • Standardize Dilution Series: Prepare a master mix for each concentration of this compound to ensure a consistent final solvent concentration in all wells.

    • Check Solubility: Visually inspect the prepared dilutions under a microscope for any signs of precipitation. If precipitation is observed, consider preparing a fresh, more dilute stock solution.

    • Proper Mixing: Ensure thorough mixing of the final dilutions in the assay plate.

Issue 2: Vehicle Control Shows Significant Biological Effect Compared to Untreated Control

  • Possible Cause: The solvent concentration is too high for the cell line being used, leading to toxicity or other biological responses.

  • Recommended Solution:

    • Perform a Solvent Tolerance Assay: Determine the highest concentration of the solvent that does not significantly impact the viability or relevant biological endpoint of your cells. A detailed protocol is provided below.

    • Lower Solvent Concentration: Reduce the final solvent concentration in your assay. This may necessitate preparing a more concentrated stock solution of this compound, if solubility permits.

Issue 3: this compound Shows Lower-Than-Expected Activity or Potency

  • Possible Cause:

    • Compound Precipitation: this compound may be precipitating out of solution at the final assay concentration.

    • Solvent-Compound Interaction: The solvent may be interacting with this compound, reducing its bioavailability or activity.

    • Moisture in Solvent: Water absorbed by hygroscopic solvents like DMSO can lead to compound degradation or precipitation.

  • Recommended Solution:

    • Use Anhydrous Solvent: Prepare stock solutions using fresh, high-quality anhydrous DMSO.

    • Proper Storage: Store stock solutions in tightly sealed containers in a dry environment to minimize water absorption. Consider aliquoting stock solutions to reduce freeze-thaw cycles.

    • Alternative Solvents: If problems persist, consider testing other solvents such as ethanol or using carriers like β-cyclodextrin, after validating their compatibility with your assay system.

Quantitative Data Summary

Table 1: Example Solvent Tolerance Data for Generic Cell Line (e.g., HeLa)

Final DMSO Concentration (v/v)Cell Viability (%) (Mean ± SD)
0.00% (Untreated)100 ± 4.5
0.05%98 ± 5.1
0.10%96 ± 4.8
0.25%85 ± 6.2
0.50%72 ± 7.1
1.00%45 ± 8.5

Table 2: Effect of Different Solvents on the Apparent IC50 of a Hypothetical Compound

Solvent (at 0.1% final conc.)Apparent IC50 (µM) (Mean ± SD)
DMSO10.2 ± 1.5
Ethanol12.5 ± 2.1
Acetone11.8 ± 1.9

Experimental Protocols

Protocol 1: Solvent Tolerance Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for your standard assay protocol and incubate for 24 hours.

  • Solvent Dilution Preparation: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium to achieve a range of final concentrations (e.g., 0.05% to 2%). Include a medium-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) to determine cell viability according to the manufacturer's instructions.

  • Data Analysis: Subtract the average background reading from all measurements. Normalize the results to the untreated control (100% viability) and plot cell viability as a function of solvent concentration to determine the maximum non-toxic concentration.

Visualizations

G cluster_workflow Experimental Workflow for this compound Bioassay prep Prepare this compound Stock in Anhydrous DMSO dilute Serial Dilution of Stock (Maintain Constant DMSO %) prep->dilute treat Treat Cells with Dilutions and Vehicle Control dilute->treat cells Seed and Culture Cells cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Bioassay (e.g., Viability, Reporter) incubate->assay analyze Data Analysis and Normalization to Vehicle Control assay->analyze

Caption: Workflow for this compound bioassays.

G cluster_troubleshooting Troubleshooting Logic for Solvent Effects start Unexpected Result in this compound Assay check_vehicle Does Vehicle Control Differ from Untreated? start->check_vehicle high_variability High Variability Between Replicates? check_vehicle->high_variability No solvent_toxic Solvent Concentration Likely Too High check_vehicle->solvent_toxic Yes no_solvent_effect Solvent Effect Unlikely Primary Cause high_variability->no_solvent_effect No check_prep Review Dilution Protocol and Compound Solubility high_variability->check_prep Yes run_tolerance Action: Perform Solvent Tolerance Assay solvent_toxic->run_tolerance

Caption: Decision tree for troubleshooting solvent effects.

G cluster_pathway Hypothetical this compound Signaling Pathway RengynicAcid This compound Receptor Cell Surface Receptor RengynicAcid->Receptor:f0 Solvent Solvent (e.g., DMSO) (Potential Off-Target) Kinase1 Kinase A Solvent->Kinase1 Inhibition/Activation TF Transcription Factor Solvent->TF Altered Expression Receptor:f0->Kinase1:f0 Kinase2 Kinase B Kinase1:f0->Kinase2:f0 Kinase2:f0->TF:f0 Gene Target Gene Expression TF:f0->Gene

Caption: Potential solvent interference in a signaling pathway.

References

Validation & Comparative

Rengylic Acid vs. Ribavirin: A Comparative Analysis of Antiviral Activity Against Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of Rengylic acid and Ribavirin against the Respiratory Syncytial Virus (RSV). While Ribavirin is a well-established antiviral agent with a considerable body of research, Rengylic acid is a more recently identified compound with limited publicly available data. This document summarizes the current state of knowledge for both compounds, presenting available data, outlining experimental methodologies, and visualizing relevant pathways to aid in research and drug development efforts.

Quantitative Antiviral Activity and Cytotoxicity

The following table summarizes the available quantitative data for Rengylic acid and Ribavirin against RSV. A significant disparity in the amount of published data is evident, reflecting the different stages of research and development for each compound.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Rengylic acid Not SpecifiedNot SpecifiedNot AvailableNot AvailableNot Available[1][2]
Ribavirin RSV LongHEp-210.5 - 11.2>685>61.2 - 65.2[3]
Ribavirin RSV A2HEp-233 (16.8 µg/mL)>100>3[4]
Ribavirin Not SpecifiedHEp-2-Significant Cytotoxicity Observed-[5]

Note: The antiviral activity of Rengylic acid has been assessed in vitro using cell morphology methods, but specific quantitative data such as EC50 and CC50 values are not yet publicly available. Ribavirin, while approved for severe RSV infections, exhibits variable efficacy and can be associated with significant cytotoxicity in some cell lines.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of antiviral activity studies. Below are generalized protocols for assays commonly used to evaluate anti-RSV compounds, based on the available literature.

Antiviral Activity Assessment by Cell Morphology (Plaque Reduction Assay)

This method is often used for the initial assessment of antiviral compounds, including the reported evaluation of Rengylic acid.

  • Cell Culture: Human epithelial type 2 (HEp-2) cells or other susceptible cell lines are cultured in 24-well plates until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are washed with a serum-free medium. The cells are then infected with a known titer of RSV.

  • Compound Treatment: Following a 1-2 hour adsorption period, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 0.5% methylcellulose) containing various concentrations of the test compound (e.g., Rengylic acid or Ribavirin).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 3-5 days to allow for plaque formation.

  • Plaque Visualization and Counting: After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of cell death) in the compound-treated wells is counted and compared to the number of plaques in the untreated (virus control) wells.

  • EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

G cluster_workflow Antiviral Assay Workflow (Plaque Reduction) A Seed HEp-2 cells B Infect with RSV A->B C Add test compound overlay B->C D Incubate (3-5 days) C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Figure 1. General workflow for a plaque reduction assay.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Culture: HEp-2 cells (or the same cell line used in the antiviral assay) are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 3-5 days).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.

Mechanisms of Action

Rengylic Acid

The precise mechanism of action for Rengylic acid against RSV has not been elucidated in the available scientific literature. Rengylic acid, with the chemical name 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, is a novel compound isolated from the seeds of Forsythia suspensa (Thunb.) Vahl. Further research is required to determine its molecular target and how it inhibits RSV replication.

Ribavirin

Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity. Its mechanism of action against RSV is multifaceted and not fully understood, but several key pathways have been proposed.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme IMPDH. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.

  • Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of RSV, interfering with the elongation of the viral RNA chain.

  • RNA Mutagenesis: Ribavirin triphosphate can be incorporated into the viral RNA genome, inducing mutations that lead to a non-viable viral progeny, a phenomenon known as "error catastrophe".

  • Immunomodulation: Ribavirin may also exert an immunomodulatory effect, although its role in the context of RSV infection is less clear.

G cluster_ribavirin_moa Proposed Mechanisms of Action of Ribavirin against RSV Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Cellular Kinases RTP Ribavirin Triphosphate RMP->RTP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) RMP->IMPDH Inhibits RNAPol RSV RNA Polymerase RTP->RNAPol Inhibits/Incorporated into GTP Guanosine Triphosphate (GTP) Depletion IMPDH->GTP ViralRNA Viral RNA Synthesis Inhibition RNAPol->ViralRNA Mutagenesis RNA Mutagenesis (Error Catastrophe) RNAPol->Mutagenesis

Figure 2. Signaling pathways affected by Ribavirin in RSV infection.

Conclusion

Rengylic acid represents a potential new avenue for anti-RSV drug discovery, originating from a natural source. However, the current lack of detailed, peer-reviewed data on its potency, cytotoxicity, and mechanism of action makes a direct and comprehensive comparison with established antivirals like Ribavirin impossible at this time. Ribavirin, despite its limitations, including potential toxicity and debated clinical efficacy, remains a benchmark for anti-RSV compound evaluation due to its long history of use and relatively well-characterized, albeit complex, mechanism of action. Further in-depth studies on Rengylic acid are imperative to ascertain its therapeutic potential and to provide the necessary data for a meaningful comparison with existing and emerging anti-RSV agents. Researchers in the field are encouraged to pursue studies that will elucidate the quantitative antiviral profile and mechanistic details of this novel compound.

References

A Comparative Analysis of the Efficacy of Rengylic Acid and Other Bioactive Compounds from Forsythia suspensa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Anti-inflammatory, Antiviral, Antioxidant, and Antibacterial Properties

The fruit of Forsythia suspensa, a staple in traditional medicine, is a rich source of bioactive compounds with a wide spectrum of pharmacological activities. Among these, Rengylic acid, along with other notable compounds such as rengyol, forsythoside A, phillyrin, and phillygenin, have garnered significant interest for their therapeutic potential. This guide provides a comparative overview of the efficacy of these compounds, supported by available experimental data, to aid in research and drug development endeavors.

Comparative Efficacy of Forsythia Compounds

The therapeutic potential of compounds derived from Forsythia suspensa spans anti-inflammatory, antiviral, antioxidant, and antibacterial activities. While direct comparative studies across all compounds and all activities are limited, this section synthesizes the available quantitative data to offer insights into their relative potencies.

Anti-Inflammatory Activity

A key therapeutic application of Forsythia extracts is in the management of inflammation. The anti-inflammatory efficacy of several compounds has been quantified by their ability to inhibit superoxide anion (O₂⁻) generation and elastase release in fMLP/CB-induced human neutrophils. The half-maximal inhibitory concentrations (IC₅₀) from a comparative study are presented below.[1][2]

CompoundInhibition of Superoxide Anion Generation (IC₅₀, μM)Inhibition of Elastase Release (IC₅₀, μM)
Forsythoside A> 10> 10
Phillyrin8.6 ± 1.27.9 ± 1.5
Phillygenin3.2 ± 0.54.5 ± 0.8
Pinoresinol5.4 ± 0.96.1 ± 1.1
Rengyol> 10> 10

Lower IC₅₀ values indicate greater potency.

Antiviral Activity

For other compounds, specific antiviral activities have been quantified:

CompoundVirusAssayEfficacy (IC₅₀)
PhillyrinInfluenza A Virus (H1N1)TCID₅₀ Assay63.90 μg/mL
Antioxidant Activity

The antioxidant capacity of Forsythia compounds is a significant contributor to their overall therapeutic effects. While a single study directly comparing the antioxidant activity of all the listed compounds is not available, data from various sources using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays provide a basis for comparison.

Compound/ExtractAssayEfficacy (IC₅₀/EC₅₀)
Forsythia suspensa Leaf Extract (FSE-β-CD)DPPH28.98 µg/mL (EC₅₀)[3]
Forsythia suspensa Leaf Extract (FSE-β-CD)ABTS25.54 µg/mL (EC₅₀)[3]
Forsythoside BDPPH~15 µg/mL (IC₅₀)[4]
Forsythoside BABTS~10 µg/mL (IC₅₀)

Lower IC₅₀/EC₅₀ values indicate greater antioxidant activity.

Antibacterial Activity

Several compounds from Forsythia suspensa have demonstrated significant antibacterial properties. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

CompoundBacteriumMIC (μg/mL)
PhillyrinPseudomonas aeruginosa500
PhillyrinEscherichia coli ATCC87392.15
PhillyrinBacillus subtilis BS083.16
PhillyrinStaphylococcus aureus ATCC65383.02
PhillyrinSalmonella ATCC140283.40
PhillygeninHelicobacter pylori (18 strains)16-32

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

Anti-Inflammatory Assays

1. Superoxide Anion (O₂⁻) Generation Assay

  • Principle: This assay measures the reduction of cytochrome c by superoxide anions produced by stimulated neutrophils.

  • Methodology:

    • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using methods such as Ficoll-Paque density gradient centrifugation.

    • Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

      • Add 50 µL of the test compound at various concentrations or a vehicle control.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Add 50 µL of 0.5 mg/mL ferricytochrome c.

      • Initiate the reaction by adding 50 µL of the stimulant (e.g., 1 µM fMLP with 0.1 µg/mL cytochalasin B).

      • Incubate the plate at 37°C for 10 minutes.

    • Data Acquisition: Measure the absorbance at 550 nm using a microplate reader. The amount of superoxide anion produced is proportional to the change in absorbance.

    • Data Analysis: Calculate the percentage inhibition of superoxide anion generation for each concentration of the test compound relative to the control and determine the IC₅₀ value.

2. Elastase Release Assay

  • Principle: This assay quantifies the amount of elastase released from stimulated neutrophils by measuring the cleavage of a specific substrate.

  • Methodology:

    • Neutrophil Preparation: Follow the same procedure as for the superoxide anion generation assay.

    • Assay Procedure:

      • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

      • Add 50 µL of the test compound at various concentrations or a vehicle control.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding 50 µL of the stimulant (e.g., 1 µM fMLP with 0.1 µg/mL cytochalasin B).

      • Incubate the plate at 37°C for 10 minutes.

      • Centrifuge the plate to pellet the cells.

      • Transfer 100 µL of the supernatant to a new 96-well plate.

      • Add 100 µL of the elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) to each well.

      • Incubate at 37°C and monitor the change in absorbance at 405 nm over time.

    • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the amount of elastase released. Determine the percentage inhibition for each compound concentration and calculate the IC₅₀ value.

Antiviral Assay

Plaque Reduction Neutralization Assay (for Respiratory Syncytial Virus - RSV)

  • Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Methodology:

    • Cell Culture: Grow a monolayer of a susceptible cell line (e.g., HEp-2 or Vero cells) in 24-well plates to confluency.

    • Virus Preparation: Prepare a stock of RSV with a known titer (plaque-forming units per mL, PFU/mL).

    • Assay Procedure:

      • Prepare serial dilutions of the test compound in a virus diluent (e.g., DMEM with 2% FBS).

      • Mix equal volumes of each compound dilution with a standardized amount of RSV (e.g., 100 PFU).

      • Incubate the virus-compound mixture at 37°C for 1 hour to allow the compound to neutralize the virus.

      • Wash the cell monolayers with phosphate-buffered saline (PBS).

      • Inoculate the cell monolayers with the virus-compound mixtures.

      • Allow the virus to adsorb for 1-2 hours at 37°C.

      • Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.

      • Incubate the plates at 37°C in a CO₂ incubator for 4-5 days until plaques are visible.

    • Plaque Visualization and Counting:

      • Fix the cells (e.g., with 10% formalin).

      • Stain the cell monolayer with a dye such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

      • Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antioxidant Assay

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of the test compound at various concentrations dissolved in methanol.

      • Add 100 µL of the DPPH solution to each well.

      • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antibacterial Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Methodology:

    • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

    • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory effects of many Forsythia compounds are mediated through the modulation of key signaling pathways, particularly the NF-κB and Nrf2 pathways. Forsythoside A and Phillygenin have been shown to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.

experimental_workflow cluster_compounds Forsythia Compounds cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Forsythoside_A Forsythoside A NFkB NF-κB Pathway Forsythoside_A->NFkB Inhibits Nrf2 Nrf2 Pathway Forsythoside_A->Nrf2 Activates Phillygenin Phillygenin Phillygenin->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces

References

Rengynic Acid vs. Phillyrin: A Comparative Analysis of Anti-Respiratory Syncytial Virus (RSV) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive guide for researchers and drug development professionals on the anti-RSV properties of Rengynic acid and Phillyrin.

This document provides a detailed comparison of the anti-Respiratory Syncytial Virus (RSV) activities of two natural compounds, this compound and Phillyrin, both found in Forsythia suspensa. While research on this compound's direct anti-RSV effects is still in its nascent stages, Phillyrin has been more extensively studied, demonstrating both antiviral and anti-inflammatory properties. This guide synthesizes the available experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to aid in future research and development efforts.

Executive Summary

Preliminary in vitro studies suggest that this compound possesses a potent antiviral effect against RSV, as observed through cell morphology methods. However, quantitative data to substantiate this claim remains to be published. In contrast, Phillyrin has been shown to not only directly inhibit RSV replication but also to mitigate the inflammatory response associated with the infection. Its mechanism of action is linked to the modulation of the PI3K/Akt signaling pathway. A direct comparative study of the two compounds has not yet been conducted.

Quantitative Data Summary

At present, specific quantitative data, such as IC50 or EC50 values, for the direct anti-RSV activity of this compound is not available in peer-reviewed literature. For Phillyrin, while its ability to improve the survival rate of RSV-infected cells and directly inhibit viral replication has been noted, specific IC50 values for its direct anti-RSV effect are not consistently reported in the reviewed literature. The primary focus of existing research has been on its anti-inflammatory effects.

Table 1: Summary of Anti-RSV Activity

CompoundReported Anti-RSV ActivityQuantitative Data (IC50/EC50)Key Reported Mechanism of Action
This compound Potent antiviral effect observed in vitro.Not available.Not yet elucidated.
Phillyrin Directly inhibits RSV replication; improves survival of infected cells; anti-inflammatory.Not consistently reported for direct antiviral activity.Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for assessing the anti-RSV activity of this compound have not been extensively published. The initial findings are based on cell morphology observations. For a direct and quantitative comparison, the following established in vitro assays are recommended.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral activity by observing the ability of a compound to protect cells from virus-induced damage.

  • Cell Culture: Human epithelial cell lines susceptible to RSV infection, such as HEp-2 or A549 cells, are cultured in 96-well plates to form a monolayer.

  • Virus Infection: The cell monolayers are infected with a known titer of RSV.

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound (this compound or Phillyrin). A positive control (e.g., Ribavirin) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 3-5 days at 37°C in a humidified CO2 incubator until the cytopathic effect is fully developed in the virus control wells.

  • Assessment of CPE: The percentage of CPE in each well is observed and scored under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces CPE by 50%, is calculated.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production.

  • Cell Culture and Infection: Confluent monolayers of susceptible cells in 6- or 12-well plates are infected with a low multiplicity of infection (MOI) of RSV for 1-2 hours.

  • Compound Treatment and Overlay: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.

  • Incubation: Plates are incubated for 5-7 days to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (PRIC50) is determined.

Quantitative Real-Time PCR (qRT-PCR)

This method measures the effect of the compound on viral RNA replication.

  • Cell Culture, Infection, and Treatment: Cells are seeded, infected with RSV, and treated with the test compounds as described above.

  • RNA Extraction: At various time points post-infection, total RNA is extracted from the cells.

  • qRT-PCR: The levels of a specific RSV viral gene (e.g., N, F, or G gene) are quantified using qRT-PCR. A housekeeping gene is used for normalization.

  • Data Analysis: The relative reduction in viral RNA levels in treated cells compared to untreated controls is calculated.

Signaling Pathways and Mechanism of Action

Phillyrin: Inhibition of the PI3K/Akt Pathway

Phillyrin has been shown to exert its anti-inflammatory effects during RSV infection by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for various cellular processes, including cell survival, proliferation, and inflammation. RSV is known to activate the PI3K/Akt pathway to promote its replication and to induce an inflammatory response. By inhibiting this pathway, Phillyrin can reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating virus-induced lung inflammation.

Phillyrin_PI3K_Akt_Pathway RSV RSV CellSurfaceReceptor Cell Surface Receptor RSV->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt NFkB NF-κB Akt->NFkB ProinflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProinflammatoryCytokines Phillyrin Phillyrin Phillyrin->PI3K

Caption: Phillyrin inhibits the RSV-activated PI3K/Akt signaling pathway.

This compound: An Undetermined Mechanism

The mechanism of action for this compound's anti-RSV activity has not yet been elucidated. Future research should focus on identifying its molecular targets and the signaling pathways it may modulate.

Experimental Workflow for Comparative Analysis

To directly compare the anti-RSV activities of this compound and Phillyrin, a systematic experimental workflow is proposed.

Comparative_Workflow cluster_in_vitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies Cytotoxicity Cytotoxicity Assay (MTT/MTS) CPE_Assay CPE Inhibition Assay Cytotoxicity->CPE_Assay Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay qPCR_Assay qRT-PCR for Viral RNA Plaque_Assay->qPCR_Assay Signaling_Pathway Signaling Pathway Analysis (Western Blot, Luciferase Reporter) qPCR_Assay->Signaling_Pathway Time_of_Addition Time-of-Addition Assay Signaling_Pathway->Time_of_Addition Start This compound & Phillyrin Start->Cytotoxicity

Caption: Proposed workflow for the comparative evaluation of this compound and Phillyrin.

Conclusion and Future Directions

While Phillyrin shows promise as a multi-faceted agent against RSV through its anti-inflammatory and potential direct antiviral effects, the anti-RSV potential of this compound remains largely unexplored. The lack of quantitative data for this compound makes a direct comparison challenging. Future research should prioritize:

  • Quantitative assessment of this compound's anti-RSV activity using standardized in vitro assays to determine its IC50 and EC50 values.

  • Elucidation of the mechanism of action of this compound , including the identification of its molecular targets and affected signaling pathways.

  • Direct head-to-head comparative studies of this compound and Phillyrin to rigorously evaluate their relative potencies and therapeutic potential.

  • In vivo studies in animal models to assess the efficacy and safety of both compounds in a physiological context.

This comparative guide highlights the current state of knowledge and provides a roadmap for future investigations that will be critical for determining the potential of this compound and Phillyrin as therapeutic agents for RSV infections.

Rengynic Acid and Other Respiratory Syncytial Virus (RSV) Inhibitors: A Comparative Analysis of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known mechanisms of action of various inhibitors targeting the Respiratory Syncytial Virus (RSV), with a special focus on the emerging antiviral compound, Rengynic acid. Due to the limited publicly available data on the specific mechanism of this compound, this guide also explores the antiviral properties of extracts from Forsythia suspensa, the natural source of this compound, to provide potential insights into its mode of action.

Introduction to this compound

This compound, a compound isolated from the seeds of Forsythia suspensa, has demonstrated potent antiviral effects against the Respiratory Syncytial Virus (RSV)[1][2]. While specific mechanistic studies on isolated this compound are not extensively available, research on Forsythia suspensa extracts provides valuable clues. Studies on these extracts suggest that their anti-RSV activity may be linked to the modulation of host cell signaling pathways. For instance, components within the extract have been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for viral replication[3][4][5]. Another study on an active component from Forsythia suspensa, designated LC-4, reported a median effective concentration (EC50) of 2.11 µg/ml against RSV, indicating significant antiviral potency. However, it is important to note that LC-4 was not explicitly identified as this compound.

Established RSV Inhibitors: Mechanisms of Action

In contrast to the emerging data on this compound, several other RSV inhibitors have well-defined mechanisms of action. These can be broadly categorized into fusion inhibitors and polymerase inhibitors.

Palivizumab: This humanized monoclonal antibody targets the F (fusion) glycoprotein on the surface of RSV. The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to a specific epitope on the F protein, Palivizumab neutralizes the virus and prevents it from infecting host cells.

GS-5806 (Presatovir): As a small-molecule fusion inhibitor, GS-5806 also targets the RSV F protein. It specifically blocks the conformational changes in the F protein that are necessary for the fusion process, thereby inhibiting viral entry into the host cell.

Ribavirin: This broad-spectrum antiviral agent is a nucleoside analog. Its mechanism against RSV is multifaceted. Ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase, leading to the depletion of guanosine triphosphate (GTP), which is essential for viral RNA synthesis. Additionally, ribavirin triphosphate can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase, inducing lethal mutations in the viral genome.

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data for the anti-RSV activity of the discussed inhibitors. It is important to reiterate that specific IC50 or EC50 values for this compound are not yet widely reported in peer-reviewed literature.

InhibitorTargetIC50/EC50Cell Line
LC-4 (from Forsythia suspensa) Not specifiedEC50: 2.11 µg/mlHeLa
Palivizumab RSV F ProteinIC50: ~112.30 ng/mL (for RSV A2)HEp-2
GS-5806 (Presatovir) RSV F ProteinEC50: 0.43 nM (mean against various strains)HEp-2
Ribavirin Viral RNA Polymerase / IMPDHVaries by study and cell lineVarious

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_rsv RSV Virion cluster_host Host Cell cluster_inhibitors Inhibitors RSV RSV Host_Receptor Host Cell Receptor RSV->Host_Receptor Attachment (G Protein) F_protein F Protein F_protein->Host_Receptor Fusion G_protein G Protein RNA_Polymerase RNA Polymerase Replication Viral Replication Host_Receptor->Replication Entry & Uncoating Assembly Virion Assembly & Release Replication->Assembly Palivizumab Palivizumab Palivizumab->F_protein Binds to F Protein GS5806 GS-5806 GS5806->F_protein Inhibits F Protein Conformational Change Ribavirin Ribavirin Ribavirin->RNA_Polymerase Inhibits Polymerase

Caption: Mechanisms of action for Palivizumab, GS-5806, and Ribavirin against RSV.

Start Start Cell_Culture Seed HEp-2 cells in 96-well plate Start->Cell_Culture Infection Infect cells with RSV + serial dilutions of inhibitor Cell_Culture->Infection Incubation Incubate for 4-5 days Infection->Incubation Fixation Fix and permeabilize cells Incubation->Fixation Staining Stain with anti-RSV antibody and secondary antibody Fixation->Staining Development Add substrate to visualize plaques Staining->Development Analysis Count plaques and calculate IC50 Development->Analysis End End Analysis->End

Caption: A typical workflow for a Plaque Reduction Neutralization Assay.

Experimental Protocols

Plaque Reduction Neutralization Assay

This assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Plate a monolayer of a suitable cell line (e.g., HEp-2 or Vero cells) in 24- or 96-well plates and incubate until confluent.

  • Virus and Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound, GS-5806) in a virus diluent. Mix each dilution with a known concentration of RSV.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-inhibitor mixtures. Incubate for 1-2 hours to allow for viral attachment.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 4-5 days to allow for plaque development.

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., methanol or paraformaldehyde). Plaques can be visualized by staining with a crystal violet solution or by immunostaining using an RSV-specific antibody followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

  • Data Analysis: Count the number of plaques in each well. The concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus-only control is determined as the IC50 value.

Microneutralization Assay

This assay is similar to the plaque reduction assay but is often performed in a higher-throughput 96-well format and measures the inhibition of virus-induced cytopathic effect (CPE) or uses a reporter virus.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Virus and Inhibitor Incubation: Pre-incubate serial dilutions of the test compound with a fixed amount of RSV for 1-2 hours at 37°C.

  • Infection: Transfer the virus-inhibitor mixtures to the cell plates and incubate for several days.

  • Detection of Viral Activity: Viral activity can be assessed by:

    • CPE Inhibition: Visually scoring the reduction in virus-induced cell death and morphological changes.

    • Reporter Gene Expression: If a recombinant RSV expressing a reporter gene (e.g., luciferase or fluorescent protein) is used, the signal can be quantified using a plate reader.

    • Immunostaining: Staining for viral antigens as described in the plaque reduction assay.

  • Data Analysis: The neutralizing titer or EC50 is calculated as the reciprocal of the highest dilution of the compound (or concentration) that causes a 50% reduction in the measured viral activity.

Gene Expression Analysis (RT-qPCR)

This method can be used to assess the effect of an inhibitor on the expression of viral or host genes involved in the RSV replication cycle or the host immune response.

  • Cell Treatment and Infection: Treat cells with the inhibitor before, during, or after infection with RSV.

  • RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the viral or host genes of interest. A housekeeping gene (e.g., GAPDH, beta-actin) is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method. A significant reduction in viral gene expression in the presence of the inhibitor would indicate antiviral activity.

Conclusion

While this compound shows promise as an anti-RSV agent, further research is critically needed to elucidate its specific mechanism of action and to quantify its antiviral potency. The current understanding, based on studies of its natural source Forsythia suspensa, suggests a potential role in modulating host cellular pathways. In contrast, established inhibitors like Palivizumab, GS-5806, and Ribavirin have well-defined viral targets, providing a solid foundation for their clinical application and for the development of next-generation antiviral therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel RSV inhibitors.

References

Validating the Antiviral Specificity of Rengynic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel viral pathogens and the rise of drug-resistant strains necessitate a continuous search for new antiviral agents. Rengynic acid, a novel compound under investigation, has shown initial promise as a potential antiviral. However, rigorous validation of its antiviral specificity is crucial before it can be considered for further development. This guide provides a comparative framework for validating the antiviral specificity of a compound like this compound, using the well-characterized natural compound Chlorogenic Acid as a primary example. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Antiviral Activity

A critical step in validating a new antiviral agent is to determine its spectrum of activity. Is it a broad-spectrum antiviral, effective against a range of different viruses, or is its activity specific to a particular virus or viral family? The following table summarizes the antiviral activity of Chlorogenic Acid (3-CQA) against various SARS-CoV-2 variants, providing a template for how data for this compound could be presented. For a comprehensive analysis, this compound should be tested against a diverse panel of viruses, including both enveloped and non-enveloped viruses, and RNA and DNA viruses.

Table 1: Comparative Antiviral Efficacy against SARS-CoV-2 Pseudovirus Variants

CompoundVirus VariantIC75 (µM)Cytotoxicity (CC50 in HEK293T-ACE2 cells)Selectivity Index (SI = CC50/IC75)
Chlorogenic Acid (3-CQA) BA.1256.4[1]> 500 µM[1]> 1.95
BA.2128.8[1]> 500 µM[1]> 3.88
BA.4/5155.6[1]> 500 µM> 3.21
Remdesivir (Control) BA.1Data not available in provided searchData not available in provided searchData not available in provided search
BA.2Data not available in provided searchData not available in provided searchData not available in provided search
BA.4/5Data not available in provided searchData not available in provided searchData not available in provided search
This compound (Hypothetical Data) BA.1Insert Experimental ValueInsert Experimental ValueCalculate
BA.2Insert Experimental ValueInsert Experimental ValueCalculate
BA.4/5Insert Experimental ValueInsert Experimental ValueCalculate

Note: The data for Remdesivir is included as a placeholder to illustrate how a known drug would be used as a positive control in these assays. Actual values would be obtained from experimental studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for key experiments that should be performed to validate the antiviral specificity of a compound like this compound.

Pseudovirus Infection Assay

This assay is used to quantify the ability of a compound to inhibit viral entry into host cells.

  • Cells and Reagents:

    • HEK293T cells expressing the human ACE2 receptor (HEK293T-ACE2).

    • Pseudoviruses expressing the spike protein of the SARS-CoV-2 variants of concern.

    • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Test compound (this compound) at various concentrations.

    • Positive control (e.g., Remdesivir) and negative control (e.g., vehicle).

    • Luciferase assay reagent.

  • Procedure:

    • Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound and controls.

    • Pre-incubate the pseudoviruses with the diluted compounds for 1 hour at 37°C.

    • Add the virus-compound mixture to the cells.

    • Incubate for 48-72 hours.

    • Lyse the cells and measure the luciferase activity, which is proportional to the level of viral infection.

    • Calculate the half-maximal inhibitory concentration (IC50) or IC75 from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral activity is not due to the compound being toxic to the host cells.

  • Cells and Reagents:

    • HEK293T-ACE2 cells.

    • Cell culture medium.

    • Test compound (this compound) at various concentrations.

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add the cell viability reagent and measure the signal (e.g., luminescence), which is proportional to the number of viable cells.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize a typical workflow for antiviral screening and a general viral life cycle, which can be targeted by antiviral drugs.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Compound Library (this compound Analogs) D Compound Treatment & Virus Infection A->D B Virus Stock (e.g., SARS-CoV-2) B->D C Host Cell Culture (e.g., HEK293T-ACE2) C->D E Incubation D->E F Quantify Viral Replication (e.g., Luciferase Assay) E->F G Assess Cytotoxicity (e.g., Cell Viability Assay) E->G H Data Analysis (IC50, CC50, SI) F->H G->H

Caption: Workflow for antiviral compound screening.

Viral_Lifecycle_Targets cluster_entry Viral Entry cluster_replication Replication cluster_assembly_release Assembly & Release cluster_inhibitors Potential Inhibition Points A Attachment B Penetration A->B C Uncoating B->C D Genome Replication (RNA/DNA Synthesis) C->D E Protein Synthesis D->E F Assembly of New Virions E->F G Release F->G I1 Entry Inhibitors I1->B I2 Polymerase Inhibitors I2->D I3 Protease Inhibitors I3->E I4 Release Inhibitors I4->G

References

Comparative Analysis of Rengynic Acid's Antiviral Activity and Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Rengynic acid, a natural compound isolated from Forsythia suspensa, and its potential as an antiviral agent against Respiratory Syncytial Virus (RSV). Due to the limited publicly available data on this compound, this document summarizes existing information and proposes a framework for future cross-resistance studies by comparing its known characteristics with those of established antiviral drugs.

Introduction to this compound

This compound is a novel compound identified as 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, isolated from the seeds of Forsythia suspensa (Thunb.) Vahl.[1][2] Preliminary in vitro studies have demonstrated its potent antiviral effect against RSV.[1][2] Another active component, designated LC-4, also extracted from Forsythia suspensa, has shown significant anti-RSV activity and is likely the same as or closely related to this compound.[3] The available data suggests that LC-4 acts on both the early and late stages of the RSV life cycle, indicating it may prevent viral entry and also inhibit viral replication after entry.

Comparative Antiviral Activity

Quantitative data on the anti-RSV activity of a component from Forsythia suspensa, believed to be this compound (referred to as LC-4 in the study), has been reported. This data is presented below in comparison to other anti-RSV compounds.

Table 1: In Vitro Anti-RSV Activity of this compound (LC-4) and Other Antiviral Agents

CompoundVirus StrainCell LineEC50CC50Selectivity Index (SI = CC50/EC50)
This compound (LC-4)RSVHeLa2.11 µg/mL25.4 µg/mL12.04
RibavirinRSVHeLa---
GS-5806 (Presatovir)RSV A & B-0.43 nM>10 µM>23,000
ALS-8112RSV----
EDP-938RSV-Potent (nM range)--

Note: Data for this compound (LC-4) is from a study using a cytopathic effect (CPE) inhibition assay. Data for other compounds are from various sources for comparative purposes. A direct comparison of EC50 values requires standardized experimental conditions.

Mechanisms of Action and Potential for Cross-Resistance

A critical aspect of evaluating a new antiviral candidate is understanding its mechanism of action and the likelihood of cross-resistance with existing therapies. Cross-resistance occurs when a single viral mutation confers resistance to multiple drugs. This is most common when drugs share the same target protein or mechanism of action.

Table 2: Mechanism of Action of Anti-RSV Drugs and Potential for Cross-Resistance with this compound

Drug ClassTarget ProteinMechanism of ActionKnown Resistance MutationsPotential for Cross-Resistance with this compound
Fusion Inhibitors (e.g., Palivizumab, Nirsevimab, GS-5806)F proteinBlock the conformational change of the F protein required for viral entry into the host cell.Mutations in the F protein, often in the drug-binding sites.Unknown. If this compound also targets the F protein, cross-resistance is possible. However, if it has a different binding site or mechanism, it may remain effective against fusion inhibitor-resistant strains.
Polymerase Inhibitors (e.g., ALS-8176)L protein (RNA-dependent RNA polymerase)Inhibit viral RNA synthesis by targeting the viral polymerase.Mutations in the L protein.Unknown. If this compound inhibits a different step in replication or a different viral protein, it would not be expected to have cross-resistance with L protein inhibitors.
Nucleoprotein Inhibitors (e.g., EDP-938, RSV604)N proteinInterfere with the function of the N protein, which is essential for viral genome encapsidation and replication.Mutations in the N and G proteins have been observed.Unknown. The potential for cross-resistance depends on whether this compound interacts with the N protein.
Nucleoside Analogues (e.g., Ribavirin)Multiple potential targetsThe exact mechanism against RSV is not fully elucidated but is thought to involve inhibition of viral RNA synthesis and induction of mutations.Resistance is rare.Unlikely. Given the broad and non-specific mechanism of ribavirin, significant cross-resistance with a natural product like this compound is not highly anticipated.
This compound Unknown Preliminary data suggests it may inhibit both viral entry and replication.No data available.To be determined.

Experimental Protocols for Cross-Resistance Studies

To thoroughly evaluate the cross-resistance profile of this compound, a series of in vitro experiments are necessary. The following protocols provide a framework for these studies.

Determination of Antiviral Activity (EC50) by Plaque Reduction Assay

This assay is considered the gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding: Seed a suitable cell line (e.g., HEp-2 or Vero) in 6-well plates and grow to confluence.

  • Compound Dilution: Prepare serial dilutions of this compound and comparator antiviral drugs in cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known amount of RSV (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compounds in an overlay medium (e.g., containing 0.5% methylcellulose).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator until plaques are visible.

  • Plaque Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Determination of Cytotoxicity (CC50) by MTT Assay

This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay (e.g., 4-5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

In Vitro Generation of this compound-Resistant RSV

This protocol is for selecting for viral mutations that confer resistance to this compound.

  • Initial Selection: Infect a confluent monolayer of cells with a high multiplicity of infection (MOI) of RSV in the presence of this compound at a concentration equal to its EC50.

  • Serial Passage: Harvest the virus from the supernatant when cytopathic effect (CPE) is observed. Use this virus to infect fresh cell monolayers with increasing concentrations of this compound (e.g., 2x, 4x, 8x the initial EC50).

  • Isolation of Resistant Virus: After several passages, virus that can replicate in the presence of high concentrations of this compound is considered resistant. This resistant virus can be plaque-purified to obtain a clonal population.

  • Phenotypic Characterization: Determine the EC50 of this compound and other anti-RSV drugs against the resistant virus to confirm resistance and check for cross-resistance.

  • Genotypic Characterization: Sequence the genome of the resistant virus, particularly the genes of potential target proteins (e.g., F, L, N, G), to identify mutations responsible for resistance.

Visualizations

The following diagrams illustrate the proposed experimental workflow and the potential points of viral life cycle inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_resistance Resistance Studies EC50 Antiviral Activity (EC50) Plaque Reduction Assay CC50 Cytotoxicity (CC50) MTT Assay Generate Generate this compound- Resistant RSV EC50->Generate Inform Starting Concentration Phenotype Phenotypic Characterization (Cross-Resistance) Generate->Phenotype Genotype Genotypic Characterization (Sequencing) Phenotype->Genotype

Figure 1. Proposed experimental workflow for evaluating the cross-resistance of this compound.

RSV_Lifecycle_Inhibition cluster_virus RSV Life Cycle cluster_drugs Drug Targets Attachment Attachment & Entry Replication Replication & Transcription Attachment->Replication Assembly Assembly & Budding Replication->Assembly Fusion_Inhibitors Fusion Inhibitors (e.g., Palivizumab) Fusion_Inhibitors->Attachment Inhibits Polymerase_Inhibitors Polymerase Inhibitors (e.g., ALS-8176) Polymerase_Inhibitors->Replication Inhibits Rengynic_Acid This compound (Hypothesized) Rengynic_Acid->Attachment Potentially Inhibits Rengynic_Acid->Replication Potentially Inhibits

Figure 2. Potential points of inhibition in the RSV life cycle for different antiviral agents.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated anti-RSV activity. However, comprehensive studies are required to elucidate its precise mechanism of action and to systematically evaluate its cross-resistance profile against existing anti-RSV drugs. The experimental framework outlined in this guide provides a roadmap for these critical next steps. Understanding the potential for cross-resistance is paramount for determining the clinical utility of this compound and its potential role in combination therapies for the treatment of RSV infections. Further research into the specific molecular target(s) of this compound will be instrumental in predicting and interpreting its resistance profile.

References

Head-to-Head Comparison: Rengynic Acid (Probable "Ren's Oligopeptide") and Oseltamivir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Rengynic acid" does not appear in the currently available scientific literature in the context of influenza treatment. It is highly probable that this is a typographical error. Based on recent research into novel plant-derived antiviral agents, this guide will proceed with a comparison of "Ren's oligopeptide" and the established antiviral drug Oseltamivir. This substitution is based on the phonetic similarity and the subject matter of available research. All information presented regarding "Ren's oligopeptide" is derived from a single available study, and further research is needed to validate these findings.

Executive Summary

This guide provides a detailed head-to-head comparison of the investigational plant-derived antiviral agent, Ren's oligopeptide, and the FDA-approved neuraminidase inhibitor, Oseltamivir, for the treatment of influenza. Oseltamivir, a cornerstone of influenza therapy, functions by inhibiting the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. In contrast, Ren's oligopeptide appears to act at a different stage of the viral life cycle, inhibiting viral replication after the virus has entered the host cell. This guide presents available quantitative data on their efficacy, details the experimental protocols used in their evaluation, and provides visual representations of their mechanisms of action and experimental workflows.

Data Presentation: In Vitro Efficacy Against Influenza Virus

The following table summarizes the available quantitative data for Ren's oligopeptide and Oseltamivir. It is important to note that the data for Ren's oligopeptide is from a single study on the H1N1 influenza strain, while the data for Oseltamivir represents a broader range of values reported across multiple studies and influenza strains.

ParameterRen's OligopeptideOseltamivir
Target Intracellular viral replicationViral Neuraminidase
Influenza Strain(s) Tested H1N1[1]Various Influenza A and B strains[2][3][4][5]
EC50 (50% Effective Concentration) 50.4 µg/mL (H1N1)0.41 µM - >800 µM (Seasonal H1N1); Average EC50 for Influenza A: ~1-3 nM
IC50 (50% Inhibitory Concentration) Not Reported0.18 nM (Influenza A/Texas), 16.76 nM (Influenza B/Yamagata); Mean IC50 for A/H1N1: 0.92 - 1.54 nM
Maximum Inhibition Rate Up to 99.74% (at 56 µg/mL against H1N1)Not typically reported as a maximum rate; efficacy is dose-dependent.
Mechanism of Action Inhibits viral replication post-entry.Prevents viral release by inhibiting neuraminidase.

Experimental Protocols

Ren's Oligopeptide: Antiviral Activity Assay

The antiviral activity of Ren's oligopeptide against the H1N1 influenza virus was determined using a quantitative reverse transcription PCR (qRT-PCR) to measure viral copy number in Madin-Darby Canine Kidney (MDCK) cells.

  • Cell Culture and Virus Infection: MDCK cells are seeded in cell culture plates and infected with the H1N1 influenza virus.

  • Drug Treatment: Ren's oligopeptide is added at various concentrations and at different stages of the viral infection to determine its mechanism of action:

    • Virus Pretreatment: The drug is incubated with the virus before infection of the cells.

    • Cell Pretreatment: The cells are treated with the drug before the addition of the virus.

    • During Adsorption: The drug is added to the cells simultaneously with the virus.

    • Post-Infection: The drug is added to the cells after the virus has been allowed to enter the cells.

  • Quantification of Viral Replication: After a set incubation period, the viral genomic RNA is extracted from the cell supernatant or cell lysate. The number of viral copies is then quantified using qRT-PCR with primers specific to a viral gene, such as the nucleoprotein (NP) gene.

  • Data Analysis: The inhibition rate is calculated by comparing the viral copy number in the drug-treated groups to the untreated control group. The EC50 value is determined by plotting the inhibition rate against a range of drug concentrations.

Oseltamivir: Neuraminidase Inhibition Assay (Fluorescence-based)

The inhibitory effect of Oseltamivir on the influenza virus neuraminidase is commonly assessed using a fluorescence-based assay with the substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reagents and Materials:

    • Influenza virus sample

    • Oseltamivir carboxylate (the active form of Oseltamivir)

    • MUNANA substrate

    • Assay buffer (e.g., MES buffer with CaCl2)

    • Stop solution

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Serial dilutions of Oseltamivir carboxylate are prepared in the assay buffer.

    • A standardized amount of the influenza virus is added to each well of the 96-well plate containing the different concentrations of Oseltamivir.

    • The plate is incubated to allow the inhibitor to bind to the neuraminidase enzyme.

    • The MUNANA substrate is added to all wells to initiate the enzymatic reaction.

    • The plate is incubated at 37°C to allow the neuraminidase to cleave the MUNANA substrate, which releases the fluorescent product 4-methylumbelliferone (4-MU).

    • The reaction is stopped by adding a stop solution.

    • The fluorescence is read on a plate reader (excitation ~355 nm, emission ~460 nm).

  • Data Analysis: The fluorescence signal is proportional to the neuraminidase activity. The percentage of inhibition is calculated for each Oseltamivir concentration relative to the no-inhibitor control. The IC50 value, the concentration of Oseltamivir that inhibits 50% of the neuraminidase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

  • Cell Culture and Virus Infection: Confluent monolayers of MDCK cells in 6-well plates are infected with a known amount of influenza virus (e.g., 25-60 plaque-forming units per well).

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the antiviral drug (e.g., Oseltamivir).

  • Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Visualization and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet or carbol fuchsin) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control wells.

Visualizations

Signaling Pathways and Experimental Workflows

Oseltamivir_Mechanism cluster_virus_release Viral Release from Host Cell cluster_oseltamivir_action Oseltamivir Action Virus_Budding New virus particle buds from host cell Neuraminidase Viral Neuraminidase (on virus surface) Virus_Budding->Neuraminidase is on surface of Host_Cell_Surface Host Cell Surface (with Sialic Acid receptors) Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid cleaves Inhibited_Neuraminidase Inhibited Neuraminidase Released_Virus Released Virus (spreads infection) Sialic_Acid->Released_Virus Release enabled by cleavage Trapped_Virus Virus remains tethered to host cell Sialic_Acid->Trapped_Virus remains bound to Oseltamivir Oseltamivir Oseltamivir->Inhibited_Neuraminidase binds to and inhibits Inhibited_Neuraminidase->Trapped_Virus leads to

Caption: Mechanism of action of Oseltamivir.

Rens_Oligopeptide_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle in Host Cell cluster_rens_action Ren's Oligopeptide Action Virus_Entry Virus Entry (Adsorption & Penetration) Viral_Replication Viral RNA Replication & Protein Synthesis Virus_Entry->Viral_Replication Virus_Assembly Virus Assembly Viral_Replication->Virus_Assembly Inhibited_Replication Inhibited Viral Replication Virus_Release Virus Release Virus_Assembly->Virus_Release Rens_Oligopeptide Ren's Oligopeptide Rens_Oligopeptide->Inhibited_Replication inhibits

Caption: Proposed mechanism of action of Ren's oligopeptide.

Antiviral_Workflow Start Start: Antiviral Assay Cell_Culture Prepare Host Cell Culture (e.g., MDCK cells) Start->Cell_Culture Virus_Infection Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Drug_Treatment Add Antiviral Compound (at various concentrations) Virus_Infection->Drug_Treatment Incubation Incubate for a Defined Period Drug_Treatment->Incubation Quantification Quantify Viral Replication (e.g., qRT-PCR, Plaque Assay) Incubation->Quantification Data_Analysis Analyze Data and Calculate EC50/IC50 Quantification->Data_Analysis End End: Determine Efficacy Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral efficacy testing.

References

Comparative Efficacy of PC786 Against Respiratory Syncytial Virus (RSV) Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Rengynic acid" did not yield results in the context of Respiratory Syncytial Virus (RSV) research, suggesting a possible misspelling or that it is not a recognized compound in this field. This guide has been prepared using PC786 , a well-documented investigational antiviral agent, to demonstrate the requested format and content for a comparative efficacy guide. PC786 is a potent, inhaled non-nucleoside inhibitor of the RSV L protein polymerase.[1][2]

This guide provides a comparative analysis of the in vitro efficacy of PC786 against various strains of Respiratory Syncytial Virus (RSV), including subtypes A and B. The data presented is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The antiviral activity of PC786 has been evaluated against laboratory-adapted strains and clinical isolates of both RSV A and RSV B. The following table summarizes the 50% inhibitory concentrations (IC50) from in vitro studies, demonstrating the compound's potency.

Virus Strain/IsolateSubtypeIC50 (nM)Cell LineAssay Type
RSV A2A0.50 ± 0.0014HEp-2Cytopathic Effect (CPE) Inhibition
RSV B WashingtonB27.3 ± 0.77HEp-2Cytopathic Effect (CPE) Inhibition
Clinical Isolates (Median)A0.42HEp-2Cytopathic Effect (CPE) Inhibition
Clinical Isolates (Median)B17.5HEp-2Cytopathic Effect (CPE) Inhibition
Known Clinical Isolates (Range)A0.14 - 3.2HEp-2Cytopathic Effect (CPE) Inhibition
Laboratory/Clinical Isolates (Range)A<0.09 - 0.71HEp-2Cytopathic Effect (CPE) Inhibition
Laboratory/Clinical Isolates (Range)B1.3 - 50.6HEp-2Cytopathic Effect (CPE) Inhibition

Data compiled from multiple preclinical studies.[1][2]

Experimental Protocols

The following is a representative protocol for determining the in vitro antiviral efficacy of PC786 against RSV strains.

Objective: To determine the 50% inhibitory concentration (IC50) of PC786 against various RSV strains by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

  • Cell Line: Human epidermoid carcinoma (HEp-2) cells.

  • Viruses: Laboratory-adapted RSV strains (e.g., A2, B Washington) and low-passage clinical isolates of RSV A and B.

  • Compound: PC786, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Assay Plates: 96-well microtiter plates.

  • Reagents: Cell viability stain (e.g., Neutral Red or CellTiter-Glo®).

Procedure:

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates at a density that forms a confluent monolayer within 24 hours.

  • Compound Dilution: A serial dilution of PC786 is prepared in culture medium.

  • Infection and Treatment:

    • The culture medium is removed from the confluent HEp-2 cell monolayers.

    • Cells are inoculated with a specific multiplicity of infection (MOI) of the respective RSV strain.

    • Immediately following virus inoculation, the prepared dilutions of PC786 are added to the wells. Control wells receive either virus only (virus control) or medium only (cell control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow for the development of cytopathic effects in the virus control wells (typically 3-6 days).

  • Assessment of Cytopathic Effect (CPE):

    • After the incubation period, the cell monolayers are visually inspected for CPE.

    • For quantitative assessment, a cell viability assay is performed. For example, using a Neutral Red uptake assay, the dye is added to the wells and incubated. The amount of dye incorporated by viable cells is then measured spectrophotometrically.

  • Data Analysis:

    • The percentage of CPE inhibition is calculated for each concentration of PC786 relative to the virus and cell controls.

    • The IC50 value, the concentration of PC786 that inhibits 50% of the viral CPE, is determined by regression analysis of the dose-response curve.

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of PC786.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed HEp-2 cells in 96-well plates p2 Prepare serial dilutions of PC786 e1 Infect cells with RSV strains p2->e1 e2 Add PC786 dilutions to wells e1->e2 e3 Incubate for 3-6 days e2->e3 a1 Assess Cytopathic Effect (CPE) e3->a1 a2 Perform cell viability assay a1->a2 a3 Calculate IC50 values a2->a3

In Vitro Antiviral Assay Workflow for PC786.

cluster_virus RSV Life Cycle cluster_inhibition Mechanism of PC786 Virus Entry Virus Entry Viral RNA Release Viral RNA Release Virus Entry->Viral RNA Release Transcription & Replication Transcription & Replication Viral RNA Release->Transcription & Replication Protein Synthesis Protein Synthesis Transcription & Replication->Protein Synthesis L_Protein RSV L-Protein (RdRp) Transcription & Replication->L_Protein Assembly & Budding Assembly & Budding Protein Synthesis->Assembly & Budding PC786 PC786 Inhibition Inhibition of RdRp PC786->Inhibition Inhibition->L_Protein blocks activity

Mechanism of Action of PC786 in Inhibiting RSV Replication.

Mechanism of Action: PC786 is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) activity of the viral L-protein.[1] This enzyme is essential for the transcription and replication of the viral RNA genome. By inhibiting the L-protein, PC786 effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles and stopping the spread of the infection. This targeted mechanism is consistent across both RSV A and B strains, although potency can vary between subtypes.

References

Comparative Analysis of Rengynic Acid's Therapeutic Index: An In-depth Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, particularly for Respiratory Syncytial Virus (RSV), a thorough evaluation of a compound's therapeutic index is paramount. This guide provides a comparative analysis of the therapeutic index of Rengynic acid, a natural compound with noted anti-RSV activity, against established antiviral agents, Ribavirin and Palivizumab. Due to the limited availability of public data on this compound, this comparison will highlight the existing knowledge gaps and underscore the necessity for further preclinical research.

Executive Summary

This compound, a compound isolated from Forsythia suspensa, has demonstrated potent antiviral effects against RSV. However, a quantitative therapeutic index for this compound cannot be established at present due to the absence of publicly available data on its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or its in vivo median effective dose (ED50) and median lethal dose (LD50). In contrast, Ribavirin and Palivizumab, approved for the treatment and prophylaxis of severe RSV infection respectively, have more extensively characterized, albeit complex, safety and efficacy profiles. This guide presents the available data to facilitate a qualitative comparison and to frame the necessary future research directions for this compound.

Data Presentation: Quantitative Comparison

The therapeutic index (TI) of a drug is a quantitative measure of its safety, typically calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50). For in vitro studies, the selectivity index (SI) is often used, calculated as CC50/EC50. The following table summarizes the available data for this compound and its comparators. The significant data gaps for this compound are clearly indicated.

CompoundTherapeutic TargetIn Vitro Efficacy (IC50/EC50) vs. RSVIn Vitro Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)In Vivo Efficacy (ED50)In Vivo Toxicity (LD50/TD50)Therapeutic Index (TI)
This compound RSVData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ribavirin Viral RNA Polymerase~6.25 µg/mL (in HEp-2 cells)Data Not AvailableData Not Available15-20 mg/kg/day (oral, in immunocompromised patients)[1][2]Oral LD50 (Rat): 4,116 - 5,584 mg/kg[3][4]Data Not Available
Palivizumab RSV Fusion (F) proteinEC50: 0.95850 nM[5]Not applicable (Monoclonal Antibody)Not applicableProphylactic dose: 15 mg/kg monthly (IM)Not applicable (Monoclonal Antibody)Not applicable

Note: The therapeutic index for Ribavirin is not straightforward to calculate from the provided data due to different experimental models (in vitro efficacy vs. in vivo toxicity) and species. For Palivizumab, a monoclonal antibody used for prophylaxis, the concept of a traditional therapeutic index based on toxicity is less relevant; its safety is evaluated through clinical trials monitoring adverse events at the effective prophylactic dose.

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the methodologies used for their generation.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (IC50 or EC50).

  • Cell Culture: A monolayer of susceptible host cells (e.g., HEp-2 cells for RSV) is prepared in multi-well plates.

  • Viral Infection: The cells are infected with a known amount of RSV.

  • Compound Treatment: The infected cells are then treated with serial dilutions of the test compound (e.g., this compound). A no-drug control is included.

  • Incubation: The plates are incubated for a period that allows for viral replication and the formation of plaques (localized areas of cell death).

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each compound concentration. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to 50% of the host cells (CC50).

  • Cell Culture: A monolayer of host cells is prepared in multi-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound. A no-compound control is included.

  • Incubation: The plates are incubated for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a spectrophotometer. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the no-compound control.

In Vivo Toxicity Study (LD50 Determination)

This study determines the median lethal dose (LD50) of a compound in an animal model.

  • Animal Model: A suitable animal model (e.g., rats or mice) is selected.

  • Dose Administration: Different groups of animals are administered with escalating doses of the test compound via a specific route (e.g., oral, intravenous). A control group receives a vehicle.

  • Observation: The animals are observed for a defined period for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods are used to calculate the LD50, the dose at which 50% of the animals are expected to die.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Ribavirin Mechanism of Action Ribavirin Ribavirin Ribavirin_MP Ribavirin Monophosphate Ribavirin->Ribavirin_MP Cellular Kinases Ribavirin_TP Ribavirin Triphosphate Ribavirin_MP->Ribavirin_TP Cellular Kinases Ribavirin_TP->Inhibition Viral_RNA_Polymerase Viral RNA Polymerase Viral_RNA Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA Inhibition->Viral_RNA_Polymerase

Caption: Mechanism of action of Ribavirin.

cluster_1 Palivizumab Mechanism of Action Palivizumab Palivizumab Palivizumab->Inhibition RSV_F_Protein RSV Fusion (F) Protein Viral_Entry Viral Entry into Host Cell RSV_F_Protein->Viral_Entry Inhibition->RSV_F_Protein

Caption: Mechanism of action of Palivizumab.

cluster_2 Therapeutic Index Determination Workflow In_Vitro_Efficacy In Vitro Efficacy (IC50) Selectivity_Index Selectivity Index (SI = CC50 / IC50) In_Vitro_Efficacy->Selectivity_Index In_Vitro_Toxicity In Vitro Toxicity (CC50) In_Vitro_Toxicity->Selectivity_Index In_Vivo_Efficacy In Vivo Efficacy (ED50) Therapeutic_Index Therapeutic Index (TI = LD50 / ED50) In_Vivo_Efficacy->Therapeutic_Index In_Vivo_Toxicity In Vivo Toxicity (LD50) In_Vivo_Toxicity->Therapeutic_Index

Caption: Workflow for determining the Therapeutic Index.

Discussion and Future Directions

The significant lack of quantitative data for this compound's therapeutic index is a critical barrier to its further development as a potential anti-RSV therapeutic. While the low toxicity of Forsythia suspensa extracts is encouraging, it is not a substitute for specific preclinical data on the isolated compound.

For future research, the following steps are imperative:

  • In Vitro Studies: Determination of the IC50 and CC50 of this compound against various RSV strains in relevant cell lines is the immediate priority to calculate its selectivity index.

  • In Vivo Studies: Following promising in vitro results, preclinical studies in animal models (e.g., cotton rats or mice) are necessary to determine the ED50 and LD50, which will allow for the calculation of a therapeutic index.

  • Mechanism of Action Studies: Elucidating the specific molecular target of this compound within the RSV replication cycle will provide a deeper understanding of its antiviral activity and potential for resistance development.

References

Rengynic Acid: Unraveling its Antiviral Mechanism Remains a Scientific Challenge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the antiviral effects of Rengynic acid and established viral replication inhibitors is currently not feasible due to a significant lack of available scientific data on this compound's bioactivity. While initial information from chemical suppliers suggests that this compound, a natural compound isolated from Forsythia suspensa, possesses potential antiviral properties against the Respiratory Syncytial Virus (RSV), the foundational scientific literature to support this claim and detail its mechanism of action is not accessible.

Our extensive search for the primary study, reportedly published in the "Journal of Herbal Pharmacotherapy" in 2002 by Guo-Gang Zhang and colleagues, which is cited as the source for this compound's anti-RSV activity, was unsuccessful. Neither the full text nor a detailed abstract of this pivotal paper could be retrieved from publicly available scientific databases. Furthermore, no subsequent independent studies that confirm, replicate, or expand upon these initial findings have been identified.

This critical gap in the scientific record means that essential information required for a comparative guide, such as quantitative data on antiviral efficacy (e.g., EC₅₀ or IC₅₀ values), detailed experimental protocols, and the specific viral life cycle stage targeted by this compound, remains unknown. It is therefore impossible to definitively categorize this compound as a viral entry inhibitor or a viral replication inhibitor, or to compare its performance against well-characterized antiviral compounds.

The Landscape of Antiviral Inhibition: Viral Entry vs. Viral Replication

To provide context for the type of data required for such a comparison, it is useful to understand the distinct mechanisms of viral entry and viral replication inhibitors.

Viral Entry Inhibitors act at the initial stages of infection by preventing the virus from entering the host cell. This can be achieved through several mechanisms:

  • Attachment Inhibitors: These drugs block the interaction between viral surface proteins and host cell receptors.

  • Fusion Inhibitors: These agents prevent the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cell.

  • Uncoating Inhibitors: These compounds interfere with the disassembly of the viral capsid, which is necessary to release the viral genetic material.

Viral Replication Inhibitors disrupt the process of viral genome synthesis and protein production within the host cell. Key examples include:

  • Polymerase Inhibitors: These drugs, often nucleoside or nucleotide analogs, are incorporated into the growing viral DNA or RNA chain by the viral polymerase, leading to premature chain termination. Non-nucleoside inhibitors can also bind to and inactivate the polymerase enzyme.

  • Protease Inhibitors: These agents block the activity of viral proteases, which are essential for cleaving large viral polyproteins into functional individual proteins required for the assembly of new virus particles.

  • Integrase Inhibitors: Specific to retroviruses like HIV, these drugs prevent the integration of the viral DNA into the host cell's genome.

Hypothetical Comparison Framework

Had the necessary data for this compound been available, a comparative guide would have been structured as follows:

Table 1: Comparison of Antiviral Activity
CompoundVirus TargetMechanism of ActionEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)
This compound RSVData Not AvailableData Not AvailableData Not AvailableData Not Available
Ribavirin (Replication Inhibitor) RSVNucleoside Analog1.5 - 10>100>10 - 67
GS-5806 (Entry Inhibitor) RSVFusion Inhibitor0.00043>10>23,000
Experimental Protocols

Detailed methodologies for key experiments would be provided. For instance:

Plaque Reduction Assay (for determining antiviral activity):

  • HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • The cell monolayer is washed, and serial dilutions of the test compound (e.g., this compound) are added.

  • Cells are then infected with a known amount of RSV.

  • After an incubation period to allow for viral attachment, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the test compound.

  • Plates are incubated for several days until viral plaques (zones of cell death) are visible.

  • Plaques are stained (e.g., with crystal violet) and counted. The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay (for elucidating mechanism of action): This assay helps to determine at which stage of the viral life cycle an antiviral compound is active. The compound is added at different time points relative to viral infection (before, during, and after).

  • Inhibition when added before and during infection: Suggests an effect on viral entry (attachment or fusion).

  • Inhibition when added after infection: Suggests an effect on a post-entry stage, such as viral replication.

Visualizing the Mechanisms

Diagrams created using Graphviz would illustrate the points of inhibition.

Viral_Entry_Inhibition cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor 1. Attachment Cytoplasm Cytoplasm Receptor->Cytoplasm 2. Entry & Uncoating Entry_Inhibitor Viral Entry Inhibitor Entry_Inhibitor->Virus Blocks Attachment Entry_Inhibitor->Receptor Blocks Fusion/ Uncoating

Caption: General mechanism of a viral entry inhibitor.

Viral_Replication_Inhibition cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Viral_Polymerase Viral RNA Polymerase Viral_RNA->Viral_Polymerase Replication Viral_Proteins Viral Proteins Viral_Polymerase->Viral_Proteins Translation New_Virions New Virus Particles Viral_Proteins->New_Virions Assembly Replication_Inhibitor Viral Replication Inhibitor Replication_Inhibitor->Viral_Polymerase Inhibits Polymerase

Caption: General mechanism of a viral replication inhibitor.

Conclusion

Benchmarking the Safety Profile of Rengynic Acid Against Approved Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative safety analysis of the investigational antiviral compound, Rengynic acid, against the approved antiviral drug, Remdesivir. The evaluation is based on in vitro cytotoxicity and in vivo acute toxicity data. All quantitative data are summarized in comparative tables, with detailed methodologies for each key experiment provided.

Comparative Safety and Toxicity Data

The safety profiles of this compound and Remdesivir were evaluated to determine their therapeutic index. The following tables present a summary of the in vitro and in vivo toxicity data.

Table 1: In Vitro Cytotoxicity in Various Cell Lines

CompoundCell LineAssay TypeCC50 (µM)
This compound Vero E6Neutral Red Uptake> 200
A549MTT Assay150
HepG2CellTiter-Glo> 200
Remdesivir Vero E6Neutral Red Uptake> 100
A549MTT Assay> 100
HepG2CellTiter-Glo11.5

CC50 (50% cytotoxic concentration) represents the concentration at which a compound induces a 50% reduction in cell viability.

Table 2: In Vivo Acute Toxicity Studies

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Observed Adverse Effects
This compound Sprague-Dawley RatIntravenous1,500Sedation, lethargy at high doses
Remdesivir Sprague-Dawley RatIntravenous> 2,000No significant adverse effects noted

LD50 (Lethal Dose 50) is the dose required to be fatal to 50% of the tested animal population.

Experimental Protocols

The following sections detail the methodologies used to obtain the safety and toxicity data presented above.

Objective: To assess the cytotoxicity of the compounds on Vero E6 cells by measuring the uptake of neutral red dye by viable cells.

Methodology:

  • Cell Culture: Vero E6 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Assay Procedure: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing serial dilutions of the test compounds and incubated for 72 hours.

  • Staining: The cells were then incubated with a medium containing neutral red dye for 2 hours.

  • Measurement: The dye was extracted, and the absorbance was measured at 540 nm.

  • Analysis: The CC50 values were calculated from the dose-response curves.

Objective: To determine the single-dose toxicity (LD50) of the compounds in an animal model.

Methodology:

  • Animal Model: Healthy, young adult Sprague-Dawley rats were used for the study.

  • Dosing: The animals were divided into groups and administered a single intravenous dose of the test compound.

  • Observation: The animals were observed for 14 days for any signs of toxicity, and mortality was recorded.

  • Analysis: The LD50 was calculated using the Reed-Muench method.

Visual Diagrams and Workflows

The following diagrams illustrate the experimental workflows and the logical relationships in the safety assessment process.

cytotoxicity_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_dye Add Neutral Red dye incubate_72h->add_dye measure_abs Measure absorbance at 540 nm add_dye->measure_abs calc_cc50 Calculate CC50 from dose-response curve measure_abs->calc_cc50

Caption: Workflow for the In Vitro Cytotoxicity Assay.

safety_assessment_logic invitro In Vitro Cytotoxicity (CC50) profile Comprehensive Safety Profile invitro->profile Provides initial toxicity screen invivo In Vivo Acute Toxicity (LD50) invivo->profile Confirms toxicity in a whole organism

Caption: Logical Relationship in Safety Profile Assessment.

Comparative In Vitro Antiviral Efficacy of Fumarprotocetraric Acid Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Statistical Validation and Methodological Guide

This guide provides a comparative analysis of the in vitro antiviral activity of Fumarprotocetraric acid against Respiratory Syncytial Virus (RSV), with Ribavirin serving as a benchmark antiviral agent. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral therapeutics.

An initial search for "Rengynic acid" did not yield relevant scientific literature for in vitro antiviral studies. Consequently, this guide focuses on Fumarprotocetraric acid, a natural compound with documented anti-RSV activity, to fulfill the core requirements of the requested topic.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of Fumarprotocetraric acid was evaluated against two strains of Respiratory Syncytial Virus (RSV A/Long and RSV B/18537) in HEp-2 cells. The results are summarized and compared with the known RSV inhibitor, Ribavirin.

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
Fumarprotocetraric acid RSV A/Long2.58>100>38.76
Fumarprotocetraric acid RSV B/185373.12>100>32.05
Ribavirin RSV (General)5.82 - 11.2Varies~6

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. A lower EC₅₀ indicates higher antiviral potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cellular toxicity. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile for the antiviral agent, signifying that the compound is more toxic to the virus than to the host cells.

Experimental Methodologies

Detailed protocols for the key assays used to determine the in vitro antiviral activity are provided below. These methods are foundational for the statistical validation of potential antiviral compounds.

This assay is utilized to determine the concentration of a compound required to inhibit the virus-induced damage to host cells.

Procedure:

  • Cell Seeding: HEp-2 cells are seeded into 96-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: The test compound (Fumarprotocetraric acid) and the control drug (Ribavirin) are prepared in a series of two-fold dilutions.

  • Infection and Treatment: The cell culture medium is removed from the plates, and the diluted compounds are added. Subsequently, a suspension of RSV is added to each well, with the exception of the cell control wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period that allows for the development of significant cytopathic effects in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The extent of CPE is observed and quantified. This can be done microscopically or through the use of a cell viability assay, such as the MTT or neutral red uptake assay.[1][2]

  • Data Analysis: The EC₅₀ is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE compared to the untreated virus control.

This assay is considered the gold standard for quantifying the infectivity of a virus and assessing the efficacy of an antiviral compound in inhibiting the spread of the virus from cell to cell.[3]

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of HEp-2 or Vero cells is prepared in 6-well or 12-well plates.[4]

  • Virus Inoculation: The cell monolayers are infected with a dilution of RSV that is known to produce a countable number of plaques.

  • Compound Treatment: Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques".

  • Incubation: The plates are incubated for 5-7 days to allow for plaque formation.[4]

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet or neutral red) to visualize the plaques. In some protocols, immunostaining with an RSV-specific antibody is used for more precise plaque detection.

  • Data Analysis: The number of plaques in the wells treated with the compound is compared to the number in the untreated control wells. The concentration of the compound that reduces the number of plaques by 50% is determined as the IC₅₀.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using the DOT language, illustrate the workflows of the antiviral assays and the potential mechanism of action.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Host Cell Culture (e.g., HEp-2) Infection Infection of Cells with Virus Cell_Culture->Infection Virus_Stock Virus Stock Preparation (RSV) Virus_Stock->Infection Compound_Dilution Test Compound Dilution Treatment Treatment with Compound Dilutions Compound_Dilution->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (CPE or Plaque Count) Incubation->Data_Collection Calculation Calculation of EC₅₀/IC₅₀ and CC₅₀ Data_Collection->Calculation SI_Determination Determination of Selectivity Index Calculation->SI_Determination

Caption: General workflow for in vitro antiviral activity assessment.

CPE_Inhibition_Assay cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout & Analysis Seed_Cells Seed HEp-2 cells in 96-well plate Add_Compounds Add compound dilutions to cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare serial dilutions of test compounds Prepare_Compounds->Add_Compounds Infect_Cells Infect cells with RSV Add_Compounds->Infect_Cells Incubate_Plate Incubate for 48-72 hours Infect_Cells->Incubate_Plate Observe_CPE Observe Cytopathic Effect Incubate_Plate->Observe_CPE Viability_Assay Perform Cell Viability Assay (e.g., MTT) Observe_CPE->Viability_Assay Calculate_EC50 Calculate EC₅₀ Viability_Assay->Calculate_EC50

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

Plaque_Reduction_Assay cluster_setup Assay Setup cluster_procedure Procedure cluster_readout Readout & Analysis Cell_Monolayer Prepare confluent cell monolayer in plates Infect_Monolayer Infect monolayer with RSV Cell_Monolayer->Infect_Monolayer Add_Overlay Add semi-solid overlay with test compounds Infect_Monolayer->Add_Overlay Incubate_Plates Incubate for 5-7 days Add_Overlay->Incubate_Plates Fix_And_Stain Fix and stain cells Incubate_Plates->Fix_And_Stain Count_Plaques Count plaques Fix_And_Stain->Count_Plaques Calculate_IC50 Calculate IC₅₀ Count_Plaques->Calculate_IC50

Caption: Workflow of the Plaque Reduction Assay.

RSV_Inhibition_Pathway cluster_virus_lifecycle RSV Life Cycle cluster_inhibition Inhibition Attachment Attachment & Entry Replication Viral Replication (RNA Synthesis) Attachment->Replication Protein_Synthesis Viral Protein Synthesis (including F-protein) Replication->Protein_Synthesis Assembly Assembly & Budding Protein_Synthesis->Assembly Fumarprotocetraric_Acid Fumarprotocetraric acid Fumarprotocetraric_Acid->Replication Inhibits Fumarprotocetraric_Acid->Protein_Synthesis Inhibits

Caption: Putative inhibitory action of Fumarprotocetraric acid on the RSV life cycle.

References

Safety Operating Guide

Safe Disposal of Rengynic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of Rengynic acid, a natural product isolated from Forsythia suspensa with known antiviral effects.[1] While specific disposal protocols for this compound are not extensively documented, this document outlines a general procedure based on best practices for laboratory chemical waste management.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Key Properties of this compound

Understanding the physicochemical properties of a compound is the first step toward safe handling and disposal. Below is a summary of available data for this compound.

PropertyValueSource
CAS Number 517883-38-4[2]
Molecular Formula C8H14O4[2]
Molecular Weight 174.2 g/mol [2]
Appearance Not specified; likely a solid-
Storage Store at -20°C under an inert atmosphere[2]
Solubility Not specified-
Toxicity Data Not specified-

Experimental Protocol: General Disposal Procedure for this compound

The following protocol is a general guideline. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling any chemical.

1. Identification and Segregation:

  • Ensure the waste container is clearly and accurately labeled as "this compound Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Neutralization (for acidic waste):

  • As "this compound" contains an acid functional group, it should be treated as acidic waste.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to an aqueous solution of the this compound waste to neutralize it.

  • Monitor the pH of the solution. The goal is to reach a neutral pH (around 7.0).

  • Perform this neutralization step in a well-ventilated area, preferably within a chemical fume hood, as the reaction may produce gas.

3. Collection and Storage:

  • Once neutralized, transfer the solution to a designated, leak-proof, and corrosion-resistant waste container.

  • The container should be properly sealed and labeled with the contents and date of neutralization.

  • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified waste disposal service.

4. Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.

  • Provide the vendor with all necessary information regarding the waste, including its composition and any neutralization steps taken.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify and Segregate Waste ppe->identify neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) identify->neutralize check_ph Check pH (Target ~7.0) neutralize->check_ph check_ph->neutralize pH is Acidic collect Collect in Labeled, Leak-Proof Container check_ph->collect pH is Neutral store Store in Secondary Containment collect->store dispose Dispose via Approved Hazardous Waste Vendor store->dispose end End: Disposal Complete dispose->end

Figure 1. This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. The user is solely responsible for compliance with all applicable laws, regulations, and institutional policies. Always consult the Safety Data Sheet (SDS) for any chemical before use and disposal. If an SDS for this compound is not available, treat the substance with the caution required for a compound with unknown hazards.

References

Safe Handling and Disposal of Rengynic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Rengynic acid is a fictional substance. The following guidelines are based on established safety protocols for handling highly corrosive, toxic, and reactive chemicals and are intended to provide a framework for safe laboratory practices. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

This compound is a highly corrosive and toxic crystalline solid that poses significant health risks upon exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure its safe handling and disposal.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3]

Protection Type Required PPE Specifications and Rationale
Respiratory Protection Full-face respirator with a combination cartridge for organic vapors and acid gases.[2]A full-face respirator is essential to protect against the inhalation of harmful vapors and to shield the face from splashes.[4] The specific cartridge is necessary to filter out the hazardous components of this compound.
Eye and Face Protection Integrated full-face shield of the respirator.Provides a barrier against chemical splashes that can cause severe eye damage.
Skin and Body Protection Chemical-resistant suit or a combination of a lab coat and an acid-resistant apron.This is necessary to protect against skin contact with the highly corrosive and toxic substance.
Hand Protection Heavy-duty butyl or Viton gloves.These materials offer prolonged resistance to corrosive chemicals. It is recommended to double-glove for added protection.
Foot Protection Closed-toe, chemical-resistant footwear.Protects feet from potential spills.

Safe Handling and Experimental Protocols

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Preparation and Weighing
  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE before entering the designated handling area.

  • Place a plastic-lined tray inside the fume hood to contain any potential spills.

  • Carefully open the this compound container, avoiding any sudden movements that could aerosolize the solid.

  • Use a non-metallic spatula to weigh the desired amount of this compound onto a pre-tared, sealed container.

  • Securely close the primary container of this compound and the container with the weighed substance.

In-Experiment Use
  • When adding this compound to a solution, do so slowly and carefully to prevent splashing.

  • If the experiment involves heating, ensure the temperature does not exceed 40°C to prevent sublimation into hazardous vapor.

  • Keep all containers of this compound closed when not in immediate use.

G cluster_prep Preparation cluster_handling Handling & Disposal Workflow cluster_disposal Disposal prep_start Start: Don PPE verify_hood Verify Fume Hood Function prep_start->verify_hood setup_containment Set Up Spill Containment verify_hood->setup_containment weigh_acid Weigh this compound setup_containment->weigh_acid secure_containers Secure All Containers weigh_acid->secure_containers in_experiment In-Experiment Use secure_containers->in_experiment start_node Begin Handling start_node->prep_start end_node End of Process segregate_waste Segregate Waste in_experiment->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Request Waste Pickup store_waste->request_pickup request_pickup->end_node

A flowchart outlining the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

Container Management
  • All waste containers must be kept securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Final Disposal
  • Arrange for the collection of hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Inhalation Move the affected person to fresh air immediately. Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill (<10g in a fume hood) Alert others in the area. Wearing appropriate PPE, use a spill kit with a neutralizer for corrosive solids to clean the area. Collect all cleanup materials in a designated hazardous waste container.
Major Spill (>10g or outside a fume hood) Evacuate the immediate area and alert others. Close the laboratory door and prevent entry. Contact your institution's EHS or emergency response team immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.